Phosphoramidite
説明
Structure
3D Structure
特性
分子式 |
H2NO2P-2 |
|---|---|
分子量 |
78.995 g/mol |
InChI |
InChI=1S/H2NO2P/c1-4(2)3/h1H2/q-2 |
InChIキー |
LLKYUHGUYSLMPA-UHFFFAOYSA-N |
正規SMILES |
NP([O-])[O-] |
同義語 |
phosphoramidite |
製品の起源 |
United States |
Foundational & Exploratory
The Cornerstone of Synthetic Biology: A Deep Dive into Phosphoramidite Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern molecular biology and drug development, the ability to rapidly and accurately synthesize custom oligonucleotides is paramount. From diagnostic probes and PCR primers to therapeutic antisense oligonucleotides and the foundational elements of synthetic genes, the chemical synthesis of DNA and RNA is a critical enabling technology. The gold standard and most widely used method for this process is phosphoramidite synthesis. This in-depth guide elucidates the intricate mechanism of this compound chemistry, provides detailed experimental protocols, and presents key performance data for the discerning researcher.
The Core Mechanism: A Four-Step Cyclical Process
Step 1: Deprotection (Detritylation)
The synthesis cycle begins with the removal of the 5'-hydroxyl protecting group from the nucleotide attached to the solid support. This protecting group is typically a dimethoxytrityl (DMT) group, which is acid-labile.[3] A solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane, is passed over the solid support.[7] This cleaves the DMT group, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[8] The DMT cation that is released has a characteristic orange color, and its absorbance can be measured to monitor the efficiency of each coupling cycle in real-time.[8][9]
Step 2: Coupling
With the 5'-hydroxyl group now available, the next this compound monomer is introduced. The this compound monomer is a nucleoside with its 5'-hydroxyl group protected by a DMT group, its exocyclic amines protected with groups like benzoyl or acetyl, and a reactive this compound group at the 3' position.[2][3] The this compound group is activated by an acidic azole catalyst, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI).[10] This activation protonates the diisopropylamino group on the this compound, turning it into a good leaving group.[1][9] The exposed 5'-hydroxyl group of the growing chain then attacks the phosphorus of the activated this compound, forming a phosphite (B83602) triester linkage and elongating the oligonucleotide chain by one nucleotide.[1] This reaction is carried out in an anhydrous solvent, typically acetonitrile, to prevent the reaction of the activated this compound with water.[8]
Step 3: Capping
The coupling reaction is highly efficient, often exceeding 99%, but it is not perfect.[5][8] To prevent the small percentage of unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would result in deletion mutations (n-1 shortmers), a capping step is introduced.[7][8] A mixture of acetic anhydride (B1165640) and a catalyst, such as 1-methylimidazole (B24206) (NMI), is used to acetylate these unreacted 5'-hydroxyl groups, rendering them inert to further chain elongation.[8][9][11]
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions.[8] To create a more stable phosphate (B84403) triester linkage, an oxidation step is performed.[8] A solution of iodine in the presence of water and a weak base like pyridine (B92270) is introduced.[8] This converts the P(III) phosphite triester to a more stable P(V) phosphate triester, which is the natural backbone of DNA.[1][8] With the completion of the oxidation step, the cycle is finished, and the process can be repeated, starting with the detritylation of the newly added nucleotide, until the desired oligonucleotide sequence is assembled.
Post-Synthesis: Cleavage and Deprotection
Once the desired oligonucleotide sequence has been synthesized, it must be cleaved from the solid support and all remaining protecting groups must be removed. This is typically achieved by incubation with a basic solution.
Cleavage: The linker attaching the oligonucleotide to the solid support is an ester, which is cleaved by base-catalyzed hydrolysis. Concentrated ammonium (B1175870) hydroxide (B78521) is a traditional reagent for this purpose, with cleavage typically occurring in about an hour at room temperature.[12][13]
Deprotection: The same basic solution also removes the protecting groups from the phosphate backbone (the cyanoethyl groups) and the exocyclic amines of the nucleobases.[14] A common and highly effective deprotection solution is a 1:1 mixture of ammonium hydroxide and aqueous methylamine (B109427) (AMA).[12][15] This mixture can achieve complete deprotection in as little as 5-10 minutes at 65°C.[12][15] It is important to note that the choice of base protecting groups on the phosphoramidites must be compatible with the deprotection method to avoid side reactions. For instance, when using AMA, acetyl-protected dC is preferred over benzoyl-protected dC to prevent transamination.[12][15]
Quantitative Data in this compound Synthesis
The efficiency of each step in the synthesis cycle is critical to achieving a high yield of the full-length oligonucleotide. The following tables summarize key quantitative data related to the process.
| Parameter | Typical Value | Notes |
| Coupling Efficiency | >99% | Consistently high coupling efficiency is crucial for the synthesis of long oligonucleotides. Even a small decrease in efficiency can significantly lower the yield of the full-length product.[5] |
| Overall Yield | Dependent on length and coupling efficiency | The overall yield of the full-length product is calculated as (Coupling Efficiency)^(Number of couplings). |
| Detritylation Time | ~30 seconds | Varies with the specific acid and its concentration.[11] |
| Coupling Time | 30 seconds to 10 minutes | Standard bases couple quickly, while modified bases may require longer reaction times.[11] |
| Capping Time | ~30 seconds | A rapid reaction to block unreacted hydroxyls. |
| Oxidation Time | ~30 seconds | Quick conversion of the phosphite to a stable phosphate. |
| Step | Reagent(s) | Typical Concentration | Solvent |
| Detritylation | Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) | 2-3% | Dichloromethane or Toluene[7] |
| Coupling | This compound Monomer | 0.02 - 0.2 M | Acetonitrile[7] |
| Activator (e.g., ETT, DCI) | 0.2 - 0.7 M | Acetonitrile[7] | |
| Capping | Acetic Anhydride (Cap A) | - | Tetrahydrofuran (THF) / Pyridine[9][11] |
| 1-Methylimidazole (Cap B) | - | Tetrahydrofuran (THF) / Pyridine[9][11] | |
| Oxidation | Iodine | 0.02 - 0.1 M | THF / Pyridine / Water[11] |
| Cleavage & Deprotection | Ammonium Hydroxide / Methylamine (AMA) (1:1 v/v) | - | Water[12] |
| Concentrated Ammonium Hydroxide | 28-33% NH3 | Water[12] |
| Deprotection Method | Reagent | Temperature | Time | Notes |
| Standard | Concentrated Ammonium Hydroxide | 55 °C | 8-16 hours | Traditional method, effective but slow.[12] |
| UltraFAST | AMA (Ammonium Hydroxide / Methylamine) | 65 °C | 5-10 minutes | Significantly reduces deprotection time. Requires compatible protecting groups (e.g., Ac-dC).[12][15] |
| Gaseous Amines | Gaseous Ammonia or Methylamine | Room Temperature | 2-35 minutes | A rapid and mild deprotection method.[16] |
Visualizing the this compound Synthesis Workflow
The following diagrams, generated using the DOT language, illustrate the cyclical nature of this compound synthesis and the detailed chemical mechanisms of each core step.
Caption: The four-step cyclical workflow of this compound oligonucleotide synthesis.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. alfachemic.com [alfachemic.com]
- 4. Mechanistic studies on the this compound coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. alfachemic.com [alfachemic.com]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. atdbio.com [atdbio.com]
- 9. biotage.com [biotage.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 12. glenresearch.com [glenresearch.com]
- 13. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]
- 14. Synthesis of DNA/RNA and Their Analogs via this compound and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glenresearch.com [glenresearch.com]
- 16. researchgate.net [researchgate.net]
The Alchemist's Guide to Oligonucleotides: A Technical Primer on Protecting Groups in Phosphoramidite Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic biology and drug development, the precise, automated chemical synthesis of oligonucleotides is a cornerstone technology. The robustness and widespread adoption of the phosphoramidite method hinges on a carefully orchestrated strategy of temporarily masking reactive functional groups to ensure the specific and sequential addition of nucleotide monomers. These temporary masks, known as protecting groups, are the silent guardians of synthetic fidelity. This in-depth technical guide provides a comprehensive overview of the core protecting groups in this compound chemistry, detailing their function, application, and removal, supplemented with detailed experimental protocols and comparative data to inform synthetic strategies.
The Imperative of Protection in Oligonucleotide Synthesis
A nucleoside is replete with reactive hydroxyl (-OH) and amino (-NH2) groups, all of which could potentially engage in unwanted side reactions during the chemical steps of oligonucleotide synthesis.[1][2] To direct the synthesis to proceed in a controlled 3' to 5' direction, it is essential to block all reactive sites except for the one intended to participate in the coupling reaction.[3][4] This is achieved through the strategic application of protecting groups that are stable to the conditions of the synthesis cycle but can be cleanly and efficiently removed at the appropriate junctures.
The Cast of Characters: Key Protecting Groups and Their Roles
The successful synthesis of an oligonucleotide requires the protection of four key functional groups on the incoming this compound monomer: the 5'-hydroxyl group, the phosphite (B83602) moiety, the exocyclic amino groups of the nucleobases, and, in the case of RNA synthesis, the 2'-hydroxyl group.
The Gatekeeper of the 5'-Hydroxyl: The Dimethoxytrityl (DMT) Group
The 4,4'-dimethoxytrityl (DMT) group is the quintessential protecting group for the 5'-hydroxyl of the nucleoside.[3][4] Its primary role is to prevent self-polymerization of the this compound monomers and to ensure that coupling occurs exclusively at the 5'-hydroxyl of the growing oligonucleotide chain.[1][5]
The DMT group is ideally suited for this role due to two key properties:
-
Acid Lability: It is rapidly and quantitatively cleaved under mild acidic conditions, typically using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[5][6]
-
Monitoring Capability: Upon cleavage, the DMT group forms a stable, bright orange-colored carbocation, which has a strong absorbance at 495 nm. The intensity of this color can be measured spectrophotometrically to monitor the efficiency of each coupling cycle in real-time.[3][7]
Shielding the Phosphite Moiety: The 2-Cyanoethyl Group
The this compound itself contains a reactive trivalent phosphorus atom that must be protected during synthesis. The 2-cyanoethyl group serves this purpose, preventing unwanted reactions at the phosphorus center.[4][8] This group is stable to the acidic and basic conditions of the synthesis cycle but is readily removed at the end of the synthesis via a β-elimination reaction under mild alkaline conditions, typically with aqueous ammonia.[3][4]
Masking the Nucleobases: A Tale of Standard and Labile Protection
The exocyclic amino groups of adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C) are nucleophilic and must be protected to prevent side reactions during the coupling and capping steps.[3][8] Thymine (T) and uracil (B121893) (U) lack an exocyclic amino group and generally do not require protection.[2]
Two main strategies for nucleobase protection are commonly employed:
-
Standard Protecting Groups: These are robust groups that require relatively harsh conditions for removal, typically prolonged heating in concentrated ammonium (B1175870) hydroxide (B78521).[3][6] The most common standard protecting groups are benzoyl (Bz) for adenine and cytosine, and isobutyryl (iBu) for guanine.[6][9]
-
Labile (Mild) Protecting Groups: These groups are designed for the synthesis of oligonucleotides containing sensitive modifications or labels that would not withstand the harsh conditions of standard deprotection.[8][10] These "UltraMILD" protecting groups can be removed under much gentler conditions, such as with potassium carbonate in methanol (B129727) at room temperature or with milder amine solutions.[11][12] Examples include phenoxyacetyl (Pac) for adenine, acetyl (Ac) for cytosine, and isopropylphenoxyacetyl (iPr-Pac) for guanine.[12][13] A faster deprotection can be achieved using a mixture of ammonium hydroxide and methylamine (B109427) (AMA), which requires the use of acetyl (Ac) protected dC.[6][10][11]
The Challenge of the 2'-Hydroxyl in RNA Synthesis
The presence of the 2'-hydroxyl group in ribonucleosides adds a layer of complexity to RNA synthesis. This group must be protected to prevent chain cleavage and other side reactions during the synthesis cycle.[14] The ideal 2'-hydroxyl protecting group must be stable throughout the synthesis and be removable without causing degradation of the RNA strand.
Commonly used 2'-hydroxyl protecting groups include:
-
tert-Butyldimethylsilyl (TBDMS): This is the most widely used protecting group for the 2'-hydroxyl.[14][15] It is stable to the conditions of the synthesis cycle and is typically removed at the end of synthesis using a fluoride (B91410) reagent, such as tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) trihydrofluoride (TEA·3HF).[15][16]
-
2'-O-bis(2-acetoxyethoxy)methyl (ACE): The ACE protecting group offers an alternative deprotection strategy. It is stable to the acidic conditions of detritylation but is removed in a two-step process involving basic deacetylation followed by a mild acidic treatment to remove the resulting orthoester.[17][18]
Quantitative Comparison of Deprotection Conditions
The choice of protecting group strategy is dictated by the desired oligonucleotide sequence, the presence of any sensitive modifications, and the required speed of deprotection. The following tables summarize the deprotection conditions for common protecting groups.
Table 1: Deprotection Conditions for Standard Nucleobase Protecting Groups
| Nucleobase | Protecting Group | Deprotection Reagent | Temperature | Time |
| Adenine | Benzoyl (Bz) | Concentrated Ammonium Hydroxide | 55 °C | 8-16 hours[10] |
| Cytosine | Benzoyl (Bz) | Concentrated Ammonium Hydroxide | 55 °C | 8-16 hours[10] |
| Guanine | Isobutyryl (iBu) | Concentrated Ammonium Hydroxide | 55 °C | 16 hours[10] |
Table 2: Deprotection Conditions for Labile (Mild/Fast) Nucleobase Protecting Groups
| Nucleobase | Protecting Group | Deprotection Reagent | Temperature | Time |
| Adenine | Phenoxyacetyl (Pac) | 0.05 M K₂CO₃ in Methanol | Room Temp. | 4 hours[12] |
| Cytosine | Acetyl (Ac) | 0.05 M K₂CO₃ in Methanol | Room Temp. | 4 hours[12] |
| Guanine | iso-Propylphenoxyacetyl (iPr-Pac) | 0.05 M K₂CO₃ in Methanol | Room Temp. | 4 hours[12] |
| Adenine (various) | Standard or Mild | AMA (Ammonium hydroxide/Methylamine) | 65 °C | 10 minutes[6] |
| Cytosine | Acetyl (Ac) | AMA (Ammonium hydroxide/Methylamine) | 65 °C | 10 minutes[6][11] |
| Guanine (various) | dmf or Ac | AMA (Ammonium hydroxide/Methylamine) | 65 °C | 10 minutes[6][10] |
Table 3: Deprotection Conditions for 2'-Hydroxyl Protecting Groups in RNA Synthesis
| Protecting Group | Deprotection Reagent | Temperature | Time |
| tert-Butyldimethylsilyl (TBDMS) | TBAF in THF | Room Temp. | 12-24 hours |
| tert-Butyldimethylsilyl (TBDMS) | TEA·3HF in DMSO or DMF | 65 °C | 2.5 hours[15][19] |
Experimental Protocols for this compound Synthesis
The following protocols outline the key steps in a single cycle of automated solid-phase this compound synthesis.
Protocol 1: Detritylation (Deblocking)
-
Reagent: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[6]
-
Procedure: a. The synthesis column containing the solid support-bound oligonucleotide is flushed with the deblocking solution. b. The reaction is allowed to proceed for a brief period (typically 30-60 seconds) to ensure complete removal of the DMT group. c. The column is then thoroughly washed with anhydrous acetonitrile (B52724) to remove the acid and the cleaved DMT cation.[6] d. The orange-colored effluent containing the DMT cation can be collected and its absorbance at 495 nm measured to determine the coupling efficiency of the previous cycle.[3][7]
Protocol 2: Coupling
-
Reagents:
-
This compound monomer (0.02-0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).[6]
-
-
Procedure: a. The appropriate this compound monomer and the activator solution are simultaneously delivered to the synthesis column. b. The activator protonates the diisopropylamino group of the this compound, forming a highly reactive intermediate.[3] c. This reactive intermediate then couples with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.[6] d. The coupling reaction is typically allowed to proceed for 30-180 seconds.[6] e. Following the coupling reaction, the column is washed with anhydrous acetonitrile.
Protocol 3: Capping
-
Reagents:
-
Capping Reagent A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF) and 2,6-lutidine or pyridine.[6][20]
-
Capping Reagent B: 16% N-Methylimidazole (NMI) in THF.[6][20]
-
-
Procedure: a. Capping reagents A and B are delivered to the synthesis column to acetylate any unreacted 5'-hydroxyl groups.[5][20] b. This "capping" step prevents the elongation of failure sequences (n-1 mers) in subsequent synthesis cycles.[21] c. The reaction is typically complete within 30 seconds. d. The column is then washed with anhydrous acetonitrile.
Protocol 4: Oxidation
-
Reagent: 0.02-0.1 M Iodine in a mixture of THF, pyridine, and water.[6][20]
-
Procedure: a. The oxidation solution is delivered to the synthesis column. b. The iodine oxidizes the unstable phosphite triester linkage to a more stable pentavalent phosphate (B84403) triester.[3][20] c. The oxidation is typically complete within 30 seconds. d. The column is then washed with anhydrous acetonitrile to remove the oxidation reagent and prepare for the next synthesis cycle.[6]
Protocol 5: Final Cleavage and Deprotection
-
Cleavage from Solid Support: a. After the final synthesis cycle, the oligonucleotide is cleaved from the solid support. For standard succinyl linkers, this is typically achieved by incubation with concentrated ammonium hydroxide at room temperature for 1-2 hours.[3]
-
Deprotection of Phosphate and Nucleobase Protecting Groups: a. The solution containing the cleaved oligonucleotide is then heated to remove the cyanoethyl groups from the phosphate backbone and the protecting groups from the nucleobases.[3] b. The specific temperature and duration of this step depend on the type of nucleobase protecting groups used (see Tables 1 and 2).
-
Deprotection of 2'-Hydroxyl Group (for RNA): a. After removal of the base and phosphate protecting groups, the RNA is treated with a fluoride-containing reagent to remove the 2'-TBDMS groups (see Table 3).[15][19]
-
Purification: a. The fully deprotected oligonucleotide is then purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length product from any shorter failure sequences.
Visualizing the this compound Synthesis Workflow
The following diagrams, generated using the DOT language, illustrate the key processes in this compound synthesis.
Caption: The four-step cycle of this compound oligonucleotide synthesis.
Caption: Key protecting groups on a this compound monomer.
Caption: General workflow for oligonucleotide deprotection and purification.
Conclusion
The judicious selection and application of protecting groups are fundamental to the success of this compound-based oligonucleotide synthesis. From the acid-labile DMT group that orchestrates the stepwise elongation to the diverse array of base- and sugar-protecting groups that accommodate a wide range of chemical modifications, this molecular toolkit empowers researchers to construct custom oligonucleotides with high fidelity and purity. A thorough understanding of the chemistry of these protecting groups and their respective deprotection conditions is essential for optimizing synthetic protocols and achieving the desired oligonucleotide product for applications ranging from basic research to the development of novel therapeutics.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Manual Oligonucleotide Synthesis Using the this compound Method | Springer Nature Experiments [experiments.springernature.com]
- 3. atdbio.com [atdbio.com]
- 4. twistbioscience.com [twistbioscience.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. kulturkaufhaus.de [kulturkaufhaus.de]
- 15. benchchem.com [benchchem.com]
- 16. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. glenresearch.com [glenresearch.com]
- 20. biotage.com [biotage.com]
- 21. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
The Cornerstone of Modern Biology: A Technical Guide to the History and Evolution of Phosphoramidite Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
The ability to chemically synthesize DNA and RNA oligonucleotides with a defined sequence has been a revolutionary force in molecular biology, genomics, and the development of novel therapeutics. At the heart of this capability lies the phosphoramidite solid-phase synthesis method, a robust and efficient chemistry that has been continuously refined for over four decades. This in-depth technical guide explores the history and evolution of this cornerstone technology, providing a comprehensive overview of its core principles, detailed experimental protocols, and the quantitative leaps in performance that have made custom DNA and RNA a routine laboratory commodity.
From Humble Beginnings: The Pre-Phosphoramidite Era
The journey to routine oligonucleotide synthesis began in the 1950s, long before the advent of the this compound method. Early efforts were characterized by solution-phase chemistries that were laborious, slow, and limited in scale and the length of oligonucleotides that could be synthesized.
The first directed chemical synthesis of a dinucleotide was reported by Michelson and Todd in 1955.[1] This was followed by the development of the phosphodiester method by H. Gobind Khorana in the late 1950s, a significant step forward that introduced the concept of a sequential, cyclic synthesis scheme.[1] However, this method was plagued by the formation of side products and difficult purifications.
The late 1960s saw the introduction of the phosphotriester method by Robert Letsinger, which offered improved yields and easier purification by protecting the phosphate (B84403) backbone.[1] Despite these advances, the phosphotriester chemistry had limitations, with stepwise coupling efficiencies rarely exceeding 97%, restricting the routine synthesis of oligonucleotides to fewer than 20 bases and cycle times often exceeding an hour and a half.[1]
A pivotal innovation that paved the way for modern synthesis was the introduction of solid-phase synthesis by Robert Letsinger in 1965.[1] By attaching the growing oligonucleotide chain to a solid support, purification at each step was simplified to a mere washing process, dramatically improving efficiency.
The this compound Revolution: A Paradigm Shift in Synthesis
The true breakthrough came in the early 1980s with the development of This compound chemistry by Marvin H. Caruthers.[2] This new method utilized highly reactive this compound monomers as the building blocks for the growing oligonucleotide chain.[2] These synthons were stable enough to be stored but could be rapidly activated for coupling, leading to a dramatic increase in coupling efficiency and a significant reduction in cycle times.[1][3]
The combination of this compound chemistry with solid-phase synthesis and the subsequent automation of the process, pioneered by the collaboration between Caruthers and Leroy Hood which led to the formation of Applied Biosystems, transformed oligonucleotide synthesis from a specialized art into a routine and accessible technology. This convergence of innovations democratized access to synthetic DNA and RNA, fueling advancements in PCR, DNA sequencing, genetic engineering, and the burgeoning field of biotechnology.
The Evolution of Performance: A Quantitative Leap
The evolution of this compound solid-phase synthesis is best illustrated by the remarkable improvements in key performance metrics over the past four decades. These advancements have been driven by refinements in reagents, instrumentation, and protocols.
| Metric | 1980s (Early Automation) | 1990s | 2000s | 2010s - Present |
| Coupling Efficiency | ~98% | >99% | >99.5% | >99.5% |
| Synthesis Cycle Time | >30 minutes | 15-20 minutes | 5-10 minutes | <5 minutes |
| Error Rate | ~1 in 50 bases | ~1 in 200 bases | ~1 in 500 bases | <1 in 1000 bases |
| Cost per Base | >$10 | ~$1 | ~$0.10 | <$0.05 |
Note: The values presented in this table are approximate and have been compiled from various sources to illustrate the general trend of improvement.
The impact of even small increases in coupling efficiency is exponential, significantly affecting the yield of the desired full-length oligonucleotide, especially for longer sequences.[4] For example, a 100-base oligonucleotide synthesized with 98% average coupling efficiency would yield approximately 13% full-length product, whereas a 99.5% efficiency would yield over 60% full-length product.
The this compound Synthesis Cycle: A Detailed Experimental Protocol
The this compound solid-phase synthesis of DNA and RNA proceeds in a four-step cycle for the addition of each nucleotide. The following is a generalized experimental protocol for a standard synthesis cycle on an automated DNA/RNA synthesizer.
Detritylation (Deblocking)
Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support, exposing the 5'-hydroxyl group for the next coupling reaction.
Reagents:
-
3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)
Procedure:
-
The synthesis column containing the solid support is washed with anhydrous acetonitrile (B52724) to ensure a dry environment.
-
The deblocking solution (3% TCA in DCM) is passed through the column for a specified time (typically 30-60 seconds).
-
The acidic solution cleaves the DMT group, which is then washed away with anhydrous acetonitrile. The released DMT cation has a characteristic orange color, and its absorbance can be measured to monitor the efficiency of the coupling step in the previous cycle.
Coupling
Objective: To form a phosphite (B83602) triester bond between the free 5'-hydroxyl group of the growing oligonucleotide chain and the incoming this compound monomer.
Reagents:
-
This compound monomer (dissolved in anhydrous acetonitrile)
-
Activator solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile)
Procedure:
-
The this compound monomer and the activator solution are simultaneously delivered to the synthesis column.
-
The activator protonates the nitrogen of the this compound, making it highly reactive.
-
The activated this compound reacts with the 5'-hydroxyl group of the support-bound nucleotide. This reaction is rapid, typically reaching completion within 30-60 seconds.
-
The column is then washed with anhydrous acetonitrile to remove excess reagents.
Capping
Objective: To block any unreacted 5'-hydroxyl groups from participating in subsequent coupling steps, thereby preventing the formation of deletion mutations (n-1 sequences) in the final product.
Reagents:
-
Capping Reagent A (e.g., Acetic Anhydride (B1165640)/Lutidine/THF)
-
Capping Reagent B (e.g., 16% N-Methylimidazole in THF)
Procedure:
-
The two capping reagents are mixed and delivered to the synthesis column.
-
The acetic anhydride acetylates the unreacted 5'-hydroxyl groups, rendering them inert to further chain elongation.
-
This step is typically performed for 30-60 seconds.
-
The column is washed with anhydrous acetonitrile.
Oxidation
Objective: To convert the unstable phosphite triester linkage to a more stable phosphotriester linkage.
Reagents:
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)
Procedure:
-
The oxidizing solution is delivered to the column.
-
The iodine, in the presence of water, oxidizes the P(III) phosphite triester to the P(V) phosphotriester.
-
This reaction is typically complete within 30-60 seconds.
-
The column is washed with anhydrous acetonitrile, completing one synthesis cycle.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Post-Synthesis Processing: Cleavage and Deprotection
Once the desired sequence has been synthesized, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed.
Objective: To release the full-length oligonucleotide from the solid support and remove the protecting groups from the phosphate backbone and the nucleobases.
Reagents:
-
Concentrated Ammonium Hydroxide or a mixture of Ammonium Hydroxide and Methylamine (AMA)
Procedure:
-
The solid support is treated with the cleavage/deprotection solution at room temperature or elevated temperature for a specific period (e.g., 1-2 hours at 55°C).
-
This treatment cleaves the ester linkage holding the oligonucleotide to the support and removes the cyanoethyl groups from the phosphate backbone and the protecting groups from the nucleobases.
-
The resulting solution containing the crude oligonucleotide is then collected. The final product is typically purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
Visualizing the Process: Workflows and Pathways
To better understand the logical flow and chemical transformations in this compound synthesis, the following diagrams have been generated using the DOT language.
Caption: The four-step cycle of this compound solid-phase synthesis.
Caption: The overall workflow of oligonucleotide synthesis from start to finish.
Caption: The historical evolution of oligonucleotide synthesis methods.
The Future of Oligonucleotide Synthesis
While this compound chemistry remains the gold standard, research continues to push the boundaries of oligonucleotide synthesis.[2] Current areas of innovation include the development of enzymatic DNA synthesis methods, which promise longer and more accurate sequences, as well as advancements in microfluidics and microarray-based synthesis for high-throughput applications. The drive for greener, more sustainable chemical processes is also influencing the development of new reagents and solvents.
The history of this compound solid-phase synthesis is a testament to the power of chemical innovation to drive biological discovery. From its conceptual beginnings to its current state as a highly optimized and automated process, this technology has been and will continue to be an indispensable tool for researchers, scientists, and drug development professionals working at the forefront of the life sciences.
References
Phosphoramidite Nomenclature and Chemical Structure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of phosphoramidite nomenclature, chemical structure, and the fundamental principles of their application in oligonucleotide synthesis. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and nucleic acid chemistry.
Introduction to Phosphoramidites
Phosphoramidites are the cornerstone of modern solid-phase oligonucleotide synthesis, a technology that has revolutionized molecular biology, diagnostics, and the development of therapeutic oligonucleotides.[1] These trivalent phosphorus compounds are derivatives of natural or synthetic nucleosides, chemically modified with protecting groups to ensure specific and efficient stepwise addition of nucleotide monomers to a growing oligonucleotide chain.[2] The this compound method, first introduced in the early 1980s, remains the gold standard due to its high coupling efficiency and amenability to automation.[1]
Chemical Structure of Phosphoramidites
A standard nucleoside this compound consists of a central phosphorus atom bonded to a protected nucleoside, a diisopropylamino group, and a 2-cyanoethyl group.[2] Each component plays a crucial role in the synthesis process.
-
Protected Nucleoside: The nucleoside (a sugar moiety linked to a nucleobase) is the core building block. To prevent unwanted side reactions during synthesis, reactive functional groups on the nucleoside are protected.
-
5'-Hydroxyl Protecting Group (DMT): The 5'-hydroxyl group of the sugar is protected by a dimethoxytrityl (DMT) group. This acid-labile group is removed at the beginning of each synthesis cycle to allow the coupling of the next this compound.[2]
-
Phosphorus-Protecting Group (2-Cyanoethyl): The phosphorus atom is protected by a 2-cyanoethyl group. This base-labile group prevents side reactions at the phosphorus center and is removed at the end of the synthesis.[2]
-
Diisopropylamino Group: This group is attached to the phosphorus atom and acts as a leaving group during the coupling reaction. Its protonation by an activator initiates the formation of a highly reactive intermediate.[3]
-
Exocyclic Amine Protecting Groups: The exocyclic amino groups of adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C) are protected to prevent side reactions. Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) for G.[2] Thymine (T) does not have an exocyclic amino group and therefore does not require this protection.[2]
DNA vs. RNA Phosphoramidites
The primary structural difference between DNA and RNA phosphoramidites lies in the sugar moiety. DNA phosphoramidites contain a 2'-deoxyribose sugar, while RNA phosphoramidites have a ribose sugar with a hydroxyl group at the 2' position. This 2'-hydroxyl group in RNA is reactive and must be protected during synthesis to prevent side reactions and chain cleavage. Common 2'-hydroxyl protecting groups include tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM).[4]
Below is a diagram illustrating the general chemical structures of DNA and RNA phosphoramidites.
References
The Cornerstone of Modern Biotechnology: A Technical Guide to Automated DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental principles of automated DNA synthesis, the technology that underpins much of modern molecular biology, genetic engineering, and drug development. We will explore the core chemical processes, present key quantitative data, provide detailed experimental protocols, and visualize the intricate workflows that enable the precise, custom manufacturing of oligonucleotides.
The Chemistry of DNA Synthesis: The Phosphoramidite Method
Automated DNA synthesis is predominantly achieved through the this compound chemical method, a highly efficient and reliable process performed on a solid support.[1][2] This technique allows for the sequential addition of nucleotide residues in a specific order to create a custom DNA strand. The synthesis proceeds in the 3' to 5' direction, which is the opposite of enzymatic DNA synthesis in biological systems.[3][4]
The entire process is a cycle of four key chemical reactions for each nucleotide added: deblocking (or detritylation), coupling, capping, and oxidation.[5] These steps are meticulously controlled by an automated synthesizer that delivers specific reagents to a column containing the solid support where the oligonucleotide chain is being built.[4]
Core Components:
-
Solid Support: Typically controlled pore glass (CPG) or polystyrene beads, which provide a stable, insoluble surface for the synthesis to occur upon.[6] The first nucleoside is attached to this support.
-
Phosphoramidites: These are the building blocks of the synthetic DNA. They are nucleosides with reactive phosphite (B83602) groups and protecting groups on the 5'-hydroxyl and the exocyclic amino groups of the bases (except for thymine).[5] The protecting groups prevent unwanted side reactions.
-
Reagents: A series of chemical reagents are used to drive the four steps of the synthesis cycle, including acids for deblocking, activators for coupling, capping agents, and an oxidizing agent.
The Automated Synthesis Cycle: A Step-by-Step Chemical Workflow
The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of one nucleotide to the growing chain. The following diagram illustrates the logical flow of reagent delivery and chemical transformations in a single cycle.
Caption: The four-step this compound synthesis cycle for the addition of a single nucleotide.
Detailed Chemical Steps
-
Step 1: Deblocking (Detritylation): The cycle begins with the removal of the 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support.[7] This is achieved by treating the support with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[6] The removal of the DMT group exposes a reactive 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.[3] The orange-colored DMT cation that is released can be measured spectrophotometrically to monitor the efficiency of the synthesis.[6]
-
Step 2: Coupling: The next nucleoside, in the form of a this compound monomer, is added to the growing chain. The this compound is activated by a catalyst, such as 1H-tetrazole or a derivative, which protonates the diisopropylamino group, converting it into a good leaving group.[6] The activated this compound then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming an unstable phosphite triester linkage.[3]
-
Step 3: Capping: To prevent the formation of oligonucleotides with missing bases (deletion mutations), any unreacted 5'-hydroxyl groups are permanently blocked in this step.[1] This is typically done by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[3][7] This ensures that only the full-length chains are extended in subsequent cycles.
-
Step 4: Oxidation: The unstable phosphite triester linkage formed during the coupling step is converted to a more stable pentavalent phosphate triester.[7] This is achieved by treatment with an oxidizing agent, usually a solution of iodine in the presence of water and pyridine.[3][6] This step stabilizes the DNA backbone and completes the nucleotide addition cycle.
Quantitative Analysis of Synthesis Performance
The success of automated DNA synthesis is highly dependent on the efficiency of each chemical step. Even small inefficiencies can have a significant cumulative effect, particularly for longer oligonucleotides.
Impact of Coupling Efficiency on Final Product Yield
The coupling step is the most critical determinant of the overall yield of the desired full-length oligonucleotide. The following table illustrates the theoretical yield of the full-length product as a function of the coupling efficiency and the length of the oligonucleotide.
| Oligonucleotide Length (bases) | Coupling Efficiency: 98.0% | Coupling Efficiency: 99.0% | Coupling Efficiency: 99.5% |
| 20 | 66.8% | 81.8% | 90.5% |
| 50 | 36.4% | 60.5% | 77.9% |
| 100 | 13.3% | 36.6% | 60.6% |
| 150 | 4.9% | 22.1% | 47.2% |
| 200 | 1.8% | 13.4% | 36.8% |
Data synthesized from various sources indicating the exponential decline in yield with decreasing coupling efficiency for longer oligonucleotides.
Error Rates in Automated DNA Synthesis
Despite the high efficiency of the this compound method, errors can occur during synthesis. These errors can be broadly categorized as deletions, insertions, and substitutions.
| Error Type | Typical Frequency | Primary Cause(s) |
| Deletion | 1 in 100 to 1 in 200 bases | Incomplete coupling reaction followed by failed capping. |
| Insertion | Less common than deletions | Inappropriate activation of the this compound. |
| Substitution | Variable, can be up to 1 in 200 bases | Side reactions on the nucleobases or impurities in the reagents. |
Note: These are generalized figures, and actual error rates can vary significantly depending on the synthesizer, reagents, and the sequence being synthesized.
Experimental Protocols
The following sections provide detailed methodologies for the key stages of automated DNA synthesis.
Protocol for Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the steps for a single cycle of nucleotide addition on an automated DNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside attached.
-
Phosphoramidites for A, C, G, and T.
-
Deblocking solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Activator solution: 0.45 M 1H-Tetrazole in Acetonitrile (B52724).
-
Capping solution A: Acetic Anhydride in Tetrahydrofuran (THF).
-
Capping solution B: 1-Methylimidazole in THF.
-
Oxidation solution: 0.02 M Iodine in THF/Water/Pyridine.
-
Anhydrous Acetonitrile (for washing).
Procedure:
-
Deblocking:
-
Wash the CPG support with anhydrous acetonitrile.
-
Deliver the deblocking solution to the column and incubate for 60-90 seconds to remove the DMT group.
-
Wash the CPG support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.
-
-
Coupling:
-
Simultaneously deliver the appropriate this compound solution and the activator solution to the column.
-
Incubate for 30-180 seconds to allow the coupling reaction to proceed. The exact time depends on the specific this compound.
-
Wash the CPG support with anhydrous acetonitrile.
-
-
Capping:
-
Deliver capping solutions A and B to the column.
-
Incubate for 30-60 seconds to acetylate any unreacted 5'-hydroxyl groups.
-
Wash the CPG support with anhydrous acetonitrile.
-
-
Oxidation:
-
Deliver the oxidation solution to the column.
-
Incubate for 30-60 seconds to oxidize the phosphite triester to a phosphate triester.
-
Wash the CPG support thoroughly with anhydrous acetonitrile to remove any residual water and oxidizing agent.
-
-
Repeat:
-
Repeat steps 1-4 for each subsequent nucleotide in the desired sequence.
-
Protocol for Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and the protecting groups on the bases and phosphate backbone must be removed.
Materials:
-
Concentrated Ammonium (B1175870) Hydroxide (B78521).
-
Heating block or oven.
Procedure:
-
Cleavage:
-
Transfer the CPG support to a sealed vial.
-
Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the CPG.
-
Carefully transfer the ammonium hydroxide solution containing the oligonucleotide to a new tube, leaving the CPG behind.
-
-
Deprotection:
-
Seal the tube containing the oligonucleotide in ammonium hydroxide.
-
Heat the solution at 55°C for 8-16 hours to remove the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.
-
After cooling, evaporate the ammonium hydroxide to yield the deprotected oligonucleotide.
-
Protocol for HPLC Purification
High-Performance Liquid Chromatography (HPLC) is a common method for purifying synthetic oligonucleotides to a high degree of purity.
Materials:
-
Crude, deprotected oligonucleotide.
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile.
Procedure:
-
Sample Preparation:
-
Dissolve the dried oligonucleotide in Mobile Phase A.
-
Filter the sample through a 0.22 µm filter.
-
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B concentration (e.g., from 10% to 70% over 30 minutes).
-
Monitor the elution profile at 260 nm. The full-length product will typically elute as the main, sharp peak.
-
-
Fraction Collection and Desalting:
-
Collect the fraction corresponding to the main peak.
-
Evaporate the solvent.
-
Desalt the purified oligonucleotide to remove the TEAA buffer salts, for example, by using a desalting column or through ethanol (B145695) precipitation.
-
The Overall Automated Workflow
The entire process of automated DNA synthesis, from receiving a digital sequence to producing a purified product, is a highly integrated workflow.
Caption: A high-level overview of the automated DNA synthesis workflow.
This workflow begins with a digital DNA sequence, which is translated into a set of instructions for the automated synthesizer.[8] The synthesizer then performs the chemical synthesis cycle for each base in the sequence.[4] Following synthesis, the crude oligonucleotide undergoes cleavage, deprotection, and purification to yield the final, high-purity product.[2] Quality control measures, such as mass spectrometry or capillary electrophoresis, are employed to verify the identity and purity of the synthesized oligonucleotide.
Conclusion
Automated DNA synthesis, powered by the robust this compound chemistry, is a cornerstone of modern life sciences research and development. Its ability to rapidly and accurately produce custom DNA sequences has enabled countless advancements, from the development of PCR primers and gene probes to the synthesis of entire genes and genomes. A thorough understanding of the fundamental principles, quantitative performance metrics, and experimental protocols outlined in this guide is essential for researchers and professionals seeking to leverage this powerful technology in their work. As the technology continues to evolve, with improvements in efficiency, error rates, and throughput, the applications of synthetic DNA will undoubtedly continue to expand, driving further innovation in medicine, biotechnology, and beyond.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 3. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 4. Automated DNA chemical synthesis - SigutLabs [sigutlabs.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. atdbio.com [atdbio.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. Homepage | Bureau of Industry and Security [bis.gov]
An In-Depth Technical Guide to Phosphoramidite Reagents for Nucleic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of phosphoramidite chemistry, the cornerstone of modern solid-phase nucleic acid synthesis. We will delve into the fundamental principles, detail the experimental protocols for each stage of the synthesis cycle, present quantitative data to illustrate reaction efficiencies, and visualize the intricate workflows involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of oligonucleotides for a wide array of applications, from basic research to the development of therapeutic agents.
Core Principles of this compound Chemistry
This compound chemistry, a method pioneered by Marvin Caruthers in the early 1980s, has become the universally adopted standard for the chemical synthesis of DNA and RNA.[1] This approach is favored for its high efficiency, adaptability to automation, and the ability to introduce a wide variety of chemical modifications into the nucleic acid structure.[2][3] The synthesis is performed in the 3' to 5' direction, opposite to the biological synthesis, on a solid support, typically controlled pore glass (CPG) or polystyrene.[4][5]
The synthesis is a cyclical process, with each cycle responsible for the addition of a single nucleotide to the growing oligonucleotide chain. A single synthesis cycle consists of four key chemical reactions: deprotection (detritylation), coupling, capping, and oxidation.[6][7]
This compound Monomers: The Building Blocks
The key reagents in this process are nucleoside phosphoramidites, which are stabilized, protected forms of nucleosides. A standard this compound monomer consists of:
-
A Nucleoside: Deoxyribonucleoside (dA, dC, dG, T) or ribonucleoside (A, C, G, U) with its exocyclic amino groups protected.[3]
-
A 5'-Protecting Group: Typically the acid-labile dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl group from participating in unwanted reactions.[8]
-
A 3'-Phosphoramidite Moiety: This reactive group, usually a β-cyanoethyl (CE) N,N-diisopropylthis compound, is the key to forming the internucleotide linkage. The diisopropylamino group provides a balance of stability for storage and high reactivity upon activation.[4][8]
The Solid Support
Solid-phase synthesis relies on an insoluble support material to which the first nucleoside is attached via a cleavable linker.[5] This allows for the easy removal of excess reagents and by-products by simple washing steps after each reaction, greatly simplifying the purification process.[4]
The Four-Step Synthesis Cycle
The automated, stepwise addition of nucleotides is the heart of solid-phase oligonucleotide synthesis. Each cycle meticulously builds the desired sequence with high fidelity.
References
- 1. benchchem.com [benchchem.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. atdbio.com [atdbio.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. twistbioscience.com [twistbioscience.com]
An In-depth Technical Guide to Phosphoramidite Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of phosphoramidite derivatives and analogs, crucial components in the chemical synthesis of oligonucleotides for research, diagnostics, and therapeutic applications. We will delve into the various types of modifications, their impact on oligonucleotide properties, and the experimental protocols for their incorporation.
The Core of Oligonucleotide Synthesis: this compound Chemistry
This compound chemistry is the gold-standard method for the chemical synthesis of DNA and RNA.[1][2] This solid-phase synthesis approach allows for the sequential addition of nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support.[2] The process is highly efficient, with coupling efficiencies typically exceeding 99%, enabling the synthesis of oligonucleotides up to 200 base pairs in length.[1][2]
The standard this compound building block consists of a nucleoside with a this compound group at the 3'-hydroxyl position, a dimethoxytrityl (DMT) protecting group on the 5'-hydroxyl group, and protecting groups on the exocyclic amines of the nucleobases (adenine, guanine, and cytosine).[1][3] The diisopropylamino group on the this compound is a key feature, providing a balance of stability during storage and rapid activation for coupling.[4]
A Spectrum of Modification: Types of this compound Derivatives and Analogs
The versatility of this compound chemistry allows for the incorporation of a wide array of chemical modifications to the oligonucleotide backbone, sugar moiety, and nucleobase. These modifications are instrumental in enhancing the therapeutic potential and diagnostic utility of synthetic oligonucleotides.[5][6][]
Backbone Modifications
Modifications to the phosphodiester backbone are primarily aimed at increasing nuclease resistance, a critical attribute for in vivo applications.[6][8]
-
Phosphorothioates (PS): This is the most common backbone modification, where a non-bridging oxygen atom in the phosphate (B84403) linkage is replaced by a sulfur atom.[8][9] This change significantly enhances resistance to nuclease degradation.[8] However, the introduction of a chiral center at the phosphorus atom results in a mixture of diastereomers, which can sometimes lead to off-target effects.[10]
-
Phosphorodiamidate Morpholino Oligomers (PMOs): PMOs feature a completely different backbone structure, replacing the sugar-phosphate backbone with a series of morpholino rings linked by phosphorodiamidate groups.[11] This modification confers exceptional nuclease resistance and a neutral charge, reducing non-specific protein binding.[11]
-
Other Backbone Analogs: A variety of other backbone modifications have been explored, including boranephosphonates and phosphoramidates, each offering unique properties in terms of nuclease resistance, charge, and hybridization characteristics.[4][]
Sugar Modifications
Modifications at the 2' position of the ribose sugar can enhance binding affinity to target RNA, increase nuclease resistance, and modulate the oligonucleotide's conformational properties.[][13]
-
2'-O-Methyl (2'-OMe): The addition of a methyl group to the 2'-hydroxyl of the ribose is a common modification that increases both nuclease resistance and binding affinity.[3][]
-
2'-Fluoro (2'-F): The substitution of the 2'-hydroxyl group with a fluorine atom also enhances nuclease resistance and binding affinity.[][13]
-
2'-O-Methoxyethyl (2'-MOE): This modification provides a significant increase in binding affinity and nuclease stability.[13][14]
-
Locked Nucleic Acids (LNAs): LNAs contain a methylene (B1212753) bridge that "locks" the ribose ring in an A-form conformation, leading to a dramatic increase in thermal stability and binding affinity for complementary RNA strands.[8]
Base Modifications and Functionalization
Modifying the nucleobases or attaching functional groups allows for the introduction of specific properties for detection, purification, or targeted delivery.
-
Fluorescent Dyes: Phosphoramidites conjugated to fluorescent dyes such as FAM, Cy3, and Cy5 are widely used to label oligonucleotides for applications like quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and microarrays.[5][8][15][]
-
Biotin (B1667282): Biotin phosphoramidites enable the incorporation of a biotin label for affinity purification or immobilization of the oligonucleotide.[15]
-
Linkers and Spacers: A variety of linker and spacer phosphoramidites are available to introduce flexible chains or reactive groups at specific positions within the oligonucleotide.[13] These can be used for conjugating other molecules, such as peptides or antibodies.
-
Modified Bases: Phosphoramidites containing non-canonical bases or modified natural bases are used to study DNA-protein interactions, expand the genetic alphabet, or introduce specific cross-linking capabilities.[3][6]
Quantitative Data on this compound Performance
The efficiency of oligonucleotide synthesis and the properties of the final product are highly dependent on the specific phosphoramidites used. The following tables summarize key quantitative data for common this compound derivatives.
| This compound Type | Average Coupling Efficiency (%) | Key Properties |
| Standard DNA | >99 | Standard for routine DNA synthesis |
| Standard RNA | >98 | Requires 2'-OH protection |
| 2'-O-Methyl | >99 | Increased nuclease resistance and binding affinity[] |
| 2'-Fluoro | >99 | Increased nuclease resistance and binding affinity[] |
| Phosphorothioate (B77711) | >98 | High nuclease resistance[8] |
| LNA | >98 | Very high binding affinity and thermal stability[8] |
| Fluorescent Dye (e.g., FAM) | >95 | Enables fluorescent labeling[5] |
Table 1: Comparison of Coupling Efficiencies for Various this compound Derivatives.
| Oligonucleotide Modification | Nuclease Resistance | Thermal Stability (ΔTm per modification) |
| Unmodified DNA | Low | Baseline |
| Phosphorothioate | High | ~ -0.5 °C |
| 2'-O-Methyl | Moderate | ~ +1.5 °C |
| 2'-Fluoro | Moderate | ~ +2.0 °C |
| 2'-MOE | High | ~ +2.5 °C |
| LNA | Very High | ~ +3 to +8 °C |
Table 2: Impact of Modifications on Oligonucleotide Properties.
Experimental Protocols
This section provides detailed methodologies for the key steps in solid-phase oligonucleotide synthesis using this compound chemistry.
Standard Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides on a solid support follows a four-step cycle for each nucleotide addition.[2][17]
Materials:
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside attached
-
This compound monomers (dissolved in anhydrous acetonitrile)
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT) in acetonitrile)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Anhydrous acetonitrile (B52724) for washing
Procedure:
-
Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.[17] This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The column is then washed with anhydrous acetonitrile.
-
Coupling: The this compound monomer and the activator are delivered to the column simultaneously. The activator protonates the diisopropylamino group of the this compound, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[17]
-
Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, a capping step is performed. The capping solution acetylates any unreacted hydroxyl groups.[17]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable phosphate triester linkage using the oxidizing solution.[17]
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Synthesis of Phosphorothioate Oligonucleotides
The synthesis of phosphorothioate oligonucleotides follows the standard cycle, with the oxidation step being replaced by a sulfurization step.[18]
Materials:
-
All materials from the standard synthesis protocol.
-
Sulfurizing reagent (e.g., 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent) in acetonitrile).
Procedure:
-
Follow steps 1 and 2 of the standard synthesis cycle (Deblocking and Coupling).
-
Sulfurization: Instead of the oxidizing solution, the sulfurizing reagent is delivered to the column. This converts the phosphite triester linkage to a phosphorothioate triester linkage.
-
Follow step 3 of the standard synthesis cycle (Capping).
Incorporation of Fluorescent Phosphoramidites
Fluorescent phosphoramidites are typically incorporated at the 5' end of the oligonucleotide, although internal labeling is also possible.[5][19]
Procedure:
-
For 5' labeling, the fluorescent this compound is used in the final coupling cycle of the synthesis.
-
The coupling time for fluorescent phosphoramidites may need to be extended compared to standard nucleoside phosphoramidites to ensure high coupling efficiency.
-
The subsequent capping and oxidation steps are performed as in the standard protocol.
Visualizing Workflows and Pathways
Solid-Phase Oligonucleotide Synthesis Workflow
Caption: The four-step cycle of solid-phase oligonucleotide synthesis using this compound chemistry.
Antisense Oligonucleotide Mediated Gene Silencing
Caption: Mechanism of action for an antisense oligonucleotide designed to inhibit protein expression.
SELEX Workflow for Aptamer Selection
Caption: The iterative process of Systematic Evolution of Ligands by Exponential Enrichment (SELEX).
References
- 1. Synthesis and Purification Methods of 2'-OMe-rG(ibu) this compound - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. glenresearch.com [glenresearch.com]
- 4. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAM this compound: A Key Reagent for Fluorescently La... [sbsgenetech.com]
- 6. blog.entegris.com [blog.entegris.com]
- 8. researchgate.net [researchgate.net]
- 9. US20220010309A1 - Synthesis of modified oligonucleotides with increased stability - Google Patents [patents.google.com]
- 10. glenresearch.com [glenresearch.com]
- 11. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. 2’-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics [biosyn.com]
- 15. trilinkbiotech.com [trilinkbiotech.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. atdbio.com [atdbio.com]
The Cornerstone of Oligonucleotide Synthesis: A Technical Guide to the Phosphoramidite Method
For Researchers, Scientists, and Drug Development Professionals
The ability to chemically synthesize oligonucleotides with a defined sequence has revolutionized molecular biology, diagnostics, and the development of novel therapeutics. At the heart of this capability lies the phosphoramidite method, a robust and highly efficient chemical strategy for the solid-phase synthesis of DNA, RNA, and their analogues.[1] Its introduction in the early 1980s transformed oligonucleotide production from a laborious, low-yield process into a rapid, automated, and scalable endeavor, paving the way for advancements in fields ranging from genetic research to precision medicine.[2][3]
This in-depth technical guide explores the core principles of this compound chemistry, provides detailed experimental protocols, presents key quantitative data, and visualizes the intricate workflows and related biological pathways.
Key Features and Advantages of the this compound Method
The this compound method is the gold standard for oligonucleotide synthesis due to a combination of key features that confer significant advantages over other synthetic approaches.[] The synthesis is a cyclical process, with each cycle consisting of four main chemical reactions to add a single nucleotide to the growing chain, which is anchored to a solid support.[5]
Core Features:
-
Solid-Phase Synthesis: The growing oligonucleotide chain is covalently attached to an insoluble solid support, typically controlled pore glass (CPG) or polystyrene. This simplifies the synthesis by allowing for the easy removal of excess reagents and byproducts by simple washing after each chemical step, eliminating the need for purification of intermediates.[5]
-
This compound Monomers: The building blocks are nucleoside phosphoramidites, which are stabilized derivatives of natural nucleosides.[6] These monomers possess protecting groups on the 5'-hydroxyl, the exocyclic amines of the nucleobases (adenine, guanine, and cytosine), and the phosphate (B84403) group to prevent unwanted side reactions.
-
Directionality: The synthesis proceeds in the 3' to 5' direction, which is the opposite of the natural enzymatic synthesis of nucleic acids.[5]
-
Four-Step Cycle: For each nucleotide addition, a four-step cycle of deblocking (detritylation), coupling, capping, and oxidation is performed.
Key Advantages:
-
High Coupling Efficiency: The coupling reaction, where a new this compound is added to the growing chain, is remarkably efficient, with stepwise yields typically exceeding 99%.[7] This high efficiency is crucial for the synthesis of long oligonucleotides, as the overall yield is a product of the efficiency of each individual coupling step.
-
Automation and Scalability: The cyclical nature of the process and the use of a solid support make the this compound method highly amenable to automation.[1] Automated synthesizers can produce oligonucleotides of varying lengths and sequences with high throughput and reproducibility. The synthesis can also be scaled up to produce the large quantities of oligonucleotides required for therapeutic applications.
-
Versatility: The modularity of the this compound approach allows for the incorporation of a wide variety of modified nucleotides, labels (such as fluorescent dyes), and linkers into the oligonucleotide sequence. This versatility is essential for creating probes for diagnostic assays, developing nuclease-resistant therapeutic oligonucleotides, and for a myriad of other research applications.[6]
-
Rapid Synthesis: The individual reactions within the synthesis cycle are fast, allowing for the rapid assembly of oligonucleotide chains. A standard synthesis cycle for adding one nucleotide can be completed in a matter of minutes.
Quantitative Data in this compound Synthesis
The success of oligonucleotide synthesis is critically dependent on the efficiency of each chemical step. The following table summarizes key quantitative parameters of the this compound method.
| Parameter | Typical Value/Range | Significance |
| Coupling Efficiency | > 99% | High efficiency is essential for achieving a good yield of the full-length oligonucleotide, especially for longer sequences.[7] |
| This compound Concentration | 0.05 M - 0.1 M in anhydrous acetonitrile (B52724) | Ensures a sufficient excess of the monomer to drive the coupling reaction to completion.[8] |
| Activator Concentration | 0.25 M - 0.5 M in anhydrous acetonitrile | The concentration of the activator (e.g., 5-ethylthio-1H-tetrazole) is critical for the efficient activation of the this compound. |
| Coupling Time | 30 seconds - 15 minutes | Varies depending on the specific this compound and activator used. Modified or sterically hindered phosphoramidites may require longer coupling times.[8] |
| Deblocking Reagent | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (B109758) | Complete removal of the 5'-DMT protecting group is necessary for the subsequent coupling reaction.[9] |
| Oxidizing Reagent | 0.02 M - 0.1 M Iodine in THF/pyridine/water | Ensures the stable phosphate triester is formed from the unstable phosphite (B83602) triester.[9] |
| Water Content in Solvents | < 30 ppm (preferably < 10 ppm) | The this compound coupling reaction is highly sensitive to moisture, which can lead to reduced coupling efficiency.[8] |
Experimental Protocols
The following are detailed methodologies for the key experiments in solid-phase oligonucleotide synthesis using the this compound method. These protocols are generalized and may require optimization based on the specific synthesizer, reagents, and scale of synthesis.
Solid Support and Initial Nucleoside Attachment
The synthesis begins with the first nucleoside attached to a solid support, typically Controlled Pore Glass (CPG), via a cleavable linker. This pre-derivatized support is packed into a synthesis column.
The Synthesis Cycle
This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.
-
Objective: To remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide of the growing chain, exposing the 5'-hydroxyl group for the next coupling reaction.[9]
-
Reagents:
-
Deblocking solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in anhydrous dichloromethane (DCM).[9]
-
Anhydrous acetonitrile (for washing).
-
-
Procedure:
-
The synthesis column is washed with anhydrous acetonitrile to ensure an anhydrous environment.
-
The deblocking solution is passed through the column. The acid cleaves the DMT group, resulting in a free 5'-hydroxyl group and the release of the orange-colored DMT cation.
-
The column is washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation. The intensity of the orange color of the DMT cation can be measured spectrophotometrically to monitor the coupling efficiency of the previous cycle.[5]
-
-
Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group of the growing oligonucleotide chain and the incoming nucleoside this compound.
-
Reagents:
-
Nucleoside this compound solution (e.g., 0.1 M in anhydrous acetonitrile).[8]
-
Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
Anhydrous acetonitrile (for washing).
-
-
Procedure:
-
The synthesis column is washed with anhydrous acetonitrile.
-
The nucleoside this compound and activator solutions are mixed and delivered to the column. The activator protonates the diisopropylamino group of the this compound, making it a good leaving group.[5]
-
The activated this compound reacts with the 5'-hydroxyl group of the support-bound oligonucleotide.
-
The column is washed with anhydrous acetonitrile to remove unreacted this compound and activator.
-
-
Objective: To block any unreacted 5'-hydroxyl groups that failed to couple in the previous step, preventing them from participating in subsequent cycles and forming deletion mutations.[1]
-
Reagents:
-
Capping A solution: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF) or acetonitrile.
-
Capping B solution: 16% N-Methylimidazole (NMI) in THF.[9]
-
Anhydrous acetonitrile (for washing).
-
-
Procedure:
-
The synthesis column is washed with anhydrous acetonitrile.
-
The Capping A and Capping B solutions are mixed and delivered to the column. The mixture rapidly acetylates any free 5'-hydroxyl groups.
-
The column is washed with anhydrous acetonitrile to remove excess capping reagents and byproducts.
-
-
Objective: To convert the unstable phosphite triester linkage to a stable pentavalent phosphate triester.[5]
-
Reagents:
-
Oxidizing solution: 0.02 M - 0.1 M Iodine in a mixture of THF, pyridine, and water.[9]
-
Anhydrous acetonitrile (for washing).
-
-
Procedure:
-
The synthesis column is washed with anhydrous acetonitrile.
-
The oxidizing solution is delivered to the column. The iodine, in the presence of water, oxidizes the phosphite triester to a phosphate triester.
-
The column is washed with anhydrous acetonitrile to remove the oxidizing solution.
-
Post-Synthesis: Cleavage and Deprotection
-
Objective: To cleave the synthesized oligonucleotide from the solid support and remove all remaining protecting groups from the phosphate backbone and the nucleobases.
-
Reagents:
-
Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[5]
-
-
Procedure:
-
The synthesis column is removed from the synthesizer, and the solid support is transferred to a sealed vial.
-
Concentrated ammonium hydroxide is added to the vial. This cleaves the oligonucleotide from the support via hydrolysis of the linker. This step is typically performed at room temperature for 1-2 hours.[9]
-
The sealed vial is then heated (e.g., at 55°C for 8-16 hours) to remove the protecting groups from the nucleobases (e.g., benzoyl and isobutyryl groups).[9]
-
After cooling, the solution containing the deprotected oligonucleotide is separated from the solid support.
-
The final product is typically purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
-
Visualizing the Process and Application
Diagrams are essential for understanding the complex chemical and biological processes involved in oligonucleotide synthesis and their applications.
Caption: The four-step cycle of this compound-based solid-phase oligonucleotide synthesis.
Oligonucleotides synthesized by the this compound method, particularly antisense oligonucleotides (ASOs), are designed to modulate gene expression by binding to specific mRNA targets. A prominent area of research is the development of ASOs to target oncogenic pathways in cancer. For example, ASOs can be designed to inhibit the expression of the KRAS protein, a key driver in many cancers.[10][11]
Caption: Antisense oligonucleotide (ASO) targeting of the KRAS signaling pathway in cancer.
Conclusion
The this compound method remains the cornerstone of chemical oligonucleotide synthesis, offering a powerful and versatile platform for the production of high-fidelity custom nucleic acids. Its high efficiency, scalability, and amenability to automation have been instrumental in advancing research, diagnostics, and the development of oligonucleotide-based therapeutics. A thorough understanding of the underlying chemistry and meticulous control over the synthesis parameters are paramount to harnessing the full potential of this indispensable technology.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. blog.invitek.com [blog.invitek.com]
- 3. vapourtec.com [vapourtec.com]
- 5. atdbio.com [atdbio.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. benchchem.com [benchchem.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeting oncogenic KRAS with molecular brush-conjugated antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting KRAS-dependent tumors with AZD4785, a high-affinity therapeutic antisense oligonucleotide inhibitor of KRAS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the Role of the DMT Group in Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of synthetic nucleic acid chemistry, the phosphoramidite method stands as the gold standard for the automated synthesis of oligonucleotides. Central to the success of this methodology is the strategic use of protecting groups, and none is more critical than the 4,4'-dimethoxytrityl (DMT) group. This technical guide provides an in-depth exploration of the multifaceted role of the DMT group, detailing its chemical properties, its application in the synthesis cycle, methods for its removal, and its utility in process monitoring and purification.
The Core Function of the DMT Group: A Reversible Guardian
The primary and indispensable role of the DMT group in this compound chemistry is the reversible protection of the 5'-hydroxyl group of the nucleoside monomer.[1] This protection is fundamental to the directional and sequential assembly of the oligonucleotide chain, which proceeds in the 3' to 5' direction.[1] By "capping" the 5'-hydroxyl, the DMT group prevents unwanted side reactions, such as self-polymerization of the this compound monomers, ensuring that each coupling reaction occurs specifically at the free 5'-hydroxyl of the growing chain attached to the solid support.[1][2]
The selection of the DMT group for this pivotal role is attributed to a unique combination of properties:
-
Acid Lability: The DMT group is stable under the basic and neutral conditions required for the coupling and oxidation steps of the synthesis cycle. However, it is readily and quantitatively cleaved under mild acidic conditions, a property that is fundamental to the iterative nature of oligonucleotide synthesis.[1]
-
Steric Hindrance: The bulky nature of the DMT group provides significant steric protection to the 5'-hydroxyl, effectively preventing its participation in unintended chemical reactions.[3]
-
Monitoring Capability: Upon cleavage with acid, the DMT group is released as a stable, bright orange-colored dimethoxytrityl cation.[1] The intensity of this color is directly proportional to the amount of DMT group cleaved, providing a real-time spectrophotometric method to monitor the efficiency of each coupling step.[4]
The this compound Synthesis Cycle: A DMT-Orchestrated Process
The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The DMT group plays a central role in the initiation and final step of each cycle.
References
The Cornerstone of Synthetic Biology: A Technical Guide to Phosphoramidite Chemistry
For Immediate Release
A Comprehensive Whitepaper on the Chemical Properties and Reactivity of Phosphoramidites for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental chemical properties and reactivity of phosphoramidites, the critical building blocks in the solid-phase synthesis of oligonucleotides. Since their introduction, phosphoramidites have become the gold standard, enabling the rapid and efficient production of DNA and RNA sequences that are foundational to advancements in genomics, synthetic biology, and novel therapeutics.[1][2] This document provides a detailed examination of their structure, stability, and reactivity, supplemented with quantitative data, detailed experimental protocols, and visualizations of key chemical processes to serve as an essential resource for professionals in the field.
Core Chemical Properties of Phosphoramidites
Phosphoramidites are organophosphorus compounds characterized by a trivalent phosphorus atom bonded to two oxygen atoms and one nitrogen atom. In the context of oligonucleotide synthesis, they are typically nucleoside phosphoramidites, where one of the phosphorus-bound oxygens is attached to the 3'-hydroxyl group of a protected nucleoside.[] The inherent reactivity of the phosphoramidite moiety is central to the formation of the internucleotide phosphodiester bond.
Structure and Protecting Groups
The remarkable success of this compound chemistry hinges on the strategic use of protecting groups to prevent unwanted side reactions at various reactive sites on the nucleoside.[2] A typical nucleoside this compound possesses several key structural features:
-
5'-Hydroxyl Protecting Group: The 5'-hydroxyl group is protected by an acid-labile group, most commonly the dimethoxytrityl (DMT) group. This group is stable to the basic conditions used for coupling and is readily removed by a mild acid to allow for the stepwise addition of the next nucleotide.
-
Phosphorus Protecting Group: The phosphite (B83602) group itself is protected with a base-labile group, typically a 2-cyanoethyl group. This group prevents unwanted reactions at the phosphorus center during the synthesis cycle and is removed at the end of the synthesis.
-
Exocyclic Amine Protecting Groups: The exocyclic amino groups of the nucleobases adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C) are protected to prevent side reactions during synthesis. Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) for G. Thymine (T) does not have an exocyclic amino group and therefore does not require this protection.
-
Diisopropylamino Group: This bulky amine group is attached to the phosphorus atom and acts as a leaving group during the coupling reaction upon activation by a weak acid.
Stability and Reactivity
Phosphoramidites are relatively stable compounds when stored as a dry powder under anhydrous conditions and protected from light and air.[4] However, in solution, their stability is more limited.
-
Acid Sensitivity: Phosphoramidites are highly sensitive to acidic conditions, which lead to the rapid removal of the 5'-DMT protecting group and can also lead to depurination, particularly of adenosine (B11128) and guanosine (B1672433) residues.
-
Hydrolysis: In the presence of water, phosphoramidites can undergo hydrolysis to form H-phosphonates.[5] The rate of hydrolysis is dependent on the specific nucleoside, with 2'-deoxyguanosine (B1662781) (dG) phosphoramidites being particularly susceptible to degradation.[6][7][8] Studies have shown that the degradation of dG phosphoramidites in solution is a second-order reaction, suggesting an autocatalytic pathway.[6][7][8]
-
Oxidation: The trivalent phosphorus of the this compound is susceptible to oxidation to the pentavalent state. Therefore, all steps of oligonucleotide synthesis are carried out under anhydrous conditions and an inert atmosphere.
| Property | Condition | Stability/Reactivity | Reference |
| Storage | Dry powder, anhydrous, inert atmosphere, low temp. | Prolonged shelf-life | [4] |
| Acid Exposure | Mild acid (e.g., trichloroacetic acid) | Rapid removal of 5'-DMT group; risk of depurination | [9][10] |
| Hydrolysis | Presence of water in solution | Degradation to H-phosphonates; dG is most susceptible | [5][6][7][8] |
| Hydrolysis Half-life | 2-cyanoethyl 5'-O-DMT-thymidine-3'-O-(N,N-diisopropylamino)phosphite in 95% aq. acetonitrile (B52724) at 25°C | ~200 hours | [4] |
| Solution Stability (Acetonitrile) | 5 weeks, inert atmosphere | Purity reduction: T, dC (~2%), dA (~6%), dG (~39%) | [11][12] |
| Oxidation | Exposure to air/oxidizing agents | Conversion from P(III) to P(V) | [1] |
The Four-Step Oligonucleotide Synthesis Cycle
The solid-phase synthesis of oligonucleotides using this compound chemistry is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain.[13] Each cycle consists of four main chemical reactions: deblocking, coupling, capping, and oxidation.[2][14]
Deblocking (Detritylation)
The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleotide attached to the solid support. This reaction exposes the 5'-hydroxyl group, making it available for reaction with the next this compound.
Coupling
The coupling reaction is the core step of oligonucleotide synthesis, where the new this compound is added to the growing chain. This reaction is catalyzed by a weak acid, such as 1H-tetrazole or 5-ethylthio-1H-tetrazole (ETT), which protonates the nitrogen of the diisopropylamino group, converting it into a good leaving group. The free 5'-hydroxyl group of the support-bound nucleoside then attacks the activated phosphorus atom, forming a phosphite triester linkage.[14]
The efficiency of the coupling step is critical for the overall yield of the final oligonucleotide. Even a small decrease in coupling efficiency can significantly reduce the yield of the full-length product, especially for longer oligonucleotides. The theoretical yield (Y) can be calculated using the formula Y = CE^N, where CE is the coupling efficiency and N is the number of coupling cycles.[15]
| Coupling Efficiency (%) | Theoretical Yield of a 20-mer (%) | Theoretical Yield of a 50-mer (%) | Theoretical Yield of a 100-mer (%) |
| 98.0 | 66.8 | 36.4 | 13.3 |
| 99.0 | 81.8 | 60.5 | 36.6 |
| 99.5 | 90.5 | 77.8 | 60.6 |
| 99.8 | 96.1 | 90.5 | 81.9 |
| 99.9 | 98.0 | 95.1 | 90.5 |
Capping
Since the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups will remain unreacted.[16] To prevent these unreacted sites from participating in subsequent coupling cycles, which would lead to the formation of deletion mutations, they are permanently blocked in a step called capping.[17] Capping is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[14]
Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the deblocking step.[18] Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester.[8][15] The most common oxidizing agent is a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[9]
Post-Synthesis: Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed. This is typically achieved by treating the support with a strong base, such as concentrated ammonium (B1175870) hydroxide (B78521). The specific conditions for cleavage and deprotection depend on the nature of the protecting groups used and the presence of any sensitive modifications on the oligonucleotide.[19]
| Deprotection Method | Reagent | Conditions | Reference |
| Standard | Concentrated Ammonium Hydroxide | 8-16 hours at 55°C | [20] |
| Fast | Ammonium Hydroxide / Methylamine (AMA) | 5-10 minutes at 65°C | [20][21] |
| Ultra-Fast | AMA | 5-10 minutes at room temperature (requires Ac-dC) | [21][22] |
| Mild | Potassium Carbonate in Methanol | Room temperature | [19] |
| Alternative for sensitive dyes | t-butylamine/methanol/water (1:1:2) | Overnight at 55°C | [21] |
Experimental Protocols
The following are generalized protocols for the key steps in solid-phase oligonucleotide synthesis. Specific parameters may vary depending on the synthesizer, reagents, and scale of the synthesis.
Protocol for a Single Synthesis Cycle
-
Deblocking:
-
Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane.
-
Procedure: The synthesis column is washed with dichloromethane. The TCA solution is passed through the column for 1-2 minutes to remove the DMT group. The column is then washed with acetonitrile to remove the acid and the cleaved DMT cation.
-
-
Coupling:
-
Reagents: 0.1 M solution of the desired this compound in acetonitrile and a 0.45 M solution of an activator (e.g., ETT) in acetonitrile.
-
Procedure: The this compound and activator solutions are simultaneously delivered to the synthesis column and allowed to react for a specified time (typically 30 seconds to 2 minutes for standard phosphoramidites).[16] The column is then washed with acetonitrile.
-
-
Capping:
-
Reagents: Capping A (acetic anhydride/2,6-lutidine/THF) and Capping B (N-methylimidazole/THF).
-
Procedure: The two capping solutions are mixed and delivered to the column. The reaction is typically complete within 30 seconds. The column is then washed with acetonitrile.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in a mixture of THF, pyridine, and water.
-
Procedure: The oxidizing solution is passed through the column for approximately 30 seconds. The column is then washed with acetonitrile.
-
Protocol for Cleavage and Deprotection (Standard Method)
-
Cleavage from Support:
-
Reagent: Concentrated ammonium hydroxide.
-
Procedure: The solid support is transferred to a sealed vial. Concentrated ammonium hydroxide is added, and the mixture is incubated at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
-
Deprotection:
-
Procedure: The vial containing the oligonucleotide and ammonium hydroxide is heated at 55°C for 8-16 hours to remove the cyanoethyl and base protecting groups. The solution is then cooled, and the ammonia (B1221849) is evaporated. The resulting oligonucleotide is typically purified by HPLC.
-
Quality Control and Analysis
The quality of synthetic oligonucleotides is assessed using various analytical techniques.
-
Trityl Cation Assay: The concentration of the orange-colored DMT cation released during the deblocking step can be measured spectrophotometrically at around 495 nm. This provides a real-time, quantitative measure of the coupling efficiency at each step of the synthesis.[10][23]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for analyzing the purity of the final oligonucleotide product.[24][25][26] Both anion-exchange and reversed-phase HPLC methods are commonly used to separate the full-length product from shorter, failure sequences and other impurities.[27][28]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized oligonucleotide, thereby verifying its sequence.
Conclusion
This compound chemistry remains the cornerstone of modern oligonucleotide synthesis, providing a robust and efficient method for the production of high-quality DNA and RNA. A thorough understanding of the chemical properties of phosphoramidites, the intricacies of the synthesis cycle, and the importance of rigorous quality control is essential for researchers and developers in the rapidly advancing fields of biotechnology and medicine. This guide provides a foundational understanding of these principles to aid in the successful synthesis and application of oligonucleotides.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. twistbioscience.com [twistbioscience.com]
- 4. Nucleoside this compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. atdbio.com [atdbio.com]
- 11. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. blog.biosearchtech.com [blog.biosearchtech.com]
- 14. DNA寡核苷酸合成 [sigmaaldrich.com]
- 15. DNA寡核苷酸合成 [sigmaaldrich.com]
- 16. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 17. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 18. biotage.com [biotage.com]
- 19. blog.biosearchtech.com [blog.biosearchtech.com]
- 20. researchgate.net [researchgate.net]
- 21. glenresearch.com [glenresearch.com]
- 22. glenresearch.com [glenresearch.com]
- 23. benchchem.com [benchchem.com]
- 24. atdbio.com [atdbio.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. HPLC Analysis of Oligonucleotides [chromafrica.com]
- 27. advion.com [advion.com]
- 28. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - UK [thermofisher.com]
The Core of Custom Nucleic Acid Synthesis: An In-depth Technical Guide to the Four-Step Phosphoramidite Cycle
For Researchers, Scientists, and Drug Development Professionals
The ability to chemically synthesize oligonucleotides with a defined sequence has been a cornerstone of modern molecular biology and has paved the way for revolutionary advancements in diagnostics, therapeutics, and synthetic biology. The gold standard for this process is the phosphoramidite method, a highly efficient and automated four-step cycle. This technical guide provides a detailed exploration of the core chemistry, experimental protocols, and quantitative parameters of the this compound synthesis cycle.
The Foundation: Solid-Phase Synthesis and this compound Chemistry
Oligonucleotide synthesis is predominantly carried out using a solid-phase approach, where the growing nucleic acid chain is covalently attached to an inert solid support, typically controlled pore glass (CPG) or polystyrene.[1][] This methodology offers significant advantages, including the ability to use excess reagents to drive reactions to completion and simplified purification by washing away excess reagents and byproducts after each step.[][3]
The synthesis proceeds in the 3' to 5' direction, which is the opposite of biological nucleic acid synthesis.[] The building blocks for this process are nucleoside phosphoramidites, which are nucleosides with key protecting groups to prevent unwanted side reactions.[4] These protecting groups are crucial for the specificity of the synthesis and are located on the 5'-hydroxyl group, the exocyclic amino groups of the nucleobases (Adenine, Guanine, and Cytosine), and the phosphate (B84403) group.[5]
The Four-Step Synthesis Cycle: A Detailed Walkthrough
Each addition of a nucleotide to the growing oligonucleotide chain involves a four-step cycle: deblocking (detritylation), coupling, capping, and oxidation.[][6] This cycle is repeated until the desired sequence is assembled.
Step 1: Deblocking (Detritylation)
The first step in each cycle is the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide of the growing chain.[5][7] This exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.[8]
Experimental Protocol: Deblocking
-
Objective: To remove the 5'-DMT protecting group from the solid-support-bound oligonucleotide.
-
Reagents:
-
Deblocking solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM) or toluene.[9][10]
-
Anhydrous acetonitrile (B52724) for washing.[5]
-
-
Procedure:
-
The synthesis column containing the solid support is washed with anhydrous acetonitrile to remove any residual moisture.
-
The deblocking solution is passed through the column.
-
The reaction is monitored by measuring the absorbance of the cleaved DMT cation, which has a characteristic orange color and absorbs at 495 nm.[11] This measurement is a key indicator of the coupling efficiency of the previous cycle.[9]
-
The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the DMT cation.
-
References
- 1. benchchem.com [benchchem.com]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. twistbioscience.com [twistbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. alfachemic.com [alfachemic.com]
- 7. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 8. This compound Chemistry [eurofinsgenomics.com]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 11. atdbio.com [atdbio.com]
Phosphoramidite Chemistry: An In-depth Technical Guide for Non-Specialists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of phosphoramidite chemistry, the gold-standard method for the chemical synthesis of oligonucleotides. Tailored for professionals in the broader scientific and drug development fields who may not be specialists in molecular biology, this document details the core principles, experimental procedures, and practical applications of this pivotal technology.
Introduction to this compound Chemistry
This compound chemistry is a method for the stepwise chemical synthesis of oligonucleotides, which are short nucleic acid polymers.[1][2] Developed in the early 1980s, this technique has become the cornerstone of modern DNA and RNA synthesis due to its high efficiency, adaptability to automation, and the ability to produce high-purity oligonucleotides.[2] The process involves the sequential addition of nucleotide building blocks, called nucleoside phosphoramidites, to a growing oligonucleotide chain that is attached to a solid support.[1][2] This solid-phase synthesis approach simplifies the purification process at each step, as excess reagents and byproducts can be easily washed away.[1][2] The remarkable efficiency of this method, with coupling yields often exceeding 99%, has enabled the routine synthesis of oligonucleotides up to 200 base pairs in length. This capability is fundamental to a vast array of applications, from basic research in molecular biology to the development of nucleic acid-based therapeutics and diagnostics.
The Core Principles: A Four-Step Cycle
The synthesis of an oligonucleotide using this compound chemistry is a cyclic process, with each cycle adding one nucleotide to the growing chain. The synthesis proceeds in the 3' to 5' direction, which is the opposite of the natural 5' to 3' enzymatic synthesis of DNA.[1] Each cycle consists of four main chemical reactions: deblocking (detritylation), coupling, capping, and oxidation.[3][4]
Protecting Groups: The Key to Controlled Synthesis
To ensure the specific and controlled formation of the desired phosphodiester bond between nucleotides, various reactive functional groups on the nucleoside this compound must be temporarily blocked or "protected." These protecting groups prevent unwanted side reactions during the synthesis cycle and are removed at the end of the entire synthesis process. The key protecting groups are:
-
5'-Hydroxyl Protecting Group: The 5'-hydroxyl group of the incoming this compound is protected by a dimethoxytrityl (DMT) group. This acid-labile group is removed at the beginning of each synthesis cycle to allow the addition of the next nucleotide.[1]
-
Phosphorus Protecting Group: The phosphorus atom is protected by a β-cyanoethyl group, which is stable throughout the synthesis cycle but can be removed by β-elimination under basic conditions during the final deprotection step.[1]
-
Exocyclic Amine Protecting Groups: The exocyclic amino groups of adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C) are protected to prevent side reactions during coupling. Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) for G. Thymine (T) and Uracil (U) do not have exocyclic amino groups and therefore do not require this protection.[5] For sensitive applications or modified oligonucleotides, milder protecting groups like phenoxyacetyl (Pac) or acetyl (Ac) are used.[5]
The Solid-Phase Synthesis Workflow
The entire process of oligonucleotide synthesis is typically performed on an automated synthesizer. The growing oligonucleotide chain is covalently attached to a solid support, most commonly controlled pore glass (CPG) or polystyrene beads, within a column.[1][2] Reagents and solvents are flushed through the column at each step of the synthesis cycle.
Figure 1: The cyclic workflow of solid-phase this compound oligonucleotide synthesis.
Experimental Protocols
The following sections provide detailed methodologies for each step of the solid-phase synthesis of a standard DNA oligonucleotide.
Step 1: Deblocking (Detritylation)
Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction.
Protocol:
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM) or toluene.[3][4]
-
Procedure:
-
Wash Step: Following detritylation, the column is thoroughly washed with an anhydrous solvent, typically acetonitrile (B52724), to remove the acid and the cleaved DMT group.[4] This is a critical step to prevent degradation of the incoming this compound.
| Parameter | Value/Reagent | Purpose |
| Reagent | 3% TCA or DCA in DCM/Toluene | Removes the 5'-DMT protecting group. |
| Reaction Time | 60 - 180 seconds | Sufficient time for complete detritylation. |
| Monitoring | Absorbance at 495 nm | Quantifies the released DMT cation to assess coupling efficiency. |
Step 2: Coupling
Objective: To form a phosphite triester bond between the free 5'-hydroxyl group of the growing oligonucleotide chain and the incoming nucleoside this compound.
Protocol:
-
Reagents:
-
Nucleoside this compound: The next base to be added in the sequence, dissolved in anhydrous acetonitrile.
-
Activator: A weak acid that protonates the nitrogen of the this compound, making it highly reactive. Common activators include 1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), or 4,5-Dicyanoimidazole (DCI).[6][7]
-
-
Procedure:
-
A solution of the nucleoside this compound and the activator are simultaneously delivered to the synthesis column.
-
The coupling reaction is rapid, typically taking 30-180 seconds for standard DNA phosphoramidites.[3]
-
-
Wash Step: The column is washed with acetonitrile to remove unreacted this compound and activator.
| Activator | pKa | Solubility in Acetonitrile | Typical Coupling Time |
| 1H-Tetrazole | 4.9 | ~0.50 M | 60-120 seconds |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | ~0.75 M | 30-90 seconds |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | ~1.2 M | 30-60 seconds |
Data sourced from multiple references.[6][7][8]
Step 3: Capping
Objective: To permanently block any unreacted 5'-hydroxyl groups that failed to couple in the previous step. This prevents the formation of deletion mutations (oligonucleotides missing a base) in the final product.[1][2]
Protocol:
-
Reagents:
-
Capping Reagent A: An acylating agent, typically acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF).
-
Capping Reagent B: A catalyst, usually N-methylimidazole (NMI) in THF.[1][3]
-
-
Procedure:
-
The two capping reagents are mixed and delivered to the column.
-
The unreacted 5'-hydroxyl groups are acetylated, rendering them inert to subsequent coupling reactions. This step is typically performed for 30-60 seconds.[9]
-
-
Wash Step: The column is washed with acetonitrile to remove the capping reagents and byproducts.
Step 4: Oxidation
Objective: To convert the unstable phosphite triester linkage formed during coupling into a more stable pentavalent phosphate triester, which is the natural backbone of DNA.[1]
Protocol:
-
Reagent: A solution of iodine in a mixture of THF, water, and a weak base like pyridine (B92270) or lutidine.[1][3]
-
Procedure:
-
The oxidizing solution is passed through the column.
-
The reaction is very fast, typically completed within 30 seconds.[9]
-
-
Wash Step: A final wash with acetonitrile removes the oxidizing reagent and prepares the column for the next synthesis cycle, starting again with the deblocking step.[4]
Post-Synthesis: Cleavage and Deprotection
Once the desired oligonucleotide sequence has been assembled, the final steps involve cleaving the oligonucleotide from the solid support and removing all the protecting groups from the nucleobases and the phosphate backbone.[5][10]
Protocol:
-
Cleavage and Deprotection Reagent: The choice of reagent and conditions depends on the protecting groups used and the presence of any sensitive modifications on the oligonucleotide.[5][11]
-
Standard Deprotection: Concentrated aqueous ammonia (B1221849) (ammonium hydroxide) is commonly used. The cleavage from the support typically occurs at room temperature for 1-2 hours, followed by heating at 55-65°C for 8-16 hours to remove the base and phosphate protecting groups.[5][12]
-
Rapid Deprotection: A mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) can significantly reduce the deprotection time to as little as 10-15 minutes at 65°C.[12]
-
Mild Deprotection: For oligonucleotides with sensitive modifications, milder conditions such as potassium carbonate in methanol (B129727) may be used.[12]
-
-
Procedure:
-
The solid support is transferred from the synthesis column to a vial.
-
The cleavage and deprotection solution is added, and the vial is sealed and incubated at the appropriate temperature for the required time.
-
-
Work-up: After deprotection, the solid support is filtered off, and the resulting solution containing the crude oligonucleotide is typically dried down before purification.
| Deprotection Method | Reagent | Temperature | Time | Notes |
| Standard | Concentrated Ammonium Hydroxide | 55-65°C | 8-16 hours | Traditional method, suitable for standard DNA. |
| Rapid (AMA) | Ammonium Hydroxide / Methylamine (1:1) | 65°C | 10-15 minutes | Faster, but may not be suitable for all modifications. |
| Ultra-Mild | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | For highly sensitive modifications. |
Data compiled from multiple sources.[5][12]
Applications in Research and Drug Development
The ability to synthesize custom sequences of DNA and RNA with high fidelity has revolutionized many areas of science and medicine.
Research Applications
-
Polymerase Chain Reaction (PCR): Synthetic oligonucleotides are used as primers for amplifying specific DNA sequences.
-
DNA Sequencing: Oligonucleotides are used as primers in Sanger sequencing and as probes in next-generation sequencing (NGS) platforms.
-
Gene Synthesis: Entire genes can be constructed by assembling multiple synthetic oligonucleotides.
-
CRISPR Gene Editing: Synthetic guide RNAs (gRNAs) are essential for directing the Cas9 enzyme to the target DNA sequence.
Drug Development and Therapeutics
-
Antisense Oligonucleotides (ASOs): These are short, single-stranded DNA or RNA molecules that can bind to a specific mRNA and modulate gene expression.
-
Small Interfering RNAs (siRNAs): Short, double-stranded RNA molecules that can trigger the degradation of a specific mRNA, leading to gene silencing.
-
Aptamers: Oligonucleotides that can fold into specific three-dimensional structures to bind to target molecules like proteins with high affinity and specificity.
-
mRNA Vaccines: The large-scale synthesis of mRNA for vaccines relies on the production of DNA templates, which are often generated using synthetic oligonucleotides.
Logical Relationships in this compound Chemistry
Figure 2: Logical relationships influencing the outcome of this compound synthesis.
Conclusion
This compound chemistry remains the preeminent method for the chemical synthesis of oligonucleotides, underpinning a vast range of applications in modern research, diagnostics, and therapeutics. Its success lies in the elegance and efficiency of its four-step cycle, which, when coupled with robust automation, allows for the routine production of high-quality, custom-designed DNA and RNA sequences. A thorough understanding of the principles and experimental protocols outlined in this guide is essential for any scientist or drug development professional working with or developing technologies that rely on synthetic nucleic acids. As the field of nucleic acid therapeutics continues to expand, the demand for precise and efficient oligonucleotide synthesis will only grow, further cementing the importance of this compound chemistry.
References
- 1. atdbio.com [atdbio.com]
- 2. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. glenresearch.com [glenresearch.com]
- 9. biotage.com [biotage.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
Methodological & Application
Revolutionizing Oligonucleotide Synthesis: A Comparative Analysis of Manual and Automated Phosphoramidite Techniques
Introduction
The synthesis of custom oligonucleotides is a cornerstone of modern molecular biology, enabling a vast array of applications from diagnostics and therapeutics to synthetic biology. The phosphoramidite method has been the gold standard for chemical DNA and RNA synthesis for decades, prized for its high coupling efficiency and adaptability.[1][2] This application note provides a detailed comparison of manual and automated this compound synthesis techniques and workflows. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances, advantages, and limitations of each approach to make informed decisions for their specific research and production needs. We will delve into the core principles of this compound chemistry, present detailed experimental protocols, offer a quantitative comparison of the two methods, and provide visual workflows to elucidate the intricate processes involved.
The this compound Synthesis Cycle: A Four-Step Process
Solid-phase oligonucleotide synthesis using the this compound method is a cyclical process that sequentially adds nucleotide building blocks to a growing chain tethered to a solid support, such as controlled pore glass (CPG).[1] The synthesis proceeds in the 3' to 5' direction and comprises four main chemical reactions per cycle:[2][3]
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide of the growing oligonucleotide chain. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[1][4]
-
Coupling: The next this compound monomer, activated by a catalyst such as tetrazole, is added to the growing chain. The activated this compound reacts with the free 5'-hydroxyl group to form a phosphite (B83602) triester linkage.[5][6]
-
Capping: To prevent the elongation of shorter, failure sequences (n-1 mers), any unreacted 5'-hydroxyl groups are irreversibly blocked by acetylation. This step is crucial for the purity of the final oligonucleotide product.[6][]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester, the natural backbone of DNA and RNA.[5][]
This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized. Following the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and phosphate backbone are removed in a final deprotection step.[1][5]
Comparative Data: Manual vs. Automated Synthesis
The choice between manual and automated synthesis often hinges on factors such as scale, throughput, cost, and the desired level of control and flexibility. The following table summarizes key quantitative differences between the two approaches.
| Parameter | Manual Synthesis | Automated Synthesis |
| Coupling Efficiency | Typically 95-98%[8] | >99%[2][3] |
| Synthesis Time per Cycle | 20 - 30 minutes | 3 - 10 minutes[9] |
| Reagent Consumption | Higher per coupling due to manual dispensing | Optimized and lower due to precise fluidics |
| Achievable Oligo Length | Up to ~50 bases | Up to 200 bases or more[2][10][11] |
| Throughput | Low (1-10s of oligos) | High (96, 384, or even thousands of oligos in parallel)[12] |
| Labor Requirement | High, requires constant user attention | Low, "walk-away" operation after setup[13] |
| Reproducibility | Operator-dependent, can be variable | High and consistent[14] |
| Cost per Base | Can be lower for very small scale | Generally lower for medium to large scale due to efficiency and throughput[15][16] |
Experimental Protocols
Manual this compound Synthesis Protocol
This protocol outlines the general steps for the manual synthesis of a DNA oligonucleotide on a solid support in a column.
Materials and Reagents:
-
Controlled Pore Glass (CPG) solid support with the first nucleoside attached
-
This compound monomers (A, C, G, T)
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (e.g., 0.1 M Iodine in THF/Pyridine/Water)
-
Anhydrous Acetonitrile (B52724)
-
Syringes and needles
-
Synthesis column
Procedure:
-
Preparation: Ensure all reagents are anhydrous. Purge the synthesis column and lines with an inert gas (e.g., Argon).
-
Deblocking:
-
Wash the CPG with anhydrous acetonitrile.
-
Add the deblocking solution to the column and incubate for 2-3 minutes to remove the DMT group.
-
Wash the CPG thoroughly with anhydrous acetonitrile to remove the acid.
-
-
Coupling:
-
In a separate vial, mix the appropriate this compound monomer and activator solution.
-
Add the mixture to the synthesis column and incubate for 5-10 minutes.[5]
-
Wash the CPG with anhydrous acetonitrile.
-
-
Capping:
-
Add the capping solutions (A and B) to the column and incubate for 2-3 minutes.
-
Wash the CPG with anhydrous acetonitrile.
-
-
Oxidation:
-
Add the oxidizing solution to the column and incubate for 2-3 minutes.
-
Wash the CPG with anhydrous acetonitrile.
-
-
Repeat: Repeat steps 2-5 for each subsequent nucleotide in the sequence.
-
Final Deblocking: After the final coupling, capping, and oxidation, perform a final deblocking step to remove the 5'-DMT group from the full-length oligonucleotide.
-
Cleavage and Deprotection:
-
Dry the CPG support.
-
Add concentrated ammonium (B1175870) hydroxide (B78521) to the support and incubate at room temperature to cleave the oligonucleotide from the support.
-
Transfer the solution to a sealed vial and heat to remove the protecting groups from the nucleobases and phosphate backbone.
-
-
Purification: Purify the crude oligonucleotide using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[17][18]
Automated this compound Synthesis Protocol
This protocol describes the general workflow for automated oligonucleotide synthesis using a DNA synthesizer.
Materials and Reagents:
-
DNA synthesizer instrument
-
Pre-packed synthesis columns with the initial nucleoside on CPG
-
Bottles of this compound monomers, activator, deblocking, capping, and oxidizing solutions connected to the synthesizer
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
Procedure:
-
Instrument Setup:
-
Install the appropriate reagent bottles and ensure they are sufficiently filled.
-
Prime the lines to ensure all reagents are flowing correctly.
-
Install the synthesis column(s) in the designated positions.
-
-
Sequence Programming:
-
Enter the desired oligonucleotide sequence(s) into the synthesizer's software.
-
Select the synthesis scale and any desired modifications.
-
-
Initiate Synthesis:
-
Start the synthesis run. The instrument will automatically perform the four-step synthesis cycle for each nucleotide addition. The synthesizer controls the precise delivery of reagents and washing steps.
-
-
Post-Synthesis:
-
Once the synthesis is complete, the synthesizer will typically perform a final deblocking step (DMT-off) or leave the final DMT group on (DMT-on) for purification purposes.[5]
-
Remove the synthesis column(s) from the instrument.
-
-
Cleavage and Deprotection:
-
Elute the solid support from the column into a vial.
-
Add the cleavage and deprotection solution and follow the manufacturer's protocol for incubation time and temperature.
-
-
Purification: Purify the crude oligonucleotide using automated HPLC or other appropriate methods.[4]
Visualizing the Workflows
To better illustrate the processes, the following diagrams were generated using Graphviz (DOT language).
Caption: The four-step this compound chemical synthesis cycle for oligonucleotides.
Caption: High-level comparison of manual and automated oligonucleotide synthesis workflows.
Discussion and Conclusion
Manual Synthesis: The primary advantage of manual synthesis is its low initial cost, making it suitable for small-scale synthesis of a few oligonucleotides or for educational purposes. It offers a high degree of flexibility for non-standard modifications and troubleshooting at each step.[19][20] However, manual synthesis is labor-intensive, time-consuming, and prone to operator error, which can lead to lower coupling efficiencies and inconsistent results.[21] The risk of introducing moisture and other contaminants is also higher, potentially compromising the quality of the final product.
Automated Synthesis: Automated synthesis has revolutionized oligonucleotide production by offering high throughput, consistency, and efficiency.[22] Modern DNA synthesizers can produce hundreds or even thousands of oligonucleotides simultaneously with minimal human intervention, significantly reducing labor costs and the potential for error.[12][23] The precise control over reagent delivery and reaction conditions leads to higher coupling efficiencies, enabling the synthesis of longer and higher-purity oligonucleotides.[3] While the initial capital investment for an automated synthesizer is higher, the cost per base is generally lower for medium to large-scale production due to reduced reagent waste and labor.[15][16]
Conclusion: The choice between manual and automated this compound synthesis depends on the specific needs of the laboratory. For low-throughput applications, occasional synthesis, or when extensive customization is required, manual synthesis can be a viable option. However, for most research, diagnostic, and therapeutic applications that demand high-quality, consistent oligonucleotides in moderate to high throughput, automated synthesis is the superior choice. The benefits of automation, including increased efficiency, reproducibility, and the ability to synthesize longer oligonucleotides, far outweigh the initial investment for most professional settings. As the demand for synthetic nucleic acids continues to grow, advancements in automation will further solidify its role as the cornerstone of oligonucleotide manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. twistbioscience.com [twistbioscience.com]
- 3. eu.idtdna.com [eu.idtdna.com]
- 4. Automated purification and quantification of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. Solid-Phase Synthesis and Automation [tud.ttu.ee]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 11. metabion.com [metabion.com]
- 12. Automated high-throughput DNA synthesis and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. blog.invitek.com [blog.invitek.com]
- 15. Cost-Effective Method of Gene Synthesis by Sequencing from Microchip-Derived Oligos for Droplet Cloning [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. Quality Control Oligonucleotides Synthesis [biosyn.com]
- 18. Quality Control of Oligonucleotide - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 19. Manual Oligonucleotide Synthesis Using the this compound Method | Springer Nature Experiments [experiments.springernature.com]
- 20. trilinkbiotech.com [trilinkbiotech.com]
- 21. susupport.com [susupport.com]
- 22. Automated DNA chemical synthesis - SigutLabs [sigutlabs.com]
- 23. DNA Synthesis Automation and Technology Development – The Cai Lab [cailab.org]
Application Notes and Protocols for RNA Synthesis Using 2'-O-Protected Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chemical synthesis of ribonucleic acid (RNA) is a cornerstone of modern biotechnology, enabling advancements in therapeutics (siRNA, mRNA vaccines), diagnostics (aptamers), and fundamental research. The solid-phase phosphoramidite method remains the gold standard for this process. A critical aspect of successful RNA synthesis is the strategic protection of the 2'-hydroxyl group of the ribose sugar to prevent unwanted side reactions during oligonucleotide chain elongation. This document provides a detailed protocol for RNA synthesis using 2'-O-protected phosphoramidites, with a primary focus on the widely utilized tert-butyldimethylsilyl (TBDMS) protecting group. It includes comprehensive experimental procedures, quantitative data, and troubleshooting guidelines to assist researchers in achieving high-fidelity RNA synthesis.
Introduction
Solid-phase synthesis allows for the efficient and automated construction of RNA oligonucleotides in the 3' to 5' direction. The process involves a cyclical four-step reaction: detritylation, coupling, capping, and oxidation. The presence of the 2'-hydroxyl group in ribonucleosides, absent in deoxyribonucleosides, introduces significant chemical complexity. This reactive group must be protected throughout the synthesis to prevent side reactions and chain degradation.[1]
The choice of the 2'-hydroxyl protecting group is critical; it must be stable during the entire synthesis cycle and be removable under conditions that do not compromise the integrity of the final RNA product.[2][3] The tert-butyldimethylsilyl (TBDMS) group is a robust and widely adopted protecting group that offers a good balance of stability and selective removal post-synthesis.[1][2][4][5] This protocol will detail the use of 2'-O-TBDMS protected phosphoramidites for solid-phase RNA synthesis.
The Solid-Phase RNA Synthesis Cycle
The synthesis of an RNA oligonucleotide is a cyclical process where each cycle adds a single nucleotide to the growing chain attached to a solid support, such as Controlled Pore Glass (CPG).[1][6]
The Four Key Steps:
-
Detritylation (Deblocking): The cycle starts with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support. This exposes the 5'-hydroxyl group, making it available for the next coupling reaction.[5][7][8]
-
Coupling: The subsequent nucleoside, as a 2'-O-TBDMS protected this compound monomer, is activated by a catalyst (e.g., 5-ethylthiotetrazole). The activated this compound then reacts with the free 5'-hydroxyl group of the support-bound chain, forming a phosphite (B83602) triester linkage.[5][7][9] Due to the steric hindrance of the 2'-O-TBDMS group, this step is less efficient than in DNA synthesis and requires longer coupling times.[2][10][11]
-
Capping: To prevent the formation of deletion sequences (n-1 impurities), any unreacted 5'-hydroxyl groups are irreversibly blocked by acetylation.[4][7] This step ensures that only the full-length sequences continue to elongate.
-
Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate (B84403) triester by treatment with an oxidizing agent, typically an iodine solution.[5][7][8]
This four-step cycle is repeated until the desired RNA sequence is assembled.
Experimental Protocols
This section provides detailed protocols for the synthesis of RNA using 2'-O-TBDMS protected phosphoramidites on an automated synthesizer.
Reagents and Solutions
Ensure all reagents are anhydrous and of synthesis grade.
| Reagent/Solution | Composition | Function |
| Deblocking Solution | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)[1][6][8] | Removes the 5'-DMT protecting group. |
| Activator Solution | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile[1][12] | Activates the this compound for coupling. |
| Phosphoramidites | 2'-O-TBDMS protected A, C, G, U phosphoramidites (0.1 M in Acetonitrile) | Building blocks for the RNA chain. |
| Capping Reagent A | Acetic Anhydride/2,6-Lutidine/THF (1:1:8 v/v/v)[1][6] | Acetylates unreacted 5'-hydroxyl groups. |
| Capping Reagent B | 16% N-Methylimidazole (NMI) in THF[1][6] | Catalyzes the capping reaction. |
| Oxidizing Solution | 0.02 M Iodine in THF/Pyridine/Water[1][6] | Oxidizes the phosphite triester to a phosphate triester. |
| Washing Solution | Anhydrous Acetonitrile (B52724) | Washes the solid support between steps. |
Automated Synthesis Protocol
The following steps are performed cyclically by an automated DNA/RNA synthesizer.
-
Setup: Install the appropriate solid support column (e.g., CPG with the first nucleoside). Purge all reagent lines to ensure an anhydrous environment.
-
Detritylation: Wash the column with the deblocking solution to remove the 5'-DMT group. The amount of released DMT cation can be measured spectrophotometrically to monitor coupling efficiency from the previous cycle.[13]
-
Washing: Thoroughly wash the column with anhydrous acetonitrile to remove the deblocking solution and any residual moisture.
-
Coupling: Deliver the specified this compound solution and activator solution simultaneously to the column. Allow for an appropriate coupling time.
-
Capping: Deliver Capping Reagents A and B to the column to block any unreacted 5'-hydroxyls.
-
Oxidation: Treat the column with the oxidizing solution to stabilize the newly formed internucleotide linkage.
-
Washing: Wash the column with anhydrous acetonitrile.
-
Repeat: Repeat steps 2-7 for each subsequent nucleotide in the sequence.
| Parameter | Recommended Value | Rationale |
| This compound Concentration | 0.1 - 0.15 M in Acetonitrile[14][15] | Ensures sufficient reagent for the coupling reaction. |
| Activator Concentration | 0.25 M ETT or 0.25 M DCI | Provides efficient activation of the this compound. |
| Coupling Time | 3 - 12 minutes[13] | Longer time is needed to overcome the steric hindrance of the 2'-O-TBDMS group.[2][10] |
| Typical Coupling Efficiency | 98.5% - 99.5%[4][7] | High efficiency is crucial for the yield of full-length product, especially for long oligos.[13][16] |
Post-Synthesis Cleavage and Deprotection
A two-step deprotection process is required to remove all protecting groups and cleave the RNA from the solid support.[1][5][17]
Part A: Cleavage from Support and Base/Phosphate Deprotection
This step removes the cyanoethyl groups from the phosphate backbone, the protecting groups from the nucleobases, and cleaves the RNA from the CPG support.[6][17]
-
Transfer Support: Carefully transfer the CPG solid support from the synthesis column to a sterile, sealable screw-cap vial.
-
Add Reagent: Add 1.0 - 1.5 mL of a 1:1 (v/v) mixture of aqueous Ammonium (B1175870) Hydroxide and 40% Methylamine (AMA).[1]
-
Incubate: Seal the vial tightly and heat at 65°C for 10-15 minutes.[1][6]
-
Cool and Collect: Allow the vial to cool to room temperature. Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new sterile, RNase-free tube.
-
Dry: Evaporate the solution to dryness using a centrifugal evaporator.
Part B: 2'-O-TBDMS Group Removal
This critical step uses a fluoride-containing reagent to specifically cleave the TBDMS silyl ethers from the 2'-hydroxyl positions.[17]
-
Dissolve Pellet: Redissolve the dried oligonucleotide pellet from Part A in 115 µL of anhydrous Dimethylsulfoxide (DMSO). Gentle heating at 65°C for up to 5 minutes may be required.[1][5]
-
Add Reagents: Add 60 µL of Triethylamine (TEA) to the solution and mix gently. Then, add 75 µL of Triethylamine trihydrofluoride (TEA·3HF).[1][5]
-
Quench: Cool the reaction mixture on ice and quench by adding a suitable buffer, such as 1.5 M ammonium bicarbonate or a commercial quenching buffer.[5]
The fully deprotected RNA is now ready for purification by methods such as HPLC or PAGE.
| Deprotection Step | Reagent | Temperature (°C) | Duration |
| Step 1: Cleavage & Base Deprotection | AMA (Ammonium Hydroxide/Methylamine, 1:1) | 65 | 10 - 30 minutes[5][6] |
| Step 2: 2'-O-TBDMS Removal | TEA·3HF in DMSO with TEA | 65 | 2.5 hours[5][18][19] |
Troubleshooting
Low yield or purity can result from several issues during the synthesis and deprotection process.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | 1. Degraded phosphoramidites or activator.[13] 2. Moisture in reagents or lines.[13][16] 3. Insufficient coupling time. | 1. Use fresh, high-quality reagents. 2. Ensure anhydrous conditions; use fresh anhydrous acetonitrile.[16] 3. Increase coupling time, especially for sterically hindered monomers.[13] |
| Incomplete TBDMS Deprotection | 1. Insufficient deprotection time or temperature. 2. Degraded TEA·3HF reagent. 3. Pyrimidine-rich sequences can be more difficult to deprotect.[20] | 1. Ensure the reaction is incubated at 65°C for the full 2.5 hours. 2. Use fresh TEA·3HF. 3. For problematic sequences, consider extending the deprotection time slightly and verify completion with mass spectrometry. |
| Depurination | Prolonged exposure to acidic conditions during detritylation.[10] | Minimize detritylation step time. Ensure efficient fluidics on the synthesizer to quickly deliver and remove the acid.[10] |
Conclusion
The solid-phase synthesis of RNA using 2'-O-TBDMS protected phosphoramidites is a robust and reliable method for producing high-quality oligonucleotides for a wide range of research and development applications. Success hinges on maintaining anhydrous conditions, optimizing coupling times to account for steric hindrance, and performing a carefully controlled two-step deprotection protocol. By following the detailed procedures and troubleshooting guidelines outlined in this document, researchers can consistently achieve high yields of pure, full-length RNA.
References
- 1. benchchem.com [benchchem.com]
- 2. atdbio.com [atdbio.com]
- 3. glenresearch.com [glenresearch.com]
- 4. kulturkaufhaus.de [kulturkaufhaus.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. DNA & RNA Oligonucleotides FAQs [eurofinsgenomics.eu]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. glenresearch.com [glenresearch.com]
- 17. benchchem.com [benchchem.com]
- 18. glenresearch.com [glenresearch.com]
- 19. glenresearch.com [glenresearch.com]
- 20. trilinkbiotech.com [trilinkbiotech.com]
Application Notes and Protocols for the Synthesis of Modified Oligonucleotides with Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides using phosphoramidite chemistry has revolutionized molecular biology and drug development. This powerful technique allows for the precise, automated, solid-phase synthesis of DNA and RNA sequences.[1][2] Furthermore, the versatility of this compound chemistry enables the incorporation of a wide array of chemical modifications to the nucleobase, sugar, or phosphate (B84403) backbone, conferring novel properties to the resulting oligonucleotides.[3] These modifications are instrumental in enhancing therapeutic efficacy, improving diagnostic capabilities, and advancing our understanding of nucleic acid structure and function.
Modified oligonucleotides are critical in various applications, including antisense therapy, siRNA-based gene silencing, aptamers, and diagnostic probes.[3] Modifications can increase nuclease resistance, enhance binding affinity to target sequences, improve cellular uptake, and introduce functionalities such as fluorescent labels for detection.[3][4]
These application notes provide a comprehensive overview of the methods for synthesizing modified oligonucleotides using this compound chemistry. Detailed protocols for the standard synthesis cycle and the incorporation of common modifications are provided, along with quantitative data to guide experimental design and troubleshooting.
The this compound Solid-Phase Synthesis Cycle
The synthesis of oligonucleotides on a solid support is a cyclical process, with each cycle adding a single nucleotide to the growing chain in the 3' to 5' direction.[1] The process is highly efficient, with coupling efficiencies typically exceeding 99%. The four main steps in each cycle are: deblocking, coupling, capping, and oxidation.[5]
Diagram of the this compound Synthesis Cycle
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Experimental Protocol: Standard Solid-Phase Oligonucleotide Synthesis
This protocol outlines the general steps for automated solid-phase synthesis of an unmodified DNA oligonucleotide.
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside.
-
Anhydrous acetonitrile.
-
Deblocking solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[5]
-
Phosphoramidites (A, C, G, T) dissolved in anhydrous acetonitrile.
-
Activator solution: e.g., 0.45 M Tetrazole in anhydrous acetonitrile.
-
Capping solution A: Acetic anhydride in THF/Pyridine.
-
Capping solution B: N-Methylimidazole in THF.
-
Oxidation solution: 0.02 M Iodine in THF/Pyridine/Water.[5]
-
Cleavage and deprotection solution: Concentrated ammonium (B1175870) hydroxide (B78521).
-
Automated DNA/RNA synthesizer.
Procedure:
-
Preparation:
-
Install the appropriate CPG column on the synthesizer.
-
Ensure all reagent bottles are filled with fresh solutions and properly connected to the synthesizer.
-
Program the desired oligonucleotide sequence into the synthesizer software.
-
-
Synthesis Cycle (automated):
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by washing with the deblocking solution.[1][2] The resulting orange-colored trityl cation can be monitored to determine coupling efficiency.[6]
-
Coupling: The next this compound monomer and activator are delivered to the column. The activated this compound reacts with the free 5'-hydroxyl group of the growing chain.[1][5]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants (n-1 sequences).[7]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using the iodine solution.[1][5]
-
The cycle is repeated until the full-length oligonucleotide is synthesized.
-
-
Cleavage and Deprotection:
-
After the final cycle, the CPG support is treated with concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the phosphate backbone and the nucleobases.[8][9]
-
The final 5'-DMT group can be left on ("DMT-on") for purification purposes or removed with an acid treatment.[5][9]
-
-
Purification and Quality Control:
-
The crude oligonucleotide solution is collected.
-
Purification is typically performed by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to separate the full-length product from truncated sequences.[1][10]
-
The identity and purity of the final product are confirmed by mass spectrometry and capillary electrophoresis or UV absorbance at 260 nm.[1]
-
Modified Oligonucleotides: Types and Synthesis Strategies
Modifications can be introduced at the phosphate backbone, the sugar moiety, or the nucleobase.
Diagram of Modification Incorporation Workflow
Caption: General workflow for incorporating modifications into oligonucleotides.
I. Backbone Modifications: Phosphorothioates
Phosphorothioate (B77711) (PS) linkages, where a non-bridging oxygen atom in the phosphate backbone is replaced by sulfur, are one of the most common modifications.[3] This modification confers significant resistance to nuclease degradation.[3]
Protocol: Synthesis of Phosphorothioate Oligonucleotides
The synthesis of phosphorothioate oligonucleotides follows the standard cycle, with the oxidation step being replaced by a sulfurization step.[11]
Additional Materials:
-
Sulfurizing reagent: e.g., 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent) or Phenylacetyl disulfide (PADS) in a suitable solvent.[12][13]
Procedure Modification:
-
Sulfurization: After the coupling step, instead of the standard oxidation solution, the sulfurizing reagent is delivered to the column to convert the phosphite triester to a phosphorothioate triester.[11] The capping step is typically performed after sulfurization.[5][11]
Quantitative Data: Phosphorothioate Synthesis
| Parameter | Value/Range | Reference |
| Step-wise Coupling Efficiency | >99.9% | [12] |
| Sulfurization Efficiency | >98% | [13] |
| Final Yield (20-mer, 1 µmol scale) | ~50-80 OD | [14] |
II. Sugar Modifications: 2'-O-Methyl RNA
2'-O-Methyl (2'-OMe) RNA is a modification where a methyl group is added to the 2'-hydroxyl of the ribose sugar. This modification increases nuclease resistance and enhances binding affinity to complementary RNA strands.[4][15]
Protocol: Synthesis of 2'-O-Methyl RNA Oligonucleotides
The synthesis of 2'-OMe RNA is analogous to standard RNA synthesis, but with specific phosphoramidites and potentially longer coupling times.[4]
Additional Materials:
-
2'-O-Methyl RNA phosphoramidites (A, C, G, U).
-
Appropriate solid support for RNA synthesis.
Procedure Modification:
-
Coupling: Use the desired 2'-OMe RNA phosphoramidites. A longer coupling time (e.g., 15 minutes) may be required for optimal efficiency.[4]
-
Deprotection: The deprotection steps are similar to those used for DNA synthesis, as the 2'-OMe groups are stable under standard conditions.[4]
Quantitative Data: 2'-O-Methyl RNA Synthesis
| Parameter | Value/Range | Reference |
| Coupling Time | ~15 minutes | [4] |
| Final Yield (relative to DNA) | Generally high due to good coupling efficiency of monomers | [] |
III. 5'-End Modifications: Fluorescent Labeling
Fluorescent dyes are commonly attached to the 5'-end of oligonucleotides for use as probes in applications like qPCR, DNA sequencing, and fluorescence microscopy.[17][18] This is typically achieved by using a dye-conjugated this compound in the final coupling step.[17][19]
Protocol: 5'-Fluorescent Labeling
Additional Materials:
Procedure Modification:
-
Final Coupling Step: In the last synthesis cycle, instead of a standard nucleoside this compound, the fluorescent dye this compound is coupled to the 5'-end of the oligonucleotide.[18][19] An extended coupling time (e.g., 3 minutes) may be beneficial.[19]
-
Cleavage and Deprotection: Deprotection conditions must be chosen carefully to avoid degradation of the fluorescent dye. Milder deprotection conditions, such as using potassium carbonate in methanol (B129727) with "UltraMILD" phosphoramidites, may be necessary for sensitive dyes.[21][22]
Quantitative Data: Fluorescent Dye Incorporation
| Parameter | Value/Range | Reference |
| Coupling Efficiency of Dye Phosphoramidites | >90% | [23] |
| Final Yield (30-mer with dye, 1 µmol scale) | 20-40 OD units (highly variable) | [24][25] |
Deprotection Conditions for Modified Oligonucleotides
The choice of deprotection reagents and conditions is critical to ensure the integrity of both the oligonucleotide and any incorporated modifications.
| Modification/Label | Deprotection Reagent | Conditions | Reference |
| Standard DNA | Concentrated Ammonium Hydroxide | 55°C, 8-16 hours | [21] |
| Phosphorothioates | Concentrated Ammonium Hydroxide | 55°C, 8-16 hours | [21] |
| 2'-O-Methyl RNA | Concentrated Ammonium Hydroxide | 55°C, 8-16 hours | [4] |
| Ammonia-Sensitive Dyes (e.g., TAMRA) | t-Butylamine/Methanol/Water (1:1:2) | 55°C, overnight | [21] |
| Very Sensitive Dyes/Modifications | 0.05 M Potassium Carbonate in Methanol | Room temperature, 4 hours (with UltraMILD monomers) | [21][22] |
| UltraFAST Deprotection (with Ac-dC) | Ammonium Hydroxide/Methylamine (AMA) | 65°C, 10 minutes | [9][14][21] |
Conclusion
The synthesis of modified oligonucleotides using this compound chemistry is a robust and adaptable technology that is central to many areas of life sciences research and development. By selecting the appropriate modified phosphoramidites and optimizing the synthesis and deprotection protocols, researchers can generate a vast array of tailored oligonucleotides with desired properties. The information and protocols provided in these application notes serve as a guide for the successful synthesis and application of these vital biomolecules.
References
- 1. blog.invitek.com [blog.invitek.com]
- 2. atdbio.com [atdbio.com]
- 3. mdpi.com [mdpi.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. blog.biolytic.com [blog.biolytic.com]
- 9. glenresearch.com [glenresearch.com]
- 10. idtdna.com [idtdna.com]
- 11. Solid-Phase Synthesis of Phosphorothioate Oligonucleotides Using Sulfurization Byproducts for in Situ Capping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. glenresearch.com [glenresearch.com]
- 14. scribd.com [scribd.com]
- 15. RNA & 2'-O-methyl RNA | Yale Research [research.yale.edu]
- 17. Fluorescent dye this compound labelling of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. FAM this compound: A Key Reagent for Fluorescently La... [sbsgenetech.com]
- 19. glenresearch.com [glenresearch.com]
- 20. atdbio.com [atdbio.com]
- 21. glenresearch.com [glenresearch.com]
- 22. benchchem.com [benchchem.com]
- 23. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 24. trilinkbiotech.com [trilinkbiotech.com]
- 25. What affects the yield of your oligonucleotides synthesis [biosyn.com]
Application Notes & Protocols for Solid-Phase Phosphoramidite Oligonucleotide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Solid-phase phosphoramidite synthesis is the gold-standard chemical method for the automated synthesis of oligonucleotides.[1] Developed by Marvin Caruthers in the early 1980s, this technique allows for the rapid and efficient production of DNA and RNA sequences with defined length and composition.[2] The synthesis is performed on a solid support, typically controlled pore glass (CPG) or polystyrene, which simplifies the purification process by allowing excess reagents and byproducts to be washed away after each step.[1][3][4] The synthesis proceeds in the 3' to 5' direction, opposite to the direction of enzymatic DNA synthesis in vivo.[1][5]
The process is cyclical, with each cycle consisting of four main chemical reactions to add a single nucleotide: deblocking (or detritylation), coupling, capping, and oxidation.[1][4] Protecting groups are essential to prevent unwanted side reactions at the 5'-hydroxyl group, the exocyclic amino groups of the nucleobases (adenine, guanine, and cytosine), and the phosphate (B84403) group.[2][6]
The Synthesis Cycle: A Step-by-Step Protocol
The automated synthesis cycle involves the sequential addition of this compound monomers to a growing oligonucleotide chain attached to a solid support.
Deblocking (Detritylation)
Objective: To remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the support-bound nucleoside, preparing it for the addition of the next nucleotide.[1][7]
Protocol:
-
The synthesis column containing the solid support is washed with anhydrous acetonitrile (B52724) to ensure an anhydrous environment.[2]
-
A deblocking solution, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM) or toluene, is passed through the column.[2][7]
-
The acidic solution cleaves the DMT group, resulting in a free 5'-hydroxyl group. The released DMT cation is orange-colored and its absorbance can be measured to monitor the efficiency of each coupling step.[3]
-
The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT groups, preventing depurination of the growing oligonucleotide chain.[4]
Coupling
Objective: To form a phosphite (B83602) triester bond between the free 5'-hydroxyl group of the growing chain and the incoming nucleoside this compound.[1]
Protocol:
-
The appropriate nucleoside this compound and an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 1H-tetrazole, are dissolved in anhydrous acetonitrile and delivered to the synthesis column.[7] The activator protonates the diisopropylamino group of the this compound, forming a highly reactive intermediate.[3][5]
-
The free 5'-hydroxyl group of the support-bound nucleoside attacks the activated phosphorus of the this compound, forming a phosphite triester linkage.
-
A significant molar excess of both the this compound and activator is used to drive the reaction to completion, typically achieving coupling efficiencies of 98-99%.[7]
-
The column is washed with anhydrous acetonitrile to remove unreacted this compound and activator.
Capping
Objective: To permanently block any unreacted 5'-hydroxyl groups from further chain elongation. This prevents the formation of failure sequences (oligonucleotides with internal deletions).[1][3]
Protocol:
-
A capping solution, typically a mixture of acetic anhydride (B1165640) and 1-methylimidazole (B24206) (NMI), is delivered to the column.[3][5]
-
The capping mixture acetylates the unreacted 5'-hydroxyl groups, rendering them inert to subsequent coupling reactions.[5]
-
The column is washed with anhydrous acetonitrile to remove excess capping reagents and byproducts.[2]
Oxidation
Objective: To stabilize the newly formed internucleotide linkage by converting the unstable phosphite triester to a more stable pentavalent phosphate triester.[1][7]
Protocol:
-
An oxidizing solution, typically a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water, is passed through the column.[2][7]
-
The iodine oxidizes the P(III) phosphite triester to a P(V) phosphate triester.[4]
-
The column is washed with anhydrous acetonitrile to remove the oxidizing solution and prepare for the next synthesis cycle.[4]
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Post-Synthesis: Cleavage and Deprotection
Objective: To cleave the completed oligonucleotide from the solid support and remove all remaining protecting groups from the phosphate backbone and the nucleobases.[2][7]
Protocol:
-
The solid support is transferred from the synthesis column to a vial.
-
A concentrated solution of aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA) is added to the vial.[2][8]
-
The mixture is heated to cleave the oligonucleotide from the support via hydrolysis of the succinyl linker and to remove the cyanoethyl protecting groups from the phosphate backbone and the protecting groups from the nucleobases.[3]
-
The solution containing the deprotected oligonucleotide is separated from the solid support. The final product is then typically purified using methods like HPLC or gel electrophoresis.[9]
Quantitative Data Summary
| Parameter | Typical Value/Reagent | Purpose | Reference |
| Solid Support Loading | 20-30 µmol/g | Determines the scale of synthesis. | [5] |
| Deblocking Reagent | 3% TCA or DCA in DCM/Toluene | Removes the 5'-DMT protecting group. | [2][7] |
| Deblocking Time | ~50 seconds | Duration of acid exposure. | [3] |
| This compound Conc. | 0.1 M in Acetonitrile | Provides the next nucleotide to be added. | [7] |
| Activator | 1H-Tetrazole or ETT | Catalyzes the coupling reaction. | |
| Coupling Time | 30 seconds (standard bases) | Time for phosphite triester bond formation. | [7] |
| Coupling Efficiency | 98-99% | Critical for high yield of full-length product. | [7] |
| Capping Reagents | Acetic Anhydride and N-Methylimidazole | Blocks unreacted 5'-OH groups. | [3][5] |
| Oxidizing Reagent | 0.02 M - 0.1 M Iodine in THF/Pyridine/Water | Oxidizes phosphite to phosphate triester. | [2][7] |
| Cleavage & Deprotection | Concentrated Aqueous Ammonia or AMA | Releases oligo from support and removes protecting groups. | [2][8] |
Experimental Workflow Diagram
Caption: Workflow of solid-phase this compound oligonucleotide synthesis.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. benchchem.com [benchchem.com]
- 3. atdbio.com [atdbio.com]
- 4. wenzhanglab.com [wenzhanglab.com]
- 5. biotage.com [biotage.com]
- 6. Manual Oligonucleotide Synthesis Using the this compound Method | Springer Nature Experiments [experiments.springernature.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. Solid-phase synthesis and structural characterisation of phosphoroselenolate-modified DNA: a backbone analogue which does not impose conformational bi ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04098F [pubs.rsc.org]
- 9. trilinkbiotech.com [trilinkbiotech.com]
Application Notes and Protocols for Phosphoramidite-Based Synthesis of DNA Microarrays
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the synthesis of DNA microarrays using phosphoramidite chemistry. This robust and highly efficient method enables the in-situ synthesis of high-density oligonucleotide arrays, which are pivotal tools in genomics research, diagnostics, and drug discovery.
Introduction to this compound-Based DNA Microarray Synthesis
This compound chemistry is the gold standard for the chemical synthesis of DNA and RNA.[1][2] For DNA microarrays, this method is adapted for solid-phase synthesis on a planar surface, typically a glass slide or silicon substrate.[3][4] The process involves the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing oligonucleotide chain in a defined sequence.[5] This in situ synthesis allows for the creation of high-density microarrays with hundreds of thousands to millions of unique oligonucleotide probes on a small surface area.[6][7]
The synthesis proceeds in a cyclical manner, with each cycle consisting of four key chemical reactions: deblocking, coupling, capping, and oxidation.[8][9] Spatial control over the synthesis, which defines the specific sequence at each spot on the microarray, is often achieved using techniques like photolithography or inkjet printing.[6][10] Photolithography utilizes light-labile protecting groups that can be selectively removed by exposing specific regions of the substrate to UV light, while inkjet technology delivers picoliter volumes of the necessary reagents to precise locations.[10][11]
The this compound Synthesis Cycle
The synthesis of oligonucleotides on a solid support follows a four-step cycle for each base addition. The cycle is repeated until the desired oligonucleotide sequence is synthesized at each feature on the microarray.
The Four Steps of the Synthesis Cycle:
-
Deblocking (Detritylation): The first step involves the removal of an acid-labile 5'-protecting group, typically a dimethoxytrityl (DMT) group, from the nucleotide tethered to the solid support.[9][12] This exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction. In photolithographic methods, a photolabile protecting group (e.g., nitrophenylpropyloxycarbonyl or NPPOC) is used instead of DMT, and deblocking is achieved by shining light on specific spots of the array.[11][13]
-
Coupling: In this step, the next this compound monomer is activated by a catalyst, such as tetrazole or 4,5-dicyanoimidazole (B129182) (DCI), and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[14][15] This reaction forms a phosphite (B83602) triester linkage. This step is highly efficient, often exceeding 99% yield.[9]
-
Capping: To prevent the formation of oligonucleotides with internal deletions (n-1 shortmers), any unreacted 5'-hydroxyl groups are permanently blocked in this step.[5] This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[5]
-
Oxidation: The unstable phosphite triester linkage formed during the coupling step is converted to a stable phosphotriester by an oxidizing agent, usually an iodine solution in the presence of water and a weak base like pyridine.[12] This completes the addition of one nucleotide.
This four-step cycle is then repeated for the next base in the sequence.
Quantitative Data on Synthesis Performance
The efficiency of each step in the synthesis cycle is critical for the overall quality of the DNA microarray. High coupling efficiency is paramount to ensure that the majority of the synthesized oligonucleotides are full-length and have the correct sequence.
| Parameter | Typical Value | Notes | Reference |
| Stepwise Coupling Efficiency | >99% | Crucial for the synthesis of long oligonucleotides. Even a small decrease in efficiency leads to a significant reduction in the yield of full-length products. | [6][9] |
| Overall Cycle Time (Photolithography) | ~50 seconds | Optimized chemistry with highly photosensitive protecting groups has significantly reduced synthesis time. | [16] |
| Coupling Time | 15 - 60 seconds | Can be optimized based on the activator and this compound concentration. | [16][17] |
| Photodeprotection Time | ~9 seconds | Dependent on the type of photolabile protecting group and the intensity of the light source. | [16] |
| Oligonucleotide Length | Up to 200 base pairs | The cumulative loss of yield with each cycle sets a practical limit on the length of oligonucleotides that can be synthesized with high fidelity. | [1][2] |
| Feature Density | >125,000 features/cm² | Photolithographic methods allow for the fabrication of very high-density arrays. | [11] |
Experimental Protocols
The following are generalized protocols for the this compound-based synthesis of DNA microarrays. Specific parameters may need to be optimized based on the instrumentation, substrate, and specific chemical reagents used.
Substrate Preparation (Glass Slides)
-
Clean glass slides by immersing them in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the slides thoroughly with deionized water and then with ethanol.
-
Dry the slides under a stream of nitrogen gas or in an oven at 120°C.
-
Functionalize the clean glass surface with an amine-containing silane, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), by vapor deposition or solution deposition to introduce primary amino groups.
-
Covalently attach a linker molecule with a terminal hydroxyl group, which will serve as the starting point for oligonucleotide synthesis.
This compound Synthesis Cycle Protocol (for automated synthesizers)
This protocol outlines the typical steps and reagents used in an automated DNA synthesizer for one synthesis cycle.
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).[12]
-
Procedure: Flush the synthesis column with the deblocking solution for 60-120 seconds to remove the DMT group.
-
Wash the column with anhydrous acetonitrile (B52724) to remove the acid and the cleaved DMT cation.
-
-
Coupling:
-
Reagents:
-
0.1 M solution of the desired nucleoside this compound in anhydrous acetonitrile.
-
0.45 M solution of an activator (e.g., 1H-Tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (DCI)) in anhydrous acetonitrile.[15]
-
-
Procedure: Simultaneously deliver the this compound and activator solutions to the synthesis column and allow them to react for 30-180 seconds.
-
-
Capping:
-
Reagents:
-
Capping Reagent A: Acetic anhydride in tetrahydrofuran (B95107) (THF)/pyridine.
-
Capping Reagent B: 16% 1-Methylimidazole in THF.
-
-
Procedure: Flush the column with a mixture of Capping Reagents A and B for 30-60 seconds.
-
Wash the column with anhydrous acetonitrile.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in a mixture of THF, pyridine, and water.[12]
-
Procedure: Introduce the oxidizing solution into the column and allow it to react for 30-60 seconds.
-
Wash the column with anhydrous acetonitrile.
-
This cycle is repeated until the desired oligonucleotide length is achieved.
Post-Synthesis Deprotection and Cleavage
-
After the final synthesis cycle, the terminal 5'-DMT group is typically left on (DMT-on) to aid in purification.
-
The solid support is treated with a deprotection solution, commonly concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA), at an elevated temperature to cleave the ester linkage holding the oligonucleotide to the support and to remove the protecting groups from the phosphate (B84403) backbone (cyanoethyl groups) and the nucleobases.[9]
-
The resulting solution containing the crude oligonucleotide product is collected.
-
The oligonucleotide is then purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Visualizations
This compound Synthesis Cycle Workflow
Caption: The four-step this compound synthesis cycle for oligonucleotide elongation.
Experimental Workflow for DNA Microarray Fabrication
Caption: Overall workflow for the fabrication of DNA microarrays using this compound chemistry.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. Comprehensive this compound chemistry capabilities for the synthesis of oligonucleotides - Aragen Life Sciences [aragen.com]
- 3. Characterization of oligodeoxyribonucleotide synthesis on glass plates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] In situ oligonucleotide synthesis on carbon materials: stable substrates for microarray fabrication | Semantic Scholar [semanticscholar.org]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. High-Density DNA and RNA microarrays - Photolithographic Synthesis, Hybridization and Preparation of Large Nucleic Acid Libraries [jove.com]
- 7. Photolithographic Synthesis of High-Density Oligonucleotide Arrays | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Chemistry [eurofinsgenomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Photolithographic Synthesis of High-Density DNA and RNA Arrays on Flexible, Transparent, and Easily Sub-Divided Plastic Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. DNA microarray preparation by light-controlled in situ synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atdbio.com [atdbio.com]
- 15. alfachemic.com [alfachemic.com]
- 16. researchgate.net [researchgate.net]
- 17. Express photolithographic DNA microarray synthesis with optimized chemistry and high-efficiency photolabile groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Fluorescently Labeled Phosphoramidites into DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of fluorescent dyes into synthetic oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and drug development. Fluorescently labeled DNA serves as a powerful tool for a multitude of applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), DNA sequencing, and single-molecule studies.[1][2][3] This document provides a detailed protocol for the incorporation of fluorescently labeled phosphoramidites during solid-phase oligonucleotide synthesis.
Phosphoramidite chemistry is the standard method for automated DNA synthesis, allowing for the sequential addition of nucleotide building blocks to a growing chain on a solid support.[4][5][6] Fluorescent dyes are introduced by using a this compound monomer where the dye is covalently attached. These dye phosphoramidites are typically added at the 5' or 3' terminus, but can also be incorporated internally.[1][][8]
This protocol will cover the entire workflow, from the initial setup of the DNA synthesizer to the final purification and quality control of the fluorescently labeled oligonucleotide.
Commonly Used Fluorescent Dye Phosphoramidites
A wide variety of fluorescent dye phosphoramidites are commercially available, each with distinct spectral properties. The choice of dye depends on the specific application and the available detection instrumentation. Some of the most common fluorescent dyes include fluorescein (B123965) (FAM) and its derivatives (HEX, TET), cyanine (B1664457) dyes (Cy3, Cy5), and rhodamine derivatives like TAMRA and ROX.[1][]
Table 1: Spectral Properties of Common Fluorescent Dye Phosphoramidites
| Dye | Excitation Max (nm) | Emission Max (nm) | Common Applications |
| 6-FAM | ~495 | ~520 | qPCR, DNA sequencing[2] |
| HEX | ~535 | ~556 | Multiplex qPCR |
| TET | ~521 | ~536 | Multiplex qPCR |
| Cy3 | ~550 | ~570 | FRET, microarrays |
| Cy5 | ~649 | ~670 | FRET, microarrays |
| TAMRA | ~557 | ~583 | Quencher, FRET |
| ROX | ~575 | ~602 | qPCR reference dye |
Experimental Workflow
The overall process for synthesizing a fluorescently labeled oligonucleotide using this compound chemistry is outlined below.
Caption: Experimental workflow for fluorescent oligonucleotide synthesis.
Detailed Protocols
Solid-Phase Oligonucleotide Synthesis
This protocol assumes the use of a standard automated DNA synthesizer.
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support pre-loaded with the initial nucleoside
-
Anhydrous acetonitrile (B52724) (ACN)
-
Standard deoxynucleoside phosphoramidites (dA, dC, dG, dT)
-
Fluorescent dye this compound
-
Activator solution (e.g., 1H-Tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI))[9]
-
Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF)
-
Oxidizing solution (iodine in THF/water/pyridine)
-
Deblocking solution (trichloroacetic acid in dichloromethane)
Protocol:
-
Synthesizer Preparation:
-
Ensure all reagent bottles are filled with fresh solutions and properly connected to the synthesizer.
-
Purge the lines to remove any air bubbles and ensure a continuous flow of reagents.
-
Install the synthesis column containing the CPG solid support.
-
-
Synthesis Cycle: The following steps are repeated for each nucleotide addition.[4][10]
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The resulting orange-colored trityl cation is monitored to ensure efficient deblocking.
-
Coupling: The next nucleoside this compound (or the fluorescent dye this compound) is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain. Coupling efficiency is critical for the synthesis of full-length products and is typically greater than 99%.[11][]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent them from participating in subsequent coupling steps, thus minimizing the formation of deletion mutants.[11]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
-
Incorporation of the Fluorescent Dye:
-
The fluorescent dye this compound is typically introduced in the last coupling cycle for 5'-labeling.
-
For internal labeling, a modified nucleoside this compound containing the fluorescent dye is used at the desired position in the sequence.[1]
-
For 3'-labeling, a solid support pre-functionalized with the fluorescent dye is used.
-
Cleavage and Deprotection
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)[13]
-
Heating block or oven
Protocol:
-
Cleavage from Support: After synthesis, the column is removed from the synthesizer. The solid support is transferred to a screw-cap vial. The oligonucleotide is cleaved from the solid support by incubation with concentrated ammonium hydroxide at room temperature.[14]
-
Base and Phosphate Deprotection: The same solution used for cleavage also removes the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone. This is typically achieved by heating the vial at a specified temperature (e.g., 55°C) for several hours.[13][14][15] The exact conditions depend on the specific protecting groups and the stability of the fluorescent dye. Some dyes are not stable under standard deprotection conditions and require milder "ultramild" deprotection conditions.[1]
Purification
Purification is essential to remove truncated sequences, residual protecting groups, and unconjugated dye.
Common Purification Methods:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for purifying fluorescently labeled oligonucleotides.[2] Anion-exchange HPLC can also be used.[16][17]
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can effectively separate the full-length fluorescently labeled product from shorter, unlabeled sequences.[18]
-
Cartridge Purification: For some applications, desalting or cartridge purification may be sufficient to remove small molecule impurities.[14]
Table 2: Comparison of Purification Methods
| Method | Resolution | Throughput | Scalability |
| HPLC | High | Low | High |
| PAGE | High | Low | Low |
| Cartridge | Low | High | High |
Quality Control
Methods:
-
UV-Vis Spectroscopy: To determine the concentration and labeling efficiency of the oligonucleotide. The absorbance at 260 nm (for DNA) and the absorbance maximum of the dye are measured.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product and verify the successful incorporation of the fluorescent dye.
-
Analytical HPLC or Capillary Electrophoresis (CE): To assess the purity of the final product.
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| Low coupling efficiency | Water in reagents or lines | Use fresh, anhydrous reagents and ensure the synthesizer is dry.[19][20] |
| Inactive this compound | Use fresh phosphoramidites. | |
| Incomplete deprotection | Insufficient deprotection time or temperature | Optimize deprotection conditions based on the dye's stability. |
| Inappropriate deprotection reagent | Use a milder deprotection reagent for sensitive dyes.[13] | |
| Low fluorescence signal | Degradation of the dye | Protect the labeled oligonucleotide from light.[2] |
| Quenching of the dye | Ensure proper linker length between the dye and the oligonucleotide. | |
| Multiple peaks in HPLC | Incomplete capping | Optimize capping step during synthesis. |
| Presence of deletion mutants | Optimize coupling efficiency. |
Signaling Pathways and Experimental Workflows in DOT Language
References
- 1. atdbio.com [atdbio.com]
- 2. FAM this compound: A Key Reagent for Fluorescently La... [sbsgenetech.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. twistbioscience.com [twistbioscience.com]
- 8. Dye-Labeled Phosphoramidites | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. idtdna.com [idtdna.com]
- 13. glenresearch.com [glenresearch.com]
- 14. blog.biosearchtech.com [blog.biosearchtech.com]
- 15. glenresearch.com [glenresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. Annealing and purification of fluorescently labeled DNA substrates for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. trilinkbiotech.com [trilinkbiotech.com]
- 20. glenresearch.com [glenresearch.com]
Application Notes & Protocols: Chemical Synthesis of CRISPR Guide RNAs Using Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas system has revolutionized genome editing, with its precision guided by a short guide RNA (gRNA). While biological expression systems are commonly used to produce gRNAs, chemical synthesis using phosphoramidite chemistry offers significant advantages, particularly for therapeutic and advanced research applications.[1][2] Chemical synthesis provides high purity, the flexibility to incorporate chemical modifications that enhance stability and efficiency, and greater accuracy for the resulting RNAs.[2][3] This document provides a detailed overview of the principles, protocols, and applications of this compound chemistry for the synthesis of CRISPR single guide RNAs (sgRNAs).
Chemically synthesized sgRNAs, especially those with modifications, can improve editing efficiency and provide resistance to exonucleases, which is particularly beneficial in primary cells.[3][4] The ability to produce high-purity sgRNA is critical, as this directly relates to editing efficiency and reduces the risk of off-target effects and potential side effects from unknown impurities.[5]
Principle of this compound-Based RNA Synthesis
The chemical synthesis of RNA oligonucleotides, including CRISPR gRNAs, is predominantly performed via solid-phase this compound chemistry.[][7] This method involves the sequential, stepwise addition of protected ribonucleoside phosphoramidites to a growing RNA chain that is covalently attached to a solid support, typically controlled pore glass (CPG).[8][9] The process is automated and occurs in a cyclic manner, with each cycle consisting of four key chemical reactions.[8][10]
A crucial aspect of RNA synthesis is the protection of the 2'-hydroxyl group of the ribose sugar to prevent side reactions and backbone cleavage during synthesis.[][11] Common protecting groups include tert-butyldimethylsilyl (TBDMS) and 2'-O-thionocarbamate.[][11]
The four steps in the synthesis cycle are:
-
Deprotection (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside (or the last added nucleotide) to expose the 5'-hydroxyl group for the next coupling reaction.[12][13]
-
Coupling: Activation of the incoming nucleoside this compound, which then reacts with the free 5'-hydroxyl group of the support-bound chain to form a phosphite (B83602) triester linkage.[12][13]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences) in subsequent cycles.[10]
-
Oxidation: Conversion of the unstable phosphite triester linkage into a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.[10]
This cycle is repeated until the desired full-length sgRNA sequence is assembled.
Chemical Modifications for Enhanced Guide RNA Performance
A key advantage of chemical synthesis is the ability to introduce modifications that enhance the properties of the sgRNA.[14] These modifications can increase nuclease resistance, improve stability, and boost editing efficiency.[3][15]
Common modifications include:
-
2'-O-Methyl (M): A modification to the ribose sugar that enhances nuclease resistance.[16]
-
Phosphorothioate (B77711) (S): Replacement of a non-bridging oxygen in the phosphate backbone with sulfur, which confers significant resistance to nuclease degradation.[16][17]
-
Combined Modifications (e.g., MS, MSP): Often, modifications are combined, such as 2'-O-Methyl with a phosphorothioate linkage (MS), to achieve synergistic effects on stability and performance.[3][16] These are typically added to the 5' and 3' ends of the sgRNA to protect it from exonucleases.[3]
Studies have shown that sgRNAs with MS and 2′-O-methyl-3′-thiophosphonoacetate (MSP) modifications can significantly increase indel frequencies in human primary T cells compared to unmodified sgRNAs.[3]
Quantitative Data Summary
The efficiency of chemical synthesis and the purity of the final product are critical metrics. High coupling efficiency per cycle is necessary to achieve a good yield of the full-length product, especially for long oligonucleotides like sgRNAs (typically 100 nt).[8]
| Parameter | Typical Value | Significance | Reference(s) |
| Stepwise Coupling Efficiency | >99% | High efficiency is crucial for synthesizing long oligonucleotides like 100-nt sgRNAs. A small drop in efficiency significantly reduces the final yield of the full-length product. | [7][10] |
| Purity of sgRNA (HPLC) | >80-85% | High purity is essential for maximizing on-target editing efficiency and minimizing off-target effects and cellular toxicity. The FDA recommends ≥80% purity for therapeutic applications. | |
| Final Synthesis Yield | 300 - 700 nmol (lab scale) | Indicates the amount of purified sgRNA obtained from a standard synthesis scale. | [18] |
| Indel Frequency (Unmodified sgRNA) | ~30-40% | Baseline editing efficiency in human cells (e.g., T cells) when co-delivered with Cas9 mRNA. | [3] |
| Indel Frequency (MS/MSP Modified sgRNA) | >75-80% | Demonstrates the significant enhancement in editing efficiency achieved by adding terminal chemical modifications to protect the sgRNA from degradation. | [3] |
Experimental Protocols
Protocol for Solid-Phase Synthesis of a 100-nt sgRNA
This protocol outlines the general steps for synthesizing a CRISPR guide RNA on an automated DNA/RNA synthesizer using 2'-O-thionocarbamate or a similar 2'-OH protected this compound chemistry.[3][9]
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.[8]
-
5'-DMT-2'-O-protected-3'-phosphoramidites for A, C, G, and U (and any modified versions).
-
Anhydrous acetonitrile (B52724).
-
Activator solution (e.g., Tetrazole, 5-(benzylthio)-1H-tetrazole (BTT)).[19]
-
Capping Reagents (Acetic Anhydride, N-Methylimidazole).
-
Oxidizing solution (Iodine in THF/water/pyridine).
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane).[12]
-
Cleavage and Deprotection solution (e.g., aqueous ammonia/methylamine (AMA)).[9]
-
Purification system (e.g., HPLC).[14]
Methodology:
-
Synthesizer Setup:
-
Install the CPG synthesis column containing the first nucleoside of the sgRNA sequence on the synthesizer.
-
Load the required this compound monomers, activator, and all other necessary reagents onto the synthesizer. Ensure all reagents, especially acetonitrile and phosphoramidites, are anhydrous.[]
-
-
Automated Synthesis Cycle:
-
Program the synthesizer with the desired 100-nucleotide sgRNA sequence.
-
Initiate the synthesis program. The synthesizer will automatically perform the following cycle for each nucleotide addition:
-
a. Deblocking: The 5'-DMT group is removed from the CPG-bound nucleoside using the acidic deblocking solution. The column is then washed with acetonitrile.
-
b. Coupling: The next this compound monomer in the sequence is activated by the activator and delivered to the column, where it couples with the free 5'-hydroxyl group. Coupling times may be extended for RNA synthesis to ensure high efficiency.[]
-
c. Capping: Unreacted 5'-hydroxyl groups are capped by acetylation to prevent them from participating in subsequent cycles.
-
d. Oxidation: The newly formed phosphite triester linkage is oxidized to a stable phosphate triester using the iodine solution. The column is washed with acetonitrile.
-
-
This cycle is repeated 99 times to synthesize the full 100-nt sgRNA.
-
-
Cleavage and Deprotection:
-
Once synthesis is complete, remove the column from the synthesizer.
-
Transfer the CPG resin to a sealed vial.
-
Add the cleavage/deprotection solution (e.g., AMA) to the vial. This step cleaves the sgRNA from the CPG support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases.[9]
-
Incubate the vial at a specified temperature (e.g., 60 °C for 1.5 hours) to ensure complete deprotection.[18]
-
-
2'-Hydroxyl Deprotection:
-
After AMA treatment, evaporate the solution.
-
Perform the final deprotection step to remove the 2'-hydroxyl protecting groups (e.g., using triethylamine (B128534) trihydrofluoride for TBDMS groups). This step must be handled carefully to avoid RNA degradation.[11]
-
-
Purification:
-
Resuspend the crude sgRNA product in an appropriate buffer.
-
Purify the full-length sgRNA from truncated sequences and other impurities using HPLC, which is ideal for achieving the high purity required for therapeutic and sensitive applications.
-
Collect the peak corresponding to the full-length product.
-
-
Quality Control:
Conclusion
The chemical synthesis of CRISPR guide RNAs via this compound chemistry is a robust and highly versatile method essential for advanced research and therapeutic development. It allows for the production of high-purity, chemically modified sgRNAs that exhibit superior stability and editing efficiency compared to their unmodified, biologically expressed counterparts. The detailed protocols and understanding of the underlying chemistry provided in these notes serve as a critical resource for scientists aiming to leverage the full potential of the CRISPR-Cas system.
References
- 1. synthego.com [synthego.com]
- 2. The versatility of synthetic CRISPR-Cas9 guide RNA [horizondiscovery.com]
- 3. Chemically modified guide RNAs enhance CRISPR-Cas genome editing in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
- 7. twistbioscience.com [twistbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of DNA/RNA and Their Analogs via this compound and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. sg.idtdna.com [sg.idtdna.com]
- 15. Guide RNAs for CRISPR-Cas9 | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chemically modified guide RNAs enhance CRISPR-Cas13 knockdown in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Phosphorothioate Oligonucleotides using Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of phosphorothioate (B77711) (PS) oligonucleotides utilizing solid-phase phosphoramidite chemistry. This modification, which involves the replacement of a non-bridging oxygen with a sulfur atom in the phosphate (B84403) backbone, is a cornerstone of therapeutic oligonucleotide development, conferring nuclease resistance and enhancing the in vivo stability of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics.[1][2][3]
Core Concepts of Phosphorothioate Oligonucleotide Synthesis
The synthesis of phosphorothioate oligonucleotides is predominantly carried out on automated solid-phase synthesizers.[2] The process relies on a cyclical four-step this compound method, with a key modification in the oxidation step to introduce the phosphorothioate linkage.[2][4]
The synthesis cycle proceeds in the 3' to 5' direction and consists of the following steps:
-
Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support.[2][5] This is typically achieved using a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM) or toluene.[6][7]
-
Coupling: The next this compound monomer, activated by a catalyst such as 5-ethylthiotetrazole (ETT) or 1H-tetrazole, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[8][9] This reaction forms a trivalent phosphite (B83602) triester linkage.[5]
-
Sulfurization: This is the critical step that defines the phosphorothioate modification. Instead of oxidation, a sulfurizing reagent is introduced to convert the unstable phosphite triester linkage into a more stable phosphorothioate triester.[2][10] This process is highly efficient, with sulfurization rates often exceeding 99%.[11]
-
Capping: To prevent the elongation of unreacted (failure) sequences in subsequent cycles, any free 5'-hydroxyl groups that did not undergo coupling are acetylated.[2] This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole. Recent studies have shown that byproducts from some sulfurizing reagents can also act as capping agents, potentially allowing for a more streamlined three-step synthesis cycle.[2][12]
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
Key Reagents and Considerations
Sulfurizing Reagents: The choice of sulfurizing reagent is critical for achieving high-efficiency synthesis of phosphorothioate oligonucleotides. Several reagents are commercially available, each with distinct properties.
| Sulfurizing Reagent | Chemical Name | Key Attributes | Sulfurization Efficiency |
| Beaucage Reagent | 3H-1,2-benzodithiol-3-one 1,1-dioxide | Widely used, highly efficient.[2] Limited long-term stability in solution on the synthesizer.[2][13] | >99% |
| DDTT (Sulfurizing Reagent II) | 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione | Stable in solution, fast reaction time (around 30 seconds), and efficient for both DNA and RNA synthesis.[13][14] | >96% of linkages are phosphorothioate.[14] |
| PADS | Phenylacetyl disulfide | Inexpensive and suitable for large-scale synthesis.[4][7] Solutions have an unpleasant odor.[4] | >99.6% sulfurization efficiency.[7] |
| ADTT (Xanthane Hydride) | 3-amino-1,2,4-dithiazole-5-thione | Suitable for solid-phase synthesis.[8] | Not explicitly quantified in the provided results. |
Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the nucleobases and the phosphate backbone) are removed.[15] This is typically achieved by treatment with concentrated ammonium (B1175870) hydroxide (B78521).[15] Care must be taken during this step, as some phosphorothioate linkages can be susceptible to desulfurization.[16] The addition of reducing agents to the deprotection solution can help suppress this side reaction.[16]
Purification and Analysis: Due to the nature of solid-phase synthesis, the crude product contains the full-length oligonucleotide as well as truncated sequences and other impurities.[17] Purification is essential to obtain a product of high homogeneity.[18] Common purification techniques include reverse-phase high-performance liquid chromatography (RP-HPLC) and ion-exchange chromatography (IEC).[18][19] It is important to note that the presence of a chiral center at each phosphorothioate linkage results in the formation of diastereomers, which can lead to peak broadening or splitting in chromatograms.[18][20]
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a 20-mer Phosphorothioate Oligonucleotide
Objective: To synthesize a 20-mer phosphorothioate oligonucleotide on an automated DNA/RNA synthesizer.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
Nucleoside phosphoramidites (A, C, G, T)
-
Anhydrous acetonitrile
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM)[6]
-
Activator solution: 0.25 M 5-ethylthiotetrazole (ETT) in acetonitrile[8]
-
Sulfurizing reagent solution: 0.05 M 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) in a mixture of pyridine (B92270) and acetonitrile[14]
-
Capping solution A: Acetic anhydride/pyridine/THF
-
Capping solution B: 16% N-methylimidazole in THF
-
Washing solution: Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Install the appropriate phosphoramidites, solid support column, and reagent bottles on the automated synthesizer according to the manufacturer's instructions.
-
Sequence Programming: Enter the desired 20-mer oligonucleotide sequence into the synthesizer's software.
-
Synthesis Cycle: Initiate the synthesis program. The synthesizer will automatically perform the following steps for each nucleotide addition:
-
Detritylation: The column is washed with anhydrous acetonitrile. The deblocking solution is then passed through the column to remove the 5'-DMT group. The column is washed again with anhydrous acetonitrile.
-
Coupling: The this compound solution and activator solution are delivered to the synthesis column to couple the next nucleotide. A typical coupling time is 2-5 minutes.[2] The column is then washed with anhydrous acetonitrile.
-
Sulfurization: The sulfurizing reagent solution is delivered to the column. A reaction time of approximately 30-60 seconds is typical for DDTT.[14] The column is then washed with anhydrous acetonitrile.
-
Capping: The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyls. The column is then washed with anhydrous acetonitrile.
-
-
Final Detritylation (Optional): The final 5'-DMT group can be left on for purification purposes ("DMT-on") or removed on the synthesizer ("DMT-off").
-
Elution: The synthesized oligonucleotide is cleaved from the solid support and deprotected as described in Protocol 2.
Protocol 2: Cleavage and Deprotection of Phosphorothioate Oligonucleotides
Objective: To cleave the synthesized oligonucleotide from the solid support and remove all protecting groups.
Materials:
-
Dried solid support with the synthesized oligonucleotide
-
Concentrated ammonium hydroxide
-
Sealed reaction vessel
-
Heating block or oven
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed reaction vessel.
-
Add concentrated ammonium hydroxide to the vessel.
-
Seal the vessel tightly and heat at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the cyanoethyl and base protecting groups.[4][15]
-
Allow the vessel to cool to room temperature.
-
Transfer the solution to a new tube and evaporate the ammonium hydroxide to obtain the crude deprotected oligonucleotide.
Visualizations
Caption: Automated solid-phase synthesis cycle for phosphorothioate oligonucleotides.
Caption: Workflow for post-synthesis processing of phosphorothioate oligonucleotides.
References
- 1. Phosphorothioate oligonucleotides: chemistry, purification, analysis, scale-up and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Phosphorothioate DNA Synthesis Modification [biosyn.com]
- 4. organica1.org [organica1.org]
- 5. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. empbiotech.com [empbiotech.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. academic.oup.com [academic.oup.com]
- 11. US7723528B2 - Sulfur transfer reagents for oligonucleotide synthesis - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
- 15. blog.biosearchtech.com [blog.biosearchtech.com]
- 16. Paper published in Tetrahedron Letters on phosphorothioate oligonucleotides | NIPPON SHOKUBAI [lifescience.shokubai.co.jp]
- 17. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chromatography Profile Analysis of Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 19. academic.oup.com [academic.oup.com]
- 20. benchchem.com [benchchem.com]
Application Note: Incorporation of Non-Natural Bases into Oligonucleotides via Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of oligonucleotides containing non-natural bases is a powerful tool in molecular biology, diagnostics, and the development of novel therapeutics.[1][2][3] By expanding the genetic alphabet beyond the canonical A, T, C, and G, researchers can introduce novel functionalities, enhance stability, and create specific probes and therapeutic agents.[4] Phosphoramidite chemistry is the gold-standard method for the chemical synthesis of DNA and RNA, offering high efficiency and the flexibility to incorporate a wide variety of modified and non-natural bases.[5][] This document provides detailed protocols and data for the incorporation of non-natural bases into oligonucleotides using this compound chemistry.
Principle of this compound Chemistry
Solid-phase this compound chemistry allows for the stepwise addition of nucleotide building blocks to a growing oligonucleotide chain attached to a solid support.[7][8] The process consists of a four-step cycle that is repeated for each base addition: deblocking, coupling, capping, and oxidation.[5][7][8] Non-natural base phosphoramidites, once synthesized and protected, can be readily incorporated into this cycle, enabling the creation of custom oligonucleotides with desired modifications.
Diagram: this compound Synthesis Cycle
Caption: The four-step cycle of this compound oligonucleotide synthesis.
Experimental Protocols
Protocol 1: Synthesis of a Non-Natural Base this compound
This protocol provides a general outline for the synthesis of a non-natural nucleoside this compound building block. Specific reaction conditions and protecting group strategies will vary depending on the non-natural base.[9]
Materials:
-
Protected non-natural nucleoside
-
2-Cyanoethyl N,N-diisopropylchlorothis compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile (B52724)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the protected non-natural nucleoside in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add DIPEA to the solution and cool to 0°C.
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorothis compound to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench it with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with DCM and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum to yield the this compound as a foam or powder.
-
Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry.
Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis
This protocol describes the general procedure for incorporating a non-natural base this compound into an oligonucleotide sequence using an automated DNA/RNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U) in anhydrous acetonitrile.
-
Non-natural base this compound in anhydrous acetonitrile.
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT), Dicyanoimidazole (DCI)).
-
Capping solution A (e.g., acetic anhydride/lutidine/THF) and Capping solution B (e.g., N-methylimidazole/THF).
-
Oxidizing solution (e.g., iodine in THF/water/pyridine).
-
Deblocking solution (e.g., 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in DCM).
-
Anhydrous acetonitrile for washing.
Procedure:
-
Program the DNA/RNA synthesizer with the desired oligonucleotide sequence, specifying the position for the non-natural base incorporation.
-
Install the solid support column and ensure all reagent bottles are filled and properly connected to the synthesizer.
-
Initiate the synthesis program. The synthesizer will perform the following steps for each cycle:
-
Deblocking: Removes the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.[7]
-
Coupling: The activated this compound (either standard or non-natural) is coupled to the free 5'-hydroxyl group.[8]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.[][10]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester.[7]
-
-
Upon completion of the synthesis, the synthesizer will perform a final deblocking step (DMT-off) or leave the final DMT group on (DMT-on) for purification purposes.
Protocol 3: Cleavage and Deprotection
This protocol outlines the cleavage of the synthesized oligonucleotide from the solid support and the removal of protecting groups from the nucleobases and phosphate backbone.
Materials:
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
Heating block or oven.
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add the cleavage/deprotection solution (e.g., concentrated ammonium hydroxide or AMA) to the vial.
-
Seal the vial tightly and incubate at the recommended temperature and duration (e.g., 55°C for 8-16 hours for standard protecting groups). Note: The deprotection conditions may need to be optimized for base-labile non-natural nucleosides.[11]
-
After incubation, cool the vial to room temperature.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
Protocol 4: Purification and Analysis
This protocol describes the purification of the crude oligonucleotide and its subsequent analysis.
Materials:
-
Purification cartridges (e.g., reversed-phase) or HPLC system with a suitable column.
-
Buffers for purification (e.g., triethylammonium (B8662869) acetate (TEAA), acetonitrile).
-
MALDI-TOF or ESI mass spectrometer.
Procedure:
-
Purification:
-
DMT-on Purification (Reversed-Phase): If the oligonucleotide was synthesized DMT-on, it can be purified using a reversed-phase cartridge or HPLC. The hydrophobic DMT group allows for the separation of the full-length product from shorter, uncapped sequences. After elution of the DMT-on product, the DMT group is removed with an acid wash.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): For high-purity requirements, the oligonucleotide can be purified by denaturing PAGE, followed by extraction from the gel.
-
-
Desalting: After purification, the oligonucleotide solution is desalted using a desalting column or by ethanol (B145695) precipitation.
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm (A₂₆₀) using a spectrophotometer.
-
Analysis:
-
Mass Spectrometry: Confirm the identity and purity of the final product by MALDI-TOF or ESI mass spectrometry.[12] This will verify the successful incorporation of the non-natural base.
-
HPLC Analysis: Analytical HPLC can be used to assess the purity of the oligonucleotide.
-
Diagram: Experimental Workflow
Caption: Workflow for oligonucleotide synthesis with non-natural bases.
Data Presentation
The successful incorporation and properties of oligonucleotides containing non-natural bases are evaluated through various analytical techniques. The following tables summarize key quantitative data that should be collected.
Table 1: Coupling Efficiency of Non-Natural Phosphoramidites
| Non-Natural Base | Coupling Time (s) | Activator | Coupling Efficiency (%) |
| d5SICS | 30 | ETT | >99 |
| dNaM | 30 | ETT | >99 |
| Example Base X | User Defined | User Defined | User Defined |
| Example Base Y | User Defined | User Defined | User Defined |
Note: Coupling efficiencies are typically determined by trityl cation monitoring during synthesis and confirmed by mass spectrometry of the final product.[8]
Table 2: Thermal Stability of Oligonucleotides Containing Non-Natural Bases
| Oligonucleotide Sequence (5' to 3') | Non-Natural Base | Complementary Base | Tm (°C) | ΔTm (°C) vs. Natural |
| GCT AX G TCG | X (e.g., d5SICS) | Y (e.g., dNaM) | 55.2 | +2.1 |
| GCT AT A GCG (Control) | - | A | 53.1 | 0.0 |
| User Defined Sequence | User Defined | User Defined | User Defined | User Defined |
Note: Tm (melting temperature) is determined by UV-melting curve analysis. ΔTm is the change in melting temperature relative to an unmodified duplex.
Applications in Research and Drug Development
Oligonucleotides incorporating non-natural bases have a wide range of applications:
-
Therapeutics: Antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers containing non-natural bases can exhibit enhanced stability against nucleases, improved binding affinity, and reduced off-target effects.[1][3][13]
-
Diagnostics: Non-natural bases can be used as fluorescent probes or to introduce specific labels for the detection of specific DNA or RNA sequences in diagnostic assays.[2]
-
Synthetic Biology: The expansion of the genetic alphabet with non-natural base pairs opens up possibilities for creating novel proteins with new functions and developing semi-synthetic organisms.[4][14]
-
Structural Biology: Incorporation of heavy atoms or NMR-active nuclei through non-natural bases can aid in the structural determination of nucleic acids and their complexes.[15][16]
Conclusion
The incorporation of non-natural bases into oligonucleotides via this compound chemistry is a robust and versatile technology. The detailed protocols and guidelines presented in this application note provide a framework for researchers to successfully synthesize and characterize modified oligonucleotides for a broad spectrum of applications in basic research, diagnostics, and drug development. Careful optimization of synthesis and deprotection conditions, along with thorough analytical characterization, are crucial for obtaining high-quality oligonucleotides with the desired properties.
References
- 1. exactmer.com [exactmer.com]
- 2. Oligonucleotides Applications Across Science and Medicine - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
- 3. Oligonucleotide Drugs: Current Status and Challenges | Biopharma PEG [biochempeg.com]
- 4. Non-natural Nucleic Acids for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. twistbioscience.com [twistbioscience.com]
- 7. scribd.com [scribd.com]
- 8. This compound Chemistry [eurofinsgenomics.com]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. Synthesis of DNA/RNA and Their Analogs via this compound and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of this compound Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. allucent.com [allucent.com]
- 14. Discovery, Characterization, and Optimization of an Unnatural Base Pair for Expansion of the Genetic Alphabet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Synthesis of a 2′-Se-Uridine this compound and Its Incorporation into Oligonucleotides for Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Genetic Research: A Guide to Phosphoramidite Chemistry for DNA Probe and Primer Synthesis
For Immediate Release
In the dynamic fields of molecular biology, diagnostics, and drug development, the precise and efficient synthesis of DNA probes and primers is paramount. Phosphoramidite chemistry stands as the gold-standard method for creating custom oligonucleotides, offering high fidelity and versatility. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, outlining the chemical principles, experimental procedures, and quantitative benchmarks for successful oligonucleotide synthesis.
Introduction to this compound Chemistry
Solid-phase this compound chemistry, a method pioneered in the early 1980s, enables the automated, stepwise synthesis of DNA and RNA oligonucleotides.[1] The process occurs on a solid support, typically controlled pore glass (CPG), and proceeds in the 3' to 5' direction, opposite to enzymatic synthesis.[2] This methodology is renowned for its high coupling efficiency, typically exceeding 99%, which is crucial for the synthesis of long and pure oligonucleotides.[3] The synthesis is a cyclic process, with each cycle consisting of four key chemical reactions: deblocking (detritylation), coupling, capping, and oxidation.[]
The Synthesis Cycle: A Four-Step Process
The automated synthesis of oligonucleotides via the this compound method is a meticulously controlled sequence of chemical reactions. Each cycle adds a single nucleotide to the growing chain, ensuring sequence specificity.
-
Deblocking (Detritylation): The cycle begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support. This is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[5] The removal of the DMT group exposes a free 5'-hydroxyl group, which is the site for the subsequent nucleotide addition. The released DMT cation has a characteristic orange color and its absorbance can be measured to monitor the coupling efficiency of the previous cycle.[5]
-
Coupling: In this critical step, the next this compound monomer, activated by a catalyst such as 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI), is added.[6] The activated this compound reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage. This reaction is carried out in an anhydrous solvent, typically acetonitrile, to prevent hydrolysis of the activated this compound.[1]
-
Capping: To prevent the formation of deletion mutants (sequences missing a base), any unreacted 5'-hydroxyl groups are permanently blocked in the capping step. This is achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[5] This ensures that only the chains that successfully underwent coupling will be available for the next cycle.
-
Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate (B84403) triester. This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water. This step stabilizes the DNA backbone for subsequent synthesis cycles.
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
References
Revolutionizing Drug Development: Application Notes and Protocols for Large-Scale Oligonucleotide Synthesis via the Phosphoramidite Method
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of oligonucleotide-based therapeutics demands robust and scalable synthesis methods. The phosphoramidite method has emerged as the gold standard for chemical oligonucleotide synthesis, enabling the production of high-purity genetic material for a wide range of applications, from antisense oligonucleotides and siRNAs to diagnostic probes and CRISPR guide RNAs.[1][2] This document provides detailed application notes and protocols for the large-scale synthesis of oligonucleotides using this powerful chemistry, designed to guide researchers, scientists, and drug development professionals in optimizing their production workflows.
Introduction to Large-Scale this compound Synthesis
Automated solid-phase synthesis using this compound chemistry is the cornerstone of modern oligonucleotide production.[3][4] The process involves the sequential addition of nucleotide building blocks (phosphoramidites) to a growing chain attached to a solid support.[2][5] This cyclic process, comprising four key steps—deprotection, coupling, capping, and oxidation—allows for the precise construction of oligonucleotides with defined sequences.[5][6] The efficiency of each step is paramount to achieving high yields of the full-length product, especially in large-scale synthesis where even minor inefficiencies can lead to significant product loss and complex purification challenges.[7][8]
Quantitative Data Summary
The success of large-scale oligonucleotide synthesis is critically dependent on several key performance indicators. The following tables summarize typical quantitative data for various aspects of the process, providing a benchmark for process optimization and troubleshooting.
Table 1: Synthesis Efficiency and Yield
| Parameter | Typical Range | Factors Influencing |
| Average Coupling Efficiency | 98.5% - 99.5% | Reagent quality, moisture control, reaction time, activator type |
| Overall Theoretical Yield (for a 20-mer) | 71% (at 98% avg. coupling) - 82% (at 99% avg. coupling) | Average coupling efficiency, length of the oligonucleotide |
| UV-Pure Yield (Crude Product) | 61% (average for large-scale) | Synthesis efficiency, removal of protecting groups, cleavage from support |
Note: The overall theoretical yield is calculated as (Average Coupling Efficiency)^(Number of Couplings). For a 20-mer, there are 19 coupling steps.[7][8] A seemingly small difference in coupling efficiency can dramatically impact the final yield of the desired full-length oligonucleotide.[8][9]
Table 2: Purity of Synthesized Oligonucleotides
| Purification Method | Typical Purity | Suitable For |
| Desalting | >80% (removes small molecules) | PCR primers, microarrays (for oligos < 36 bases) |
| Reverse-Phase HPLC (RP-HPLC) | ~80% | Large-scale synthesis of oligos < 50 bases, dye-labeled oligos |
| Anion-Exchange HPLC (AX-HPLC) | High Purity | Oligos with significant secondary structure (high GC content) |
| Dual HPLC (AX-HPLC followed by RP-HPLC) | ~90% | High-purity applications (e.g., qPCR probes) |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95% | Unmodified sequences > 50 bases, when high purity is critical |
Note: As the purity of the oligonucleotide increases, the final yield generally decreases.[10]
Experimental Protocols
The following protocols outline the key stages of large-scale oligonucleotide synthesis using the this compound method.
Solid Support and Synthesis Scale
The choice of solid support is crucial for successful synthesis. Controlled Pore Glass (CPG) and macroporous polystyrene (MPPS) are the most commonly used materials.[3][11] The pore size of the support should be selected based on the length of the oligonucleotide to be synthesized to prevent steric hindrance within the pores.[3][4] For large-scale synthesis, polystyrene supports with higher loading capacities are often employed for shorter oligonucleotides.[3][12]
Table 3: Solid Support Selection Guide
| Oligonucleotide Length | Recommended CPG Pore Size |
| Up to 50 bases | 500 Å |
| Up to 100 bases | 1000 Å |
| > 100 bases | 2000 Å |
The Synthesis Cycle: A Step-by-Step Methodology
The synthesis of an oligonucleotide occurs in a cyclical manner, with each cycle adding one nucleotide to the growing chain.
Step 1: Deprotection (Detritylation)
-
Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.
-
Reagent: A solution of a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).
-
Procedure:
-
Flush the synthesis column with the deblocking solution.
-
The orange-colored DMT cation released can be monitored spectrophotometrically to assess coupling efficiency.
-
Wash the column thoroughly with an anhydrous solvent (e.g., acetonitrile) to remove the acid and the cleaved DMT group.
-
Step 2: Coupling
-
Objective: To form a phosphite (B83602) triester linkage between the free 5'-hydroxyl group on the growing chain and the incoming this compound monomer.
-
Reagents:
-
Nucleoside this compound solution (dissolved in anhydrous acetonitrile).
-
An activator solution, such as 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 2,5-dicyanoimidazole (DCI).
-
-
Procedure:
-
Simultaneously deliver the this compound and activator solutions to the synthesis column.
-
Allow the reaction to proceed for a specified time (typically 30 seconds for standard bases, but may be longer for modified bases).[13] The coupling reaction is very rapid.[11]
-
Wash the column with acetonitrile (B52724) to remove unreacted reagents.
-
Step 3: Capping
-
Objective: To permanently block any unreacted 5'-hydroxyl groups from further chain elongation, preventing the formation of "n-1" deletion mutants.[11][14]
-
Reagents:
-
Capping A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF).
-
Capping B: 1-Methylimidazole in THF/acetonitrile.
-
-
Procedure:
-
Deliver the capping A and capping B solutions to the column.
-
The acetic anhydride acetylates the unreacted 5'-hydroxyl groups.
-
Wash the column with acetonitrile.
-
Step 4: Oxidation
-
Objective: To convert the unstable phosphite triester linkage into a more stable pentavalent phosphate (B84403) triester.
-
Reagent: A solution of iodine in a mixture of THF, pyridine, and water.[13]
-
Procedure:
-
Introduce the oxidizing solution to the column.
-
The iodine oxidizes the P(III) to P(V).
-
Wash the column with acetonitrile.
-
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Post-Synthesis Processing
After the final synthesis cycle, the oligonucleotide is fully protected and still attached to the solid support.[11] The following steps are required to obtain the final, biologically active product.[10]
Step 1: Cleavage from the Solid Support
-
Objective: To release the synthesized oligonucleotide from the CPG or polystyrene support.
-
Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
Procedure:
-
Incubate the solid support with the cleavage reagent at room temperature or elevated temperature for a specified period.
-
Collect the solution containing the cleaved oligonucleotide.
-
Step 2: Deprotection of Nucleobases and Phosphate Groups
-
Objective: To remove the protecting groups from the exocyclic amines of the nucleobases (dA, dC, dG) and the cyanoethyl groups from the phosphate backbone.
-
Reagent: The same reagent used for cleavage (ammonium hydroxide or AMA) typically accomplishes this step simultaneously.
-
Procedure:
-
Continue the incubation at an elevated temperature (e.g., 55°C) for several hours. The exact conditions depend on the type of protecting groups used.[13]
-
Step 3: Purification
-
Objective: To separate the full-length oligonucleotide from truncated sequences (failure sequences) and other impurities.
-
Methods: As detailed in Table 2, common methods include desalting, reverse-phase HPLC, anion-exchange HPLC, and PAGE.[10] The choice of method depends on the length of the oligonucleotide, the required purity, and the scale of the synthesis.[10]
Visualizing the Workflow and Chemistry
To better illustrate the processes involved in large-scale oligonucleotide synthesis, the following diagrams have been generated using the DOT language.
Caption: The four-step this compound synthesis cycle.
Caption: Workflow for large-scale oligonucleotide synthesis.
Conclusion
The this compound method provides a reliable and scalable platform for the production of high-quality oligonucleotides. By carefully controlling reaction conditions, utilizing appropriate solid supports and reagents, and implementing robust purification strategies, researchers and drug development professionals can successfully produce the large quantities of synthetic DNA and RNA required for therapeutic and diagnostic applications. The protocols and data presented in this document serve as a comprehensive guide to achieving efficient and reproducible large-scale oligonucleotide synthesis.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. atdbio.com [atdbio.com]
- 4. biotage.com [biotage.com]
- 5. This compound Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]
- 6. This compound Chemistry [eurofinsgenomics.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 9. academic.oup.com [academic.oup.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 12. glenresearch.com [glenresearch.com]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 14. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Phosphoramidite-Based Synthesis of Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs that can selectively bind to a target RNA sequence through Watson-Crick base pairing. This interaction can modulate gene expression, making ASOs a powerful tool in both basic research and drug development for a variety of genetic and acquired diseases. The chemical synthesis of these molecules with high fidelity and purity is paramount to their therapeutic success.
The gold standard for the synthesis of oligonucleotides is the phosphoramidite solid-phase synthesis method.[1][2] This cyclical process allows for the stepwise addition of nucleotide monomers to a growing chain attached to a solid support, typically controlled pore glass (CPG).[3] The synthesis proceeds in the 3' to 5' direction, opposite to biological DNA and RNA synthesis.[3] Each cycle of nucleotide addition consists of four main chemical reactions: deprotection (detritylation), coupling, capping, and oxidation.[4][5]
This document provides detailed application notes and experimental protocols for the this compound-based synthesis of antisense oligonucleotides. It includes quantitative data on reaction conditions, detailed methodologies for synthesis and purification, and visualizations of the key chemical workflows.
Core Principles of this compound Chemistry
The success of this compound chemistry lies in the use of nucleoside phosphoramidites as building blocks. These are nucleosides with their reactive groups protected to prevent unwanted side reactions. Key protecting groups include:
-
5'-Hydroxyl Group: Protected by an acid-labile dimethoxytrityl (DMT) group.
-
Exocyclic Amino Groups (A, C, G): Protected by base-labile groups such as benzoyl (bz) or isobutyryl (ibu).[5][6]
-
Phosphate (B84403) Group: Protected by a β-cyanoethyl group, which is removed during the final deprotection step.[3]
The solid-phase approach offers significant advantages, including the ability to use excess reagents to drive reactions to completion and the simplification of purification by washing away excess reagents and by-products after each step.[4]
The this compound Synthesis Cycle
The synthesis of an oligonucleotide is a cyclical process where each cycle adds one nucleotide to the growing chain. A typical synthesis cycle is outlined below.
Diagram of the this compound Synthesis Cycle
Caption: The four main steps of the this compound synthesis cycle.
Experimental Protocols
The following protocols provide a detailed methodology for the key steps in the solid-phase synthesis of antisense oligonucleotides using the this compound method. These are generalized protocols and may require optimization based on the specific synthesizer, reagents, and scale of synthesis.
Materials and Reagents
-
Solid Support: Controlled Pore Glass (CPG) pre-loaded with the first nucleoside (e.g., 500 Å for oligonucleotides up to 40-50 bases, 1000 Å for longer sequences).[3][4]
-
Phosphoramidites: 5'-DMT-N-protected-2'-deoxyribonucleoside-3'-phosphoramidites (dA, dC, dG, dT).
-
Activator: 0.25-0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) or 1H-Tetrazole in anhydrous acetonitrile (B52724).
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).[7]
-
Capping Solution A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/pyridine.[4][7]
-
Capping Solution B: 16% N-Methylimidazole (NMI) in THF.[4][7]
-
Oxidizing Solution: 0.02-0.1 M Iodine in THF/water/pyridine.[7]
-
Washing Solvent: Anhydrous acetonitrile.
-
Cleavage and Deprotection Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[3]
Protocol 1: Automated Solid-Phase Synthesis Cycle
This protocol describes a single cycle of nucleotide addition. This cycle is repeated for each nucleotide in the desired sequence.
1. Deblocking (Detritylation):
- Objective: To remove the acid-labile 5'-DMT protecting group from the terminal nucleotide of the growing oligonucleotide chain, exposing the 5'-hydroxyl group for the subsequent coupling reaction.
- Procedure:
- Wash the solid support with anhydrous acetonitrile.
- Flush the column with the deblocking solution (3% TCA in DCM) for 50-120 seconds.[3][4]
- The cleaved DMT cation produces a characteristic orange color, which can be quantified spectrophotometrically at 495 nm to monitor coupling efficiency in real-time.
- Wash the solid support thoroughly with anhydrous acetonitrile to remove the deblocking solution and the cleaved DMT group.
2. Coupling:
- Objective: To form a phosphite triester linkage between the 5'-hydroxyl group of the growing chain and the incoming this compound monomer.
- Procedure:
- Simultaneously deliver the this compound solution (e.g., 0.1 M in acetonitrile) and the activator solution (e.g., 0.45 M ETT in acetonitrile) to the synthesis column. A 5- to 20-fold molar excess of this compound is typically used.[2][7]
- Allow the coupling reaction to proceed for 20-180 seconds. Standard DNA phosphoramidites couple rapidly (around 30 seconds), while modified bases may require longer times.[2][7]
- Wash the solid support with anhydrous acetonitrile.
3. Capping:
- Objective: To block any unreacted 5'-hydroxyl groups by acetylation, preventing them from participating in subsequent coupling cycles and forming deletion mutations.[3][4]
- Procedure:
- Deliver a mixture of Capping Solution A and Capping Solution B to the column.
- Allow the capping reaction to proceed for 30-60 seconds.
- Wash the solid support with anhydrous acetonitrile.
4. Oxidation:
- Objective: To convert the unstable phosphite triester linkage (P(III)) into a more stable phosphate triester (P(V)), which mimics the natural phosphodiester backbone of DNA.[4]
- Procedure:
- Introduce the oxidizing solution (Iodine in THF/water/pyridine) to the column.
- Allow the oxidation reaction to proceed for 30-60 seconds.
- Wash the solid support with anhydrous acetonitrile to remove the oxidizing agent and prepare for the next cycle.
Table 1: Typical Reagent Concentrations and Reaction Times for a Single Synthesis Cycle
| Step | Reagent | Typical Concentration | Typical Duration |
| Deblocking | Trichloroacetic Acid (TCA) in DCM | 3% (v/v) | 50-120 seconds[3][4] |
| Coupling | This compound Monomer | 0.1 M in Acetonitrile[4] | 20-180 seconds[2] |
| Activator (ETT) | 0.25 - 0.5 M in Acetonitrile | 20-180 seconds | |
| Capping | Acetic Anhydride / N-Methylimidazole | Standard capping solutions | 30-60 seconds |
| Oxidation | Iodine | 0.02 - 0.1 M in THF/Water/Pyridine | 30-60 seconds |
Overall Yield and Coupling Efficiency
The overall yield of a full-length oligonucleotide is highly dependent on the stepwise coupling efficiency. Even a small decrease in efficiency per cycle can dramatically reduce the final yield of the desired product.[8]
Table 2: Effect of Stepwise Coupling Efficiency on Overall Theoretical Yield
| Oligonucleotide Length | 98.0% Efficiency | 99.0% Efficiency | 99.5% Efficiency |
| 20-mer | 68% | 83% | 91% |
| 50-mer | 36% | 61% | 78% |
| 100-mer | 13% | 37% | 61% |
| (Calculated as: Yield = (Efficiency)^(Number of couplings)) |
Post-Synthesis Processing
Diagram of the Post-Synthesis Workflow
Caption: Workflow from completed synthesis to the final purified product.
Protocol 2: Cleavage and Deprotection
-
Objective: To cleave the synthesized oligonucleotide from the solid support and remove the protecting groups from the nucleobases and phosphate backbone.
-
Procedure:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add concentrated ammonium hydroxide or AMA solution to the solid support.
-
Incubate the vial at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
For deprotection of base and phosphate protecting groups, heat the sealed vial at 55-65°C for 5-16 hours.[3][4]
-
Cool the solution, centrifuge to pellet the CPG, and transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Evaporate the ammonia (B1221849) solution to obtain the crude oligonucleotide pellet.
-
Purification and Quality Control
Crude synthetic oligonucleotides contain the full-length product as well as truncated sequences (failure sequences) and other impurities. Purification is essential to isolate the desired full-length oligonucleotide.
Protocol 3: Oligonucleotide Purification
Several methods are available for the purification of antisense oligonucleotides. The choice of method depends on the length of the oligonucleotide, the required purity, and the scale of the synthesis.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method that separates oligonucleotides based on their hydrophobicity. If the synthesis is performed with the final 5'-DMT group left on ("DMT-on"), the full-length product is significantly more hydrophobic than the truncated sequences, facilitating excellent separation. The DMT group is then removed post-purification.
-
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method separates oligonucleotides based on the negative charge of their phosphate backbone. It provides high-resolution separation based on length, effectively separating the full-length product from shorter failure sequences.
-
Polyacrylamide Gel Electrophoresis (PAGE): This method is suitable for the purification of long oligonucleotides and can yield very high purity products.
Quality Control
Quality control is critical to ensure the identity, purity, and integrity of the synthesized antisense oligonucleotide.
Table 3: Common Quality Control Techniques for Antisense Oligonucleotides
| Parameter | Technique | Description |
| Identity / Molecular Weight | Mass Spectrometry (LC-MS, MALDI-TOF) | Confirms the correct molecular weight of the full-length product and identifies any modifications or impurities. |
| Purity | HPLC (RP-HPLC, AEX-HPLC) | Quantifies the percentage of the full-length oligonucleotide relative to truncated sequences and other impurities. |
| Length and Integrity | Capillary Electrophoresis (CE) | Provides high-resolution separation based on size to confirm the length and integrity of the oligonucleotide. |
| Concentration | UV-Vis Spectrophotometry | Measures the absorbance at 260 nm to determine the concentration of the oligonucleotide solution. |
Conclusion
The this compound-based solid-phase synthesis method is a robust and highly efficient technique for the production of high-quality antisense oligonucleotides. A thorough understanding of the underlying chemistry, meticulous execution of the experimental protocols, and rigorous purification and quality control are essential for the successful synthesis of ASOs for research and therapeutic applications. The protocols and data presented in this document provide a comprehensive guide for professionals in the field of drug development and nucleic acid research.
References
- 1. Synthesis of DNA/RNA and Their Analogs via this compound and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. atdbio.com [atdbio.com]
- 4. biotage.com [biotage.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. wenzhanglab.com [wenzhanglab.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. What affects the yield of your oligonucleotides synthesis [biosyn.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Chimeric DNA-RNA Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of chimeric DNA-RNA oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. These hybrid molecules, containing both deoxyribonucleoside and ribonucleoside units, are instrumental in a wide array of applications, including antisense therapy, RNA interference (RNAi), and CRISPR-based gene editing. The ability to precisely control the sequence and composition of these chimeras allows for the fine-tuning of their properties, such as nuclease resistance, binding affinity, and catalytic activity.
This document provides a comprehensive guide to the solid-phase synthesis of chimeric DNA-RNA oligonucleotides using the robust and widely adopted phosphoramidite chemistry. Detailed protocols for synthesis, deprotection, and purification are presented, with a focus on the use of 2'-O-tert-butyldimethylsilyl (TBDMS) as the protecting group for the RNA monomers.
Principle of the Method
The solid-phase synthesis of chimeric DNA-RNA oligonucleotides is an automated, cyclical process that builds the oligonucleotide chain in the 3' to 5' direction on a solid support, typically Controlled Pore Glass (CPG).[1] Each cycle of nucleotide addition consists of four key chemical reactions:
-
Detritylation: Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: Activation of a this compound monomer (either DNA or RNA) and its subsequent reaction with the free 5'-hydroxyl group of the growing chain to form a phosphite (B83602) triester linkage.[2]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in the final product.[2][3]
-
Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.[3]
The major challenge in synthesizing RNA and its chimeras lies in the protection of the 2'-hydroxyl group of the ribose sugar to prevent side reactions. The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for this purpose due to its stability during the synthesis cycles and its selective removal under specific fluoride-based conditions post-synthesis.[4][5]
Following the completion of the chain elongation, a multi-step deprotection and cleavage procedure is performed to release the chimeric oligonucleotide from the solid support and remove all protecting groups from the nucleobases, phosphate backbone, and the 2'-hydroxyls of the ribonucleosides.[6]
Quantitative Data Presentation
The efficiency of each coupling step is critical for the overall yield and purity of the final chimeric oligonucleotide. The following tables summarize key quantitative data related to the synthesis process.
Table 1: Typical Coupling Efficiencies and Resulting Yield of Full-Length Product. [7][8][9]
| Oligonucleotide Length (bases) | Average Coupling Efficiency (%) | Theoretical Yield of Full-Length Product (%) |
| 20 | 99.5 | 90.9 |
| 20 | 99.0 | 82.6 |
| 20 | 98.5 | 74.5 |
| 50 | 99.5 | 78.2 |
| 50 | 99.0 | 61.1 |
| 50 | 98.5 | 45.2 |
| 100 | 99.5 | 60.9 |
| 100 | 99.0 | 37.0 |
| 100 | 98.5 | 22.5 |
Table 2: Typical Coupling Times for this compound Monomers. [2][10]
| Monomer Type | Protecting Group | Activator | Typical Coupling Time |
| DNA (dA, dC, dG, dT) | Standard (Bz, Ac, iBu) | 5-(Ethylthio)-1H-tetrazole (ETT) | 30 seconds |
| RNA (A, C, G, U) | 2'-O-TBDMS | 5-(Ethylthio)-1H-tetrazole (ETT) | 6 minutes |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a Chimeric DNA-RNA Oligonucleotide
This protocol outlines a standard synthesis cycle on an automated DNA/RNA synthesizer at a 1 µmol scale. All reagents should be anhydrous and of synthesis grade.
Materials:
-
DNA and 2'-O-TBDMS RNA phosphoramidites (0.1 M in anhydrous acetonitrile)
-
Activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile[11]
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM)[10]
-
Capping Solution A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF)
-
Capping Solution B: 16% 1-Methylimidazole in THF
-
Oxidizer: 0.02 M Iodine in THF/Water/Pyridine[10]
-
Anhydrous acetonitrile (B52724) for washing
-
Solid support (e.g., CPG) pre-loaded with the 3'-terminal nucleoside
Procedure (per cycle):
-
Detritylation: Flush the synthesis column with the deblocking solution to remove the 5'-DMT group. Monitor the orange color of the cleaved trityl cation to assess coupling efficiency from the previous cycle. Wash the column thoroughly with anhydrous acetonitrile.
-
Coupling: Deliver the appropriate DNA or RNA this compound solution and the activator solution simultaneously to the synthesis column. Allow the coupling reaction to proceed for the specified time (see Table 2).
-
Capping: Flush the column with Capping Solutions A and B to acetylate any unreacted 5'-hydroxyl groups. Wash the column with anhydrous acetonitrile.
-
Oxidation: Deliver the oxidizing solution to the column to convert the phosphite triester to a stable phosphate triester. Wash the column thoroughly with anhydrous acetonitrile.
-
Repeat steps 1-4 for each subsequent nucleotide in the sequence.
Protocol 2: Post-Synthesis Cleavage and Deprotection
This two-part procedure is performed after the completion of the oligonucleotide synthesis.
Part A: Cleavage from Support and Base/Phosphate Deprotection
This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and the phosphate backbone.[5]
Materials:
-
Synthesis column containing the fully protected chimeric oligonucleotide
-
Ammonium hydroxide/40% methylamine (B109427) solution (1:1, v/v) (AMA)[5]
-
Sterile, RNase-free, sealable vials
-
Heating block
Procedure:
-
Remove the synthesis column from the synthesizer and carefully transfer the solid support to a sterile, sealable vial.
-
Add 1.0 - 1.5 mL of the AMA solution to the vial.[5]
-
Seal the vial tightly and incubate at 65°C for 10-15 minutes.[5]
-
Allow the vial to cool to room temperature.
-
Carefully transfer the supernatant, which contains the cleaved and partially deprotected oligonucleotide, to a new sterile, RNase-free tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
Part B: 2'-O-TBDMS Deprotection
This step specifically removes the TBDMS protecting groups from the ribonucleoside units.[12][13]
Materials:
-
Dried, partially deprotected oligonucleotide pellet from Part A
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Triethylamine (TEA)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Heating block
-
Quenching buffer (e.g., Glen-Pak RNA Quenching Buffer)
Procedure:
-
Dissolve the dried oligonucleotide pellet in 115 µL of anhydrous DMSO. Gentle heating at 65°C for up to 5 minutes may be necessary.[12][13]
-
Add 60 µL of TEA to the DMSO/oligonucleotide solution and mix gently.[12][13]
-
Cool the reaction mixture on ice.
-
Quench the reaction by adding 1.75 mL of quenching buffer.[12][13] The sample is now ready for purification.
Protocol 3: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for purifying chimeric oligonucleotides, separating the full-length product from truncated sequences and other impurities based on hydrophobicity.[14][15] This protocol is suitable for DMT-on purification, where the final 5'-DMT group is left on the oligonucleotide to aid in separation.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Buffer B: 100% Acetonitrile
-
Detritylation solution: 80% Acetic acid in water
-
Desalting column (e.g., gel filtration)
Procedure:
-
Sample Preparation: Dissolve the quenched deprotection reaction mixture in Buffer A.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Buffer B in Buffer A.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Buffer B concentration. The DMT-on full-length product will be the most hydrophobic species and will elute last.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect the peak corresponding to the DMT-on product.
-
DMT Removal: Evaporate the collected fraction to dryness. Add the detritylation solution and incubate at room temperature for 30 minutes.
-
Desalting: Neutralize the solution and desalt the purified oligonucleotide using a desalting column to remove salts and residual acetic acid.
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.
Visualizations
Caption: Overall workflow for solid-phase synthesis of chimeric DNA-RNA oligonucleotides.
Caption: Two-step deprotection strategy for chimeric oligonucleotides.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. twistbioscience.com [twistbioscience.com]
- 4. kulturkaufhaus.de [kulturkaufhaus.de]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 15. labcluster.com [labcluster.com]
Troubleshooting & Optimization
troubleshooting low coupling efficiency in phosphoramidite synthesis cycles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low coupling efficiency in phosphoramidite synthesis cycles.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it critical in oligonucleotide synthesis?
Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming this compound during each synthesis cycle.[1] Achieving a high coupling efficiency, ideally above 99%, is crucial because any unreacted sites result in truncated sequences.[1] The accumulation of these truncated products significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[1]
Q2: How does a small drop in coupling efficiency impact the final yield of my oligonucleotide?
The impact of coupling efficiency on the theoretical yield of the full-length oligonucleotide is exponential. A minor decrease in average coupling efficiency leads to a dramatic reduction in the final yield, particularly for longer oligonucleotides.[1][2] For instance, for a 100-mer, a drop in average coupling efficiency from 99.0% to 98.0% can decrease the theoretical maximum yield of the full-length product from 36.6% to just 13.3%.[1]
Data Presentation: Impact of Coupling Efficiency on Theoretical Yield
The following table illustrates the theoretical maximum yield of the full-length product based on the average coupling efficiency for each cycle.[1]
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20mer | 90.9% | 82.6% | 68.0% |
| 50mer | 77.9% | 60.5% | 36.4% |
| 100mer | 60.6% | 36.6% | 13.3% |
Q3: What are the most common causes of low coupling efficiency?
The most frequent causes of low coupling efficiency can be categorized as follows:
-
Moisture Contamination: Water is a primary culprit. It can hydrolyze the this compound or react with the activated monomer, preventing it from coupling to the growing oligonucleotide chain.[3] Maintaining strictly anhydrous conditions for all reagents and solvents is critical.[3]
-
Degraded Reagents: Phosphoramidites, activators, and solvents have a finite shelf life and can degrade over time, leading to reduced reactivity.[4] this compound solutions in acetonitrile (B52724), in particular, have limited stability.[3]
-
Suboptimal Activator: Using an inappropriate, degraded, or incorrectly concentrated activator can significantly reduce coupling efficiency.[4] Standard activators for DNA synthesis, like 1H-Tetrazole, are often not potent enough for sterically hindered phosphoramidites used in RNA synthesis.[3]
-
Instrument and Fluidics Issues: Problems with the synthesizer, such as leaks, blocked lines, or inaccurate reagent delivery, can prevent sufficient reagents from reaching the synthesis column.[1][4]
-
Suboptimal Protocol: Insufficient coupling time or incorrect reagent concentrations can lead to incomplete reactions.[1]
Q4: How can I assess coupling efficiency during the synthesis run?
A common method for real-time monitoring of coupling efficiency is by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking (detritylation) step.[4] The orange-colored DMT cation has a strong absorbance around 495-498 nm.[1][4] A consistent and strong signal at each cycle indicates high coupling efficiency, while a drop in the signal suggests a problem with the previous coupling step.[4]
Troubleshooting Guide
If you are experiencing low coupling efficiency, follow this systematic troubleshooting guide.
Step 1: Verify Reagent Quality and Handling
The first step in troubleshooting is to scrutinize your reagents, as they are a very common source of problems.
-
Phosphoramidites: Ensure your phosphoramidites are fresh, of high purity, and have been stored under anhydrous conditions.[1][4] If possible, dissolve them just prior to use.[3]
-
Activator: Use a fresh solution of a suitable activator at the recommended concentration.[4] An old or improperly prepared activator solution can lead to poor activation.[1]
-
Solvents: Use anhydrous grade acetonitrile (ACN) with a water content of less than 30 ppm, and preferably below 10 ppm.[3][4][5] Consider using molecular sieves in your solvent bottles.[3]
Step 2: Review Synthesis Protocol
If you are confident in your reagents, the next step is to review your synthesis protocol parameters.
-
Coupling Time: Insufficient coupling time can lead to incomplete reactions, especially for sterically hindered or modified phosphoramidites.[1] You may need to increase the coupling time.
-
Reagent Concentrations: Verify that the concentrations of your this compound and activator solutions are correct.[1] Incorrect concentrations can reduce the reaction rate and efficiency.[1]
Step 3: Inspect the Synthesizer and Fluidics
Instrument issues are another common cause of synthesis problems.[1]
-
Leaks: Check for any leaks in the reagent lines, which can lead to a loss of pressure and incomplete reagent delivery.[1]
-
Blocked Lines: Ensure that all lines and valves are clean and not clogged, as this can prevent reagents from reaching the column in the correct amounts.[1]
-
Calibration: Calibrate the reagent delivery system to ensure accurate volumes are being dispensed.
Mandatory Visualizations
Caption: The four main steps of the this compound synthesis cycle.
Caption: A systematic workflow for troubleshooting low coupling efficiency.
Experimental Protocols
Protocol 1: Preparation of Anhydrous Acetonitrile
Maintaining anhydrous conditions is critical for high coupling efficiency.
Methodology:
-
Start with high-quality, DNA synthesis grade acetonitrile (ACN) with a specified low water content (ideally <30 ppm, preferably <10 ppm).[3][5]
-
To further dry the ACN, it can be passed through a column of activated molecular sieves (3 Å) just before use on the synthesizer.
-
Alternatively, add activated molecular sieves to the ACN bottle on the synthesizer and allow it to stand for at least 24 hours before use.[5]
-
Always handle ACN under an inert atmosphere (e.g., argon or nitrogen) to prevent the re-absorption of moisture.
Protocol 2: Small-Scale Test Synthesis
A small-scale test synthesis can help to isolate the problem and confirm the quality of a new batch of this compound or activator.[4]
Apparatus and Reagents:
-
Oligonucleotide synthesizer
-
HPLC system for analysis
-
Fresh, high-quality phosphoramidites and activator for comparison
-
Suspected problematic this compound or activator
Methodology:
-
Synthesizer Preparation: Ensure the synthesizer is clean, dry, and all reagent lines are primed with fresh, anhydrous reagents.[4]
-
Sequence Programming: Program a short, simple sequence, for example, a trimer or tetramer.[4] To test a specific this compound, incorporate it into the sequence. A homopolymer sequence can also be effective.[4]
-
Synthesis: Run two separate syntheses: one with a trusted, fresh set of reagents and another with the suspected problematic reagent(s).
-
Trityl Monitoring: If the synthesizer is equipped with a trityl monitor, carefully observe the color intensity of the detritylation solution after each coupling.[4] A significant drop in signal for the test synthesis compared to the control indicates a problem with the tested reagent.
-
HPLC Analysis: After synthesis, cleave and deprotect the oligonucleotides. Analyze the crude product by HPLC. Compare the chromatograms of the control and test syntheses. A lower percentage of the full-length product in the test sample points to a coupling issue with the suspect reagent.
Data Presentation: Reagent and Protocol Parameters
Recommended Reagent Concentrations
| Reagent | Typical Concentration | Notes |
| DNA Phosphoramidites | 0.05 M - 0.1 M in anhydrous acetonitrile | Higher concentrations are generally better.[5] |
| 2'-TBDMS RNA Phosphoramidites | 0.1 M in anhydrous acetonitrile | Prepare fresh if possible.[3] |
| 2'-MOE Phosphoramidites | 0.1 M - 0.15 M in anhydrous acetonitrile | |
| Activator (General) | 0.25 M - 0.75 M in anhydrous acetonitrile | Concentration depends on the specific activator.[4] |
Activator Comparison and Recommended Coupling Times
The choice of activator and coupling time is crucial, especially for sterically hindered phosphoramidites.
| Activator | Recommended Concentration | Recommended Coupling Time (DNA) | Recommended Coupling Time (2'-TBDMS RNA) | Recommended Coupling Time (2'-MOE RNA) | Key Characteristics |
| 1H-Tetrazole | ~0.45 M - 0.50 M | ~1-2 minutes | 10 - 15 minutes[3] | Not recommended | Standard for DNA, but less effective for sterically hindered RNA amidites.[3][6] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.75 M[4] | ~2-4 minutes | ~6 minutes[6] | 6 - 10 minutes[4] | More acidic than 1H-Tetrazole, leading to faster coupling. A good general-purpose activator.[4][6] |
| 5-Benzylthio-1H-tetrazole (BTT) | ~0.33 M[4] | ~2-4 minutes | ~3-6 minutes[7] | 6 - 10 minutes[4] | More acidic than ETT, often recommended for sterically hindered monomers.[4][7] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M[4] | ~1-2 minutes | ~4-8 minutes | 6 - 10 minutes[4] | Less acidic but more nucleophilic than tetrazoles; highly soluble in acetonitrile.[4][8] |
References
- 1. benchchem.com [benchchem.com]
- 2. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. academic.oup.com [academic.oup.com]
identifying and minimizing common side reactions in phosphoramidite chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize common side reactions encountered during phosphoramidite-based oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in this compound chemistry?
A1: The most prevalent side reactions include:
-
Incomplete Coupling: Failure of the this compound monomer to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.[1] This leads to the formation of truncated sequences.[1]
-
Hydrolysis: Reaction of the activated this compound with trace amounts of water, rendering it inactive for coupling.[][]
-
Capping Failures: Incomplete blocking of unreacted 5'-hydroxyl groups after the coupling step, which can lead to the formation of deletion mutants (n-1 sequences).[4][5]
-
Depurination: Cleavage of the N-glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar, typically caused by prolonged exposure to the acidic deblocking solution.[6][7] This creates an abasic site that can lead to chain cleavage during the final deprotection step.[7][8]
-
Oxidation Side Reactions: Incomplete or over-oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester can compromise the integrity of the oligonucleotide backbone.[][]
Q2: My coupling efficiency is consistently low. What are the likely causes and how can I troubleshoot this?
A2: Consistently low coupling efficiency is often a systemic issue. Here are the primary causes and solutions:
-
Moisture Contamination: Phosphoramidites are extremely sensitive to moisture.[11] Water can hydrolyze the activated this compound, preventing it from coupling.[][11]
-
Solution: Use anhydrous acetonitrile (B52724) (<10-15 ppm water) for all reagents and washing steps.[11] Store phosphoramidites and activator solutions under a dry, inert atmosphere (e.g., argon).[11] Pre-treat acetonitrile with molecular sieves.[6]
-
-
Degraded Reagents: this compound and activator solutions can degrade over time, especially with exposure to air and moisture.[1]
-
Solution: Use fresh, high-quality reagents and ensure they are stored correctly and within their expiration date.[1]
-
-
Suboptimal Activator: The choice and concentration of the activator are crucial for efficient coupling.[][12]
-
Solution: Ensure the activator (e.g., tetrazole, DCI) is appropriate for your phosphoramidites and used at the recommended concentration. Some modified bases may require specific activators or longer coupling times.[12]
-
-
Instrument Issues: Leaks in reagent lines, blocked valves, or incorrect reagent delivery volumes can lead to inefficient coupling.[13]
-
Solution: Regularly inspect the synthesizer for leaks and ensure all lines and valves are clean. Calibrate the reagent delivery system to confirm accurate volumes.[13]
-
Q3: I am observing a high level of n-1 deletion mutants in my final product. What is causing this?
A3: A high proportion of n-1 deletion mutants is a direct consequence of capping failure.[4] If the unreacted 5'-hydroxyl groups ("failure sequences") are not efficiently blocked after the coupling step, they can react in the subsequent coupling cycle, leading to an oligonucleotide that is missing a single base.[5]
-
Troubleshooting Steps:
-
Verify Capping Reagents: Ensure that the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and of high quality.
-
Optimize Capping Time and Delivery: Increase the delivery volume and/or the time for the capping step to ensure complete reaction.[4] For example, on an Expedite synthesizer, increasing the delivery of the Cap A/B mix and the time interval by 50% can improve capping efficiency.[4]
-
Consider a More Efficient Capping Reagent: A 6.5% DMAP solution for Cap B has been shown to increase capping efficiency to >99% on an ABI 394 synthesizer.[4]
-
Perform a Second Capping Step: Some protocols recommend an additional capping step after the oxidation step to remove any residual water, which can improve the subsequent coupling efficiency.[6]
-
Q4: How can I minimize depurination, especially when synthesizing long oligonucleotides or sequences containing sensitive bases?
A4: Depurination is a significant concern, particularly with purine-rich sequences and during the synthesis of long oligonucleotides due to repeated exposure to acid.[6][7]
-
Minimization Strategies:
-
Use a Milder Deblocking Acid: Dichloroacetic acid (DCA) is a milder alternative to trichloroacetic acid (TCA) and generally results in less depurination, making it a better choice for long oligonucleotides.[6]
-
Reduce Deblocking Time: Minimize the contact time of the oligonucleotide with the acid to what is necessary for complete detritylation.[6] A deblocking step of less than one minute is ideal.[6]
-
Use Stabilizing Protecting Groups: For sensitive nucleosides like guanosine, using a protecting group such as dimethylformamidine (dmf) can help stabilize the glycosidic bond and reduce the risk of depurination.[7][11]
-
Alternative Deprotection Protocols: For highly sensitive oligonucleotides, consider a post-synthesis, solution-phase detritylation at a controlled pH (e.g., 4.5-5.0) to minimize depurination.[8]
-
Quantitative Data Summary
Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
| Oligonucleotide Length (bases) | Coupling Efficiency: 98.0% | Coupling Efficiency: 99.0% | Coupling Efficiency: 99.5% |
| 20 | 68.1% | 82.6% | 90.9% |
| 50 | 36.4% | 60.5% | 77.8% |
| 100 | 13.5% | 37.0% | 60.9% |
| 150 | 4.9% | 22.4% | 47.4% |
| (Data compiled from various sources, demonstrating the exponential decrease in yield with lower coupling efficiencies for longer oligonucleotides.[14][15]) |
Table 2: Comparison of Capping Efficiencies with Different Reagents
| Synthesizer | Cap B Reagent | Capping Efficiency of Total Failures |
| ABI 394 | 16% N-methylimidazole | ~97% |
| Expedite 8909 | 10% N-methylimidazole | ~90% |
| ABI 394 | 10% N-methylimidazole | 89% |
| ABI 394 | 6.5% DMAP | >99% |
| (Data from Glen Report 21.211, highlighting the impact of reagent concentration and type on capping efficiency.[4]) |
Table 3: Relative Depurination Rates with Different Deblocking Agents
| Deblocking Agent | Relative Depurination Half-Time (dABz on solid support) | Notes |
| 3% Trichloroacetic Acid (TCA) in DCM | Slower than DCA | Standard, but more aggressive.[6] |
| 3% Dichloroacetic Acid (DCA) in DCM | Faster than TCA | Milder acid, preferred for sensitive sequences.[6] |
| (Qualitative comparison based on literature; longer half-time indicates a slower rate of depurination.[8]) |
Experimental Protocols
Protocol 1: Monitoring Coupling Efficiency via Trityl Cation Assay
This protocol describes the general procedure for monitoring the dimethoxytrityl (DMT) cation release to assess coupling efficiency during automated oligonucleotide synthesis.[13]
Materials:
-
Automated DNA/RNA synthesizer with a UV-Vis detector
-
Synthesized oligonucleotide on solid support
-
Deblocking solution (e.g., 3% TCA or DCA in dichloromethane)
-
Solvent for elution (typically acetonitrile)
Procedure:
-
Synthesizer Setup: Configure the synthesizer to divert the flow-through from the synthesis column to the UV-Vis detector during the deblocking step.
-
Wavelength Setting: Set the detector to measure the absorbance of the trityl cation at approximately 495 nm.[13]
-
Initiate Synthesis: Begin the automated oligonucleotide synthesis cycle.
-
Deblocking and Data Collection: During each deblocking step, the acidic solution cleaves the 5'-DMT protecting group from the newly added nucleotide. The released orange-colored DMT cation is carried by the solvent through the detector. The instrument's software records the absorbance peak for each cycle.[13]
-
Efficiency Calculation: The coupling efficiency for each step is calculated by comparing the absorbance of the trityl cation released at that step to the absorbance from the previous step. A stable or consistent absorbance reading from cycle to cycle indicates high coupling efficiency. A significant drop in absorbance suggests a problem with the coupling reaction at that particular step.
Protocol 2: Post-Synthesis Solution-Phase Detritylation to Minimize Depurination
This protocol is for the manual detritylation of an oligonucleotide that has been purified by reverse-phase HPLC with the 5'-DMT group intact ("trityl-on") to minimize depurination.[8]
Materials:
-
Purified, dried DMT-on oligonucleotide
-
50 mM triethylammonium (B8662869) acetate (B1210297) (TEAA)
-
Dilute acetic acid
-
Reverse-phase HPLC system
-
Lyophilizer
Procedure:
-
Preparation: Dissolve the purified, dried DMT-on oligonucleotide in a solution of 50 mM TEAA.
-
pH Adjustment: Carefully adjust the pH of the solution to 4.5 - 5.0 using dilute acetic acid.[8]
-
Incubation: Heat the solution at 40°C.[8]
-
Monitoring: Monitor the progress of the detritylation by reverse-phase HPLC until the DMT group is completely removed. This typically takes 30-60 minutes.[8]
-
Lyophilization: Once the reaction is complete, freeze and lyophilize the sample to remove the buffer.[8]
Visualizations
Caption: The four-step cycle of this compound-based oligonucleotide synthesis.[14]
Caption: Troubleshooting workflow for low coupling efficiency in this compound synthesis.[11]
Caption: The chemical pathway leading to depurination and subsequent strand cleavage.
References
- 1. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. idtdna.com [idtdna.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. alfachemic.com [alfachemic.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. trilinkbiotech.com [trilinkbiotech.com]
strategies to reduce the formation of truncated sequences in DNA synthesis
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce the formation of truncated sequences during DNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What are truncated sequences and why are they problematic?
A1: Truncated sequences are shorter DNA fragments that result from the premature termination of synthesis before the full-length sequence is achieved.[1] During each nucleotide addition cycle, a small percentage of the growing oligonucleotide chains may fail to extend.[2] These incomplete sequences, if not properly managed, can co-purify with the desired full-length product, reducing the overall yield and purity.[3] For applications like PCR, cloning, or gene synthesis, the presence of truncated species can lead to failed experiments or incorrect results.
Q2: What are the primary causes of truncated sequences in solid-phase DNA synthesis?
A2: The formation of truncated sequences is primarily caused by two main issues during the synthesis cycle:
-
Incomplete Coupling: The failure of the incoming phosphoramidite to react with the free 5'-hydroxyl group of the growing chain. This leaves an unreacted site that, if not blocked, can react in a later cycle, leading to deletion mutations.[4][5]
-
Depurination: The cleavage of the bond connecting a purine (B94841) base (Adenine or Guanine) to the sugar backbone.[6] This creates an abasic site that is stable during synthesis but cleaves upon final deprotection, resulting in a truncated oligonucleotide.[6]
Q3: How does coupling efficiency impact the formation of truncated sequences?
A3: Coupling efficiency is a critical factor, especially for the synthesis of long oligonucleotides.[7] Even a seemingly high coupling efficiency of 99% means that at every step, 1% of the chains fail to extend. This effect is cumulative; as the length of the oligonucleotide increases, the final percentage of the full-length product (FLP) decreases significantly.[5] For example, a 99.4% coupling efficiency yields about 89.2% full-length product for a 20mer, but this drops to 74.5% for a 50mer.[5]
Q4: What is the purpose of the "capping" step and how does it reduce truncated products?
A4: The capping step is introduced after the coupling reaction to permanently block any unreacted 5'-hydroxyl groups by acetylating them.[8][9] This renders them inert and unable to participate in subsequent coupling cycles.[4][9] By capping these "failure sequences," they remain as shorter, truncated fragments that are easier to separate from the full-length product during purification, thus preventing the formation of oligonucleotides with internal deletions.[5][8]
Q5: How does depurination occur and lead to truncated sequences?
A5: Depurination is a side reaction that occurs during the deblocking (detritylation) step, where an acid is used to remove the 5'-dimethoxytrityl (DMT) protecting group.[10] Strong acids like Trichloroacetic acid (TCA) can protonate the N7 nitrogen of adenine (B156593) and guanosine (B1672433), weakening the glycosidic bond and causing the purine base to detach.[7] This leaves an abasic site on the sugar backbone. While the chain continues to elongate from this abasic site, the site itself is unstable and will be cleaved during the final basic deprotection step, breaking the oligonucleotide into two shorter, truncated fragments.[6]
Troubleshooting Guide
Q: My final product purity is low, and analysis shows a high proportion of shorter fragments. What should I investigate first?
A: Low purity with multiple short fragments typically points to issues with either coupling efficiency or the capping step.
-
Check Coupling Efficiency: The most common culprit for low coupling efficiency is the presence of moisture.[7] Water reacts with the activated this compound, preventing it from coupling to the growing DNA chain.[7]
-
Solution: Ensure all reagents, especially the acetonitrile (B52724) (ACN) and phosphoramidites, are anhydrous. Use fresh, septum-sealed bottles of ACN and dissolve phosphoramidites under an inert, dry atmosphere (e.g., argon or helium).[7]
-
-
Verify Capping Step: If the capping step is inefficient, unreacted 5'-hydroxyl groups will not be blocked and can react in subsequent cycles, leading to deletion mutations (n-1 sequences) which are difficult to purify.[8]
-
Solution: Ensure that your capping reagents, typically acetic anhydride (B1165640) (Cap Mix A) and N-methylimidazole (Cap Mix B), are fresh and active.[8] Consider performing a second capping step after the oxidation step to ensure complete removal of residual water, which can inhibit the next coupling reaction.[4]
-
Q: I am synthesizing a long oligonucleotide (>75 bases) and observing a significant drop in yield. What specific optimizations can I implement?
A: Synthesizing long oligonucleotides requires maximizing efficiency at every step and minimizing side reactions that accumulate over many cycles.
-
Optimize Coupling: For long oligos, it is imperative to maintain the highest possible coupling efficiency throughout the synthesis.[7]
-
Solution: Increase the coupling time to ensure the reaction goes to completion. You can also increase the concentration of the this compound to drive the reaction forward.[8]
-
-
Minimize Depurination: Depurination becomes a more significant issue with longer synthesis times due to repeated exposure to acid.[8][11]
-
Solution: Switch from the standard deblocking agent, Trichloroacetic acid (TCA), to a milder acid like Dichloroacetic acid (DCA).[7][8] DCA has a higher pKa, which reduces the rate of depurination.[7] While DCA slows down the detritylation step, it often results in better yields for long oligonucleotides.[8] You can also reduce the acid contact time during the deblocking step.[8]
-
Q: My product analysis shows significant truncation specifically at A and G bases. What is the likely cause and how can I fix it?
A: Truncation that correlates with the positions of purine bases (Adenine and Guanine) is a strong indicator of depurination.[6]
-
Cause: The acidic conditions of the detritylation step are causing the loss of purine bases. This is especially problematic for certain modified nucleosides or sequences with poly-A tracts.[8]
-
Solutions:
-
Change Deblocking Agent: As mentioned above, replace TCA with 3% DCA in dichloromethane (B109758) (DCM) to reduce the acidity of the deblocking solution.[7]
-
Use Modified Monomers: Employ purine phosphoramidites with protecting groups that stabilize the glycosidic bond. For example, using dmf-dG (dimethylformamidine-protected deoxyguanosine) makes the guanosine more resistant to depurination because the dmf group is electron-donating.[6][7]
-
Quantitative Data Summary
Table 1: Impact of Coupling Efficiency on Full-Length Product (FLP) Yield
| Oligonucleotide Length | Coupling Efficiency: 98.0% | Coupling Efficiency: 99.0% | Coupling Efficiency: 99.4% |
| 20mer | 68.0% | 82.0% | 89.2%[5] |
| 50mer | 30.0% | 61.0% | 74.5%[5] |
| 100mer | 13.0%[7] | 37.0% | 55.0% |
| Data is illustrative, based on theoretical calculations (Yield = CE^(n-1)). |
Table 2: Comparison of Deblocking Agents for Depurination Control
| Deblocking Agent | Acid | pKa | Characteristics | Recommendation |
| Trichloroacetic acid (TCA) | Strong | ~0.7[7] | Fast detritylation, but higher risk of depurination.[7][8] | Standard synthesis of shorter oligos. |
| Dichloroacetic acid (DCA) | Milder | ~1.5[7] | Slower detritylation, but significantly reduces depurination.[7][8] | Recommended for long oligonucleotides and sensitive sequences.[7][8] |
Experimental Protocols
Protocol 1: Minimizing Depurination with Dichloroacetic Acid (DCA)
This protocol outlines the substitution of TCA with DCA in the deblocking step of solid-phase DNA synthesis.
Objective: To reduce the incidence of depurination, especially during the synthesis of long or purine-rich oligonucleotides.
Materials:
-
3% (v/v) Dichloroacetic acid (DCA) in Dichloromethane (DCM)
-
Standard DNA synthesis reagents (phosphoramidites, activator, capping solutions, oxidizing solution)
-
Anhydrous acetonitrile (ACN)
-
Automated DNA synthesizer
Methodology:
-
Reagent Preparation: Prepare a fresh solution of 3% DCA in anhydrous DCM. Ensure the DCM is of high purity and low water content.
-
Synthesizer Setup: Replace the standard TCA deblocking solution on the DNA synthesizer with the prepared 3% DCA solution.
-
Cycle Modification: Adjust the synthesis cycle protocol on the instrument. The key modification is to increase the time for the deblocking step. While TCA detritylation is very fast (<1 minute), DCA requires a longer reaction time.[7] A typical starting point is to double the deblocking time and optimize from there based on trityl release monitoring.
-
Synthesis Run: Initiate the oligonucleotide synthesis. The remaining steps of the cycle (coupling, capping, oxidation) generally do not need modification but should use optimized timings for long oligo synthesis (e.g., extended coupling times).[8]
-
Post-Synthesis Processing: Cleave and deprotect the oligonucleotide from the solid support using standard procedures.
-
Analysis: Analyze the crude product using HPLC or mass spectrometry to compare the purity and extent of truncation with a synthesis performed using TCA.
Protocol 2: Anhydrous Reagent Handling for Optimal Coupling
Objective: To ensure all reagents involved in the coupling step have minimal water content to maximize coupling efficiency.
Materials:
-
Septum-sealed bottles of anhydrous acetonitrile (≤15 ppm water content)[7]
-
Fresh, high-purity phosphoramidites
-
Syringes and needles (oven-dried)
-
Inert gas source (Argon or Helium) with an in-line drying filter[7]
Methodology:
-
This compound Dissolution: a. Before opening a new bottle of this compound, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture. b. Using an oven-dried syringe and needle, pierce the septum of the anhydrous ACN bottle. c. Draw the required volume of ACN to dissolve the this compound. d. Carefully inject the ACN into the this compound vial, allowing the pressure to equalize. e. Gently swirl the vial to dissolve the solid. Avoid vigorous shaking.
-
Reagent Installation: a. Before installing any new reagent bottles (ACN, activator, phosphoramidites) on the synthesizer, purge the instrument's reagent lines with dry inert gas. b. Use a fresh, septum-sealed bottle of anhydrous ACN for the main solvent line on the synthesizer.[7]
-
Maintaining Anhydrous Conditions: a. Ensure the inert gas supplied to the synthesizer is passed through a moisture trap or in-line drying filter.[7] b. Regularly check and replace septa on reagent bottles to prevent moisture ingress over time. c. During periods of high humidity, take extra care to minimize the exposure of reagents to the atmosphere.[7]
Visualizations
Caption: The four-step this compound cycle for solid-phase DNA synthesis.
Caption: A logical workflow for troubleshooting the causes of truncated sequences.
Caption: The chemical pathway of depurination leading to oligonucleotide cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. idtdna.com [idtdna.com]
- 3. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 4. atdbio.com [atdbio.com]
- 5. idtdna.com [idtdna.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. biotage.com [biotage.com]
- 10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 11. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
techniques for improving the yield of long oligonucleotide synthesis
Welcome to the Technical Support Center for long oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the yield and quality of long oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my long oligonucleotide synthesis significantly lower than for shorter oligos?
A1: The synthesis of long oligonucleotides (typically >75 nucleotides) presents unique challenges that lead to lower yields compared to shorter sequences. The primary reason is the cumulative effect of stepwise inefficiencies in the phosphoramidite synthesis cycle. Even a high coupling efficiency of 99% per step results in a theoretical yield of only ~37% for a 100-mer oligonucleotide. As the oligo length increases, the probability of truncated or modified sequences accumulating also rises, making purification more challenging and further reducing the final yield.[1][2][3][4]
Key factors contributing to lower yields in long oligo synthesis include:
-
Reduced Coupling Efficiency: The efficiency of adding each nucleotide base decreases with increasing oligo length.[4][5]
-
Depurination: The acidic conditions used for detritylation can lead to the removal of purine (B94841) bases (adenine and guanine), creating abasic sites that are cleaved during deprotection, thus reducing the amount of full-length product.[6][7][8]
-
Increased Steric Hindrance: As the oligonucleotide chain grows, steric hindrance on the solid support can impede the accessibility of reagents to the reactive 5'-hydroxyl group.
-
Secondary Structures: Longer sequences, especially those with high GC content, can form stable secondary structures that interfere with synthesis reagents.[9]
-
Inefficient Purification: The purification of long oligonucleotides is more complex, and it becomes harder to separate the full-length product from closely related failure sequences.[10]
Troubleshooting Guides
Issue 1: Low Overall Yield of Full-Length Product
Symptoms:
-
Low final quantity of the purified oligonucleotide.
-
Analysis by gel electrophoresis or HPLC shows a high proportion of shorter fragments.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Rationale |
| Suboptimal Coupling Efficiency | 1. Use High-Quality Reagents: Ensure phosphoramidites, activator, and solvents are fresh and anhydrous.[3] 2. Increase Coupling Time: Double the standard coupling time for each monomer addition.[11] 3. Increase this compound Concentration: Use a higher concentration of the this compound solution (e.g., 0.15 M instead of 0.1 M).[11] 4. Use a Stronger Activator: Consider using a more potent activator like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[11] | To drive the coupling reaction closer to completion for each cycle, minimizing the accumulation of truncated sequences. |
| Depurination | 1. Use a Milder Deblocking Agent: Replace trichloroacetic acid (TCA) with dichloroacetic acid (DCA) for the detritylation step.[11][12] 2. Optimize Deblocking Time: Minimize the exposure time of the oligonucleotide to the acidic deblocking solution.[11] | To reduce the acid-catalyzed removal of purine bases from the growing oligonucleotide chain. |
| Inefficient Capping | 1. Ensure Fresh Capping Reagents: Use fresh acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B). 2. Perform a Double Capping Step: After the initial capping, perform a second capping step to ensure all unreacted 5'-hydroxyl groups are blocked.[11] | To prevent the formation of n-1 deletion mutants, which are difficult to separate from the full-length product. |
| Inappropriate Solid Support | 1. Use Large-Pore Solid Support: For oligos >40 bases, use controlled-pore glass (CPG) with a larger pore size (e.g., 1000 Å or 2000 Å).[13] | To minimize steric hindrance and improve reagent diffusion as the oligonucleotide chain elongates. |
Issue 2: Presence of n-1 Deletion Mutants in the Final Product
Symptoms:
-
Mass spectrometry analysis shows a significant peak at the mass of the full-length product minus one nucleotide.
-
Gel electrophoresis shows a band very close to the full-length product band.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Rationale |
| Incomplete Capping | 1. Verify Capping Reagent Activity: Ensure capping reagents are not expired and have been stored properly. 2. Increase Capping Time: Extend the capping step to ensure complete acetylation of unreacted 5'-hydroxyls. | Inefficient capping allows failure sequences to participate in subsequent coupling cycles, leading to deletion mutants.[14] |
| Moisture in Reagents | 1. Use Anhydrous Solvents: Ensure that acetonitrile (B52724) (ACN) and other solvents are of high purity and low water content.[3][11] 2. Store Reagents Properly: Keep phosphoramidites and activators under an inert atmosphere (argon or nitrogen). | Water competes with the 5'-hydroxyl group for reaction with the activated this compound, leading to failed couplings that might not be efficiently capped. |
Quantitative Data Summary
Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotides
| Oligonucleotide Length | Theoretical Yield at 98.5% Coupling Efficiency | Theoretical Yield at 99.0% Coupling Efficiency | Theoretical Yield at 99.5% Coupling Efficiency |
| 20-mer | ~74.5% | ~81.8% | ~89.2% |
| 50-mer | ~46.5% | ~60.5% | ~77.8% |
| 100-mer | ~21.6% | ~36.6% | ~60.5% |
| 150-mer | ~10.0% | ~22.2% | ~47.2% |
| 200-mer | ~4.7% | ~13.4% | ~36.7% |
Data compiled from industry sources and theoretical calculations.[2][4][5]
Experimental Protocols
Protocol 1: Optimized Synthesis Cycle for Long Oligonucleotides
This protocol outlines modifications to the standard this compound synthesis cycle to enhance the yield of long oligonucleotides.
-
Deblocking (Detritylation):
-
Coupling:
-
This compound Concentration: 0.15 M.
-
Activator: 0.5 M 5-(Ethylthio)-1H-tetrazole (ETT).
-
Coupling Time: 180-300 seconds.
-
Rationale: Increased concentration and time, along with a stronger activator, drive the coupling reaction to completion.[11]
-
-
Capping:
-
Reagents: Acetic Anhydride (Cap A) and N-Methylimidazole (Cap B).
-
Procedure: Perform two consecutive capping steps of 45 seconds each.
-
Rationale: A double capping step ensures that any unreacted 5'-hydroxyl groups are effectively blocked.[11]
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in Tetrahydrofuran/Water/Pyridine.
-
Time: 45 seconds.
-
Rationale: Standard oxidation to stabilize the newly formed phosphite (B83602) triester linkage.
-
Protocol 2: High-Resolution Purification of Long Oligonucleotides by Denaturing PAGE
This protocol is suitable for the purification of oligonucleotides longer than 50 bases to achieve high purity.[15]
-
Gel Preparation:
-
Prepare a denaturing polyacrylamide gel (e.g., 8-12% acrylamide) with 7 M urea.
-
The percentage of acrylamide (B121943) should be chosen based on the length of the oligonucleotide.
-
-
Sample Preparation:
-
After cleavage and deprotection, lyophilize the crude oligonucleotide.
-
Resuspend the pellet in a formamide-based loading buffer.
-
Denature the sample by heating at 95°C for 5 minutes immediately before loading.
-
-
Electrophoresis:
-
Run the gel at a constant power until the tracking dyes have migrated to the desired position.
-
-
Visualization and Excision:
-
Visualize the oligonucleotide bands using UV shadowing.
-
Carefully excise the band corresponding to the full-length product.
-
-
Elution and Desalting:
-
Crush the excised gel slice and elute the oligonucleotide overnight in an appropriate elution buffer (e.g., 0.5 M ammonium (B1175870) acetate).
-
Desalt the eluted oligonucleotide using a C18 cartridge or by ethanol (B145695) precipitation.
-
Visualizations
Caption: The four main steps of the this compound oligonucleotide synthesis cycle.
Caption: A logical workflow for troubleshooting low yields in long oligonucleotide synthesis.
References
- 1. susupport.com [susupport.com]
- 2. Solving the challenge of long oligonucleotide synthesis [lubio.ch]
- 3. glenresearch.com [glenresearch.com]
- 4. metabion.com [metabion.com]
- 5. idtdna.com [idtdna.com]
- 6. glenresearch.com [glenresearch.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Depurination - Wikipedia [en.wikipedia.org]
- 9. exactmer.com [exactmer.com]
- 10. researchgate.net [researchgate.net]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atdbio.com [atdbio.com]
- 14. DNA & RNA Oligonucleotides FAQs [eurofinsgenomics.eu]
- 15. oligofastx.com [oligofastx.com]
managing and controlling water content in phosphoramidite synthesis reagents
This technical support center provides guidance on managing and controlling water content in phosphoramidite synthesis reagents. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is controlling water content so critical in this compound synthesis?
A1: Water is a primary cause of low coupling efficiency in this compound synthesis.[1] It can hydrolyze phosphoramidites, rendering them inactive, and compete with the 5'-hydroxyl group of the growing oligonucleotide chain during the coupling step.[2][3] This leads to reduced yield of the full-length product and an increase in truncated sequences, which can complicate downstream purification and applications.[4]
Q2: What are the acceptable levels of water in the reagents?
A2: Maintaining anhydrous conditions for all reagents and solvents is critical.[1] For acetonitrile (B52724) (ACN), the primary solvent, the water content should ideally be below 30 ppm, with levels of 10-15 ppm or lower being optimal for achieving high coupling efficiency.[5][6] Some high-purity grades of ACN for DNA synthesis have a water content of less than 20 ppm or even as low as 10 ppm.[7][8]
Q3: How does water content impact the final yield of my oligonucleotide?
A3: The impact of coupling efficiency, which is directly affected by water content, on the theoretical yield of the full-length oligonucleotide is exponential. A small decrease in average coupling efficiency leads to a dramatic reduction in the final yield, especially for longer oligonucleotides.[4] For instance, for a 100-mer, a drop in coupling efficiency from 99.5% to 98.0% can reduce the theoretical yield from over 60% to just over 22%.[9]
Q4: Which this compound is most sensitive to water?
A4: While all phosphoramidites are sensitive to moisture, 2'-deoxyguanosine (B1662781) (dG) this compound is particularly susceptible to degradation in the presence of water.[10][11] Studies have shown that the hydrolysis of dG phosphoramidites can be autocatalytic.[10]
Q5: How can I ensure my reagents remain anhydrous?
A5: To maintain anhydrous conditions, it is recommended to:
-
Use fresh, high-quality, anhydrous grade solvents and reagents.[1][4]
-
Store phosphoramidites and activator solutions under a dry, inert atmosphere like argon or nitrogen.[5]
-
Consider using molecular sieves (3 Å) in solvent bottles on the synthesizer to absorb any residual moisture.[1][6]
-
Use septum-sealed bottles for solvents and transfer liquids using a syringe under an inert gas atmosphere.[2]
Troubleshooting Guide: Low Coupling Efficiency
A sudden or consistent drop in the trityl signal during synthesis is a common indicator of low coupling efficiency. This guide provides a systematic approach to diagnosing and resolving this issue.
Diagram: Troubleshooting Workflow for Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
Step 1: Verify Reagent Quality and Handling
-
Phosphoramidites: Ensure they are fresh and have been stored properly under an inert atmosphere. Degraded phosphoramidites are a common cause of poor coupling.
-
Activator: The activator solution is crucial for the coupling reaction. An old or improperly prepared activator can lead to inefficient activation. It is advisable to use a fresh batch of activator.[4]
-
Anhydrous Solvents: The water content of acetonitrile is a critical factor.[2] Use a fresh bottle of DNA synthesis-grade acetonitrile with a water content of 10-15 ppm or lower.[5] Consider adding molecular sieves to the solvent bottles on the synthesizer.[1]
Step 2: Review Synthesis Protocol
-
Coupling Time: Insufficient coupling time can result in incomplete reactions. This is particularly true for sterically hindered or modified phosphoramidites. Consider increasing the coupling time.[4]
-
Reagent Concentration: Incorrect concentrations of the this compound or activator can reduce the reaction rate and efficiency. Verify that the concentrations are optimal for your synthesizer and the specific phosphoramidites being used.[4]
Step 3: Inspect Synthesizer and Fluidics
-
Leaks: Check for any leaks in the reagent lines, as this can lead to a loss of pressure and incomplete reagent delivery.[4]
-
Blocked Lines: Clogged lines or valves can prevent reagents from reaching the synthesis column in the correct amounts.[4]
-
Reagent Delivery: Calibrate the reagent delivery system to ensure accurate volumes are being dispensed.[4]
Data Presentation
Table 1: Recommended Water Content in Acetonitrile for this compound Synthesis
| Water Content (ppm) | Recommendation Level | Impact on Synthesis |
| < 10 | Optimal | Maximizes coupling efficiency, especially for long oligonucleotides.[1][2] |
| 10 - 15 | Highly Recommended | Generally ensures high coupling efficiency.[5] |
| < 20 | Recommended | Suitable for most standard oligonucleotide synthesis.[7] |
| < 30 | Acceptable | May see a slight decrease in coupling efficiency.[1][6] |
| > 30 | Not Recommended | Significant risk of reduced coupling efficiency and lower yield of full-length product.[12] |
Table 2: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20mer | 90.9% | 82.6% | 68.0% |
| 50mer | 77.9% | 60.5% | 36.4% |
| 100mer | 60.6% | 36.6% | 13.3% |
Data adapted from BenchChem technical documentation.[4] This table illustrates the theoretical maximum yield of the full-length product based on the average coupling efficiency for each cycle.
Experimental Protocols
Protocol: Determination of Water Content by Karl Fischer Titration
This protocol provides a general methodology for determining the water content in this compound synthesis reagents, such as acetonitrile, using Karl Fischer (KF) titration. Both volumetric and coulometric methods are suitable, with coulometry being more sensitive for trace amounts of water.[13]
Objective: To quantitatively measure the water content in a given solvent or reagent.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Anhydrous methanol (B129727) or other suitable KF solvent
-
Karl Fischer reagent (one-component or two-component)
-
Gastight syringes for sample injection
-
The solvent or reagent to be tested (e.g., acetonitrile)
Methodology:
-
Instrument Preparation:
-
Turn on the Karl Fischer titrator and allow it to stabilize.
-
Fill the titration vessel with the appropriate anhydrous KF solvent.
-
Condition the solvent by running a pre-titration to neutralize any residual water in the vessel until a stable, low drift is achieved.
-
-
Titer Determination (for Volumetric Titration):
-
Accurately inject a known amount of a water standard (e.g., deionized water or a certified water standard) into the titration vessel.
-
The instrument will titrate the water and calculate the titer of the KF reagent (mg of water per mL of titrant).
-
Perform this in triplicate to ensure accuracy.
-
-
Sample Analysis:
-
Using a clean, dry, gastight syringe, draw a precise volume or weight of the sample (e.g., acetonitrile).
-
Inject the sample into the conditioned titration vessel.
-
The titrator will automatically begin the titration. The endpoint is detected electrometrically.
-
The instrument will calculate the water content of the sample, typically in ppm or percentage.
-
For solid samples, a KF oven may be used to heat the sample and carry the evaporated moisture into the titration cell with a dry, inert gas.[14]
-
-
Data Recording and Analysis:
-
Record the water content for each sample.
-
Perform multiple measurements for each sample to ensure reproducibility.
-
Compare the results to the acceptable limits for your synthesis protocol (refer to Table 1).
-
Visualization of Water's Impact
Diagram: Impact of Water on the this compound Synthesis Cycle
Caption: Water's detrimental effect on the coupling step.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. youdobio.com [youdobio.com]
- 8. Acetonitrile dry for oligonucleotide synthesis (max. 10 ppm H2O) - Россия [evachemical.com]
- 9. atdbio.com [atdbio.com]
- 10. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EP1119578B1 - Improved process for oligonucleotide synthesis - Google Patents [patents.google.com]
- 13. quveon.com [quveon.com]
- 14. ww2.arb.ca.gov [ww2.arb.ca.gov]
Technical Support Center: Optimization of Activator Concentration for Efficient Phosphoramidite Coupling
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing activator concentrations for efficient phosphoramidite coupling during oligonucleotide synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges and achieve high synthesis yields.
Troubleshooting Guide
Low coupling efficiency is a frequent issue in oligonucleotide synthesis that can significantly impact the yield of the full-length product.[1] This guide provides a systematic approach to diagnosing and resolving common problems related to activator concentration.
Issue: Low Coupling Efficiency
A sudden or consistent drop in the trityl signal during synthesis is indicative of low coupling efficiency.[1]
| Potential Cause | Recommended Solution |
| Suboptimal Activator Concentration | The concentration of the activator may be too low for efficient activation or too high, leading to side reactions.[2] Verify that the activator concentration is appropriate for the chosen activator, synthesis scale, and specific this compound.[3] For routine small-scale synthesis (<15 µmoles), a 0.25 M concentration of DCI is often considered optimal.[3][4] ETT can be used at concentrations up to 0.75 M due to its higher solubility.[3] |
| Degraded Activator | Activator solutions can degrade over time, especially when exposed to moisture.[5] This leads to poor activation and consequently, low coupling efficiency.[1] Prepare fresh activator solutions regularly and store them under anhydrous conditions.[1] |
| Inappropriate Activator Choice | Standard activators like 1H-Tetrazole may not be potent enough for sterically hindered phosphoramidites, such as 2'-TBDMS protected RNA amidites.[2] For such cases, more powerful activators like DCI, ETT, or BTT are recommended to achieve high coupling efficiencies.[2][3] |
| Activator Precipitation | Activator crystallization in the synthesizer lines can occur if the concentration exceeds its solubility limit in acetonitrile (B52724), which can be exacerbated by temperature fluctuations.[3][6] This blockage leads to inconsistent reagent delivery and synthesis failure.[3] Ensure the activator concentration is below its solubility limit at the operating temperature and consider using a more soluble activator like DCI.[3] |
| Moisture Contamination | Water in the acetonitrile, activator solution, or this compound solution can react with the activated this compound, leading to a decrease in coupling efficiency.[2][7] It is crucial to use anhydrous solvents and reagents and to handle them under an inert, dry atmosphere.[1][7] |
| Incorrect this compound Concentration | An incorrect concentration of the this compound solution can also lead to reduced reaction rates and lower coupling efficiency.[1] Always verify the concentration of your this compound solutions.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the role of an activator in this compound coupling?
A1: The activator plays a crucial role by protonating the nitrogen atom of the this compound's diisopropylamino group.[6] This protonation turns the diisopropylamino group into a good leaving group, creating a highly reactive phosphonium (B103445) intermediate that can then be attacked by the 5'-hydroxyl group of the growing oligonucleotide chain.[6]
Q2: Which activator should I choose for my synthesis?
A2: The choice of activator depends on several factors, including the type of this compound being used (e.g., standard DNA, RNA with bulky protecting groups), the scale of the synthesis, and the desired coupling time.[2][3] For standard DNA synthesis, 1H-Tetrazole has been commonly used, but derivatives like ETT and BTT offer higher reactivity.[8] For sterically hindered phosphoramidites, more potent activators like DCI, ETT, or BTT are recommended.[2][3] DCI is often preferred for large-scale synthesis or for long oligonucleotides due to its high nucleophilicity and solubility, which minimizes the risk of n+1 impurities.[4][7]
Q3: How does activator concentration affect coupling efficiency?
A3: Activator concentration is a critical parameter. An insufficient concentration will result in incomplete activation of the this compound, leading to low coupling efficiency. Conversely, an excessively high concentration can promote side reactions, such as premature detritylation of the this compound monomer by an overly acidic activator, resulting in the formation of n+1 species.[3][7] Therefore, optimizing the activator concentration is essential for maximizing the yield of the desired full-length oligonucleotide.
Q4: Can I use the same activator concentration for all phosphoramidites?
A4: Not necessarily. While a standard concentration may work for many common phosphoramidites, sterically hindered or modified phosphoramidites may require a higher activator concentration or a more potent activator to achieve optimal coupling efficiency.[2] It is always best to consult the manufacturer's recommendations or perform an optimization experiment for new or challenging phosphoramidites.[3]
Q5: How can I monitor coupling efficiency during synthesis?
A5: A common method for real-time monitoring of coupling efficiency is to measure the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step.[5] The orange-colored DMT cation has a strong absorbance around 498 nm. A consistent and strong signal at each cycle indicates high coupling efficiency, while a drop in the signal suggests a problem with the previous coupling step.[5]
Data Presentation
Table 1: Common Activators and Their Recommended Concentrations
| Activator | Abbreviation | pKa | Recommended Concentration (Small Scale, <15 µmol) | Key Characteristics |
| 1H-Tetrazole | - | 4.8 | 0.45 M | Standard activator for DNA synthesis; limited solubility can cause precipitation.[6] |
| 5-Ethylthio-1H-tetrazole | ETT | 4.3 | 0.25 M | More acidic and reactive than 1H-Tetrazole; good for RNA synthesis but carries a higher risk of causing n+1 impurities.[6] Can be used up to 0.75M due to higher solubility.[3] |
| 5-Benzylthio-1H-tetrazole | BTT | 4.1 | 0.25 M | Highly acidic and reactive, allowing for shorter coupling times, especially for RNA monomers; high risk of premature detritylation.[4][6] |
| 4,5-Dicyanoimidazole | DCI | 5.2 | 0.25 M - 0.5 M | Less acidic than tetrazole derivatives, reducing the risk of n+1 formation; highly nucleophilic, leading to rapid coupling; very soluble in acetonitrile.[4][6] |
Table 2: Impact of Average Coupling Efficiency on Theoretical Yield [1]
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20mer | 90.9% | 82.6% | 68.0% |
| 50mer | 77.9% | 60.5% | 36.4% |
| 100mer | 60.6% | 36.6% | 13.3% |
Experimental Protocols
Protocol 1: Preparation of Activator Solution (0.25 M DCI)
Objective: To prepare a 0.25 M solution of 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile for use in oligonucleotide synthesis.
Materials:
-
4,5-Dicyanoimidazole (DCI)[6]
-
Anhydrous acetonitrile (ACN), DNA synthesis grade (<30 ppm water)[1]
-
Dry, amber glass bottle suitable for a DNA synthesizer[6]
-
Spatula
-
Weighing paper/boat
-
Inert atmosphere (e.g., argon or nitrogen stream, or a glove box)[6]
Procedure:
-
Under an inert and dry atmosphere, weigh the appropriate amount of DCI required to make a 0.25 M solution. For example, to prepare 100 mL of a 0.25 M solution, you would need: 0.1 L * 0.25 mol/L * 118.09 g/mol = 2.95 g of DCI.
-
Carefully transfer the weighed DCI into the dry, amber glass bottle.
-
Add the required volume of anhydrous acetonitrile to the bottle.
-
Seal the bottle tightly and mix by gentle swirling or inversion until the DCI is completely dissolved. Ensure there are no visible crystals.[3]
-
The activator solution is now ready to be installed on the DNA synthesizer.
Protocol 2: Optimization of Activator Concentration for a Specific this compound
Objective: To determine the optimal concentration of a chosen activator for maximizing the coupling efficiency of a specific this compound.
Materials:
-
This compound of interest (e.g., a modified base or a 2'-O-methyl this compound)
-
Chosen activator (e.g., ETT or DCI)
-
Anhydrous acetonitrile (ACN)
-
Controlled pore glass (CPG) solid support with the initial nucleoside
-
Standard oligonucleotide synthesis reagents (capping, oxidation, deblocking solutions)
-
Automated DNA/RNA synthesizer
-
HPLC system for analysis
Procedure:
-
Prepare Activator Solutions: Prepare a series of activator solutions at different concentrations (e.g., 0.1 M, 0.25 M, 0.4 M, and 0.5 M) in anhydrous acetonitrile, following the procedure in Protocol 1. Ensure the activator is fully dissolved at each concentration.[3]
-
Prepare this compound Solution: Prepare a fresh stock solution of the this compound in anhydrous ACN at the manufacturer's recommended concentration (typically 0.1 M).[3]
-
Synthesize Test Oligonucleotides: Synthesize a short test oligonucleotide (e.g., a 10-mer) that includes at least one incorporation of the this compound being tested.[3]
-
Vary Activator Concentration: Program the synthesizer to use one of the prepared activator concentrations for the synthesis. Repeat the synthesis for each activator concentration, ensuring all other synthesis parameters (e.g., this compound concentration, coupling time, temperature) are kept constant.[3]
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and deprotect them according to standard protocols.[3]
-
Analysis: Analyze the crude product from each synthesis by reverse-phase HPLC.[3]
-
Determine Optimal Concentration: Calculate the coupling efficiency for the specific this compound addition for each activator concentration by comparing the peak area of the full-length product to the peak areas of any failure sequences (n-1). The optimal activator concentration is the one that yields the highest percentage of the full-length product.[3]
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: this compound activation and coupling pathway.
References
preventing depurination during the detritylation step of synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during oligonucleotide synthesis.
Troubleshooting Guides
Issue: Presence of Shorter-Than-Expected Oligonucleotides in Final Product Analysis (HPLC, PAGE)
Possible Cause: Depurination during the acidic detritylation step, followed by chain cleavage at the resulting apurinic site during the final basic deprotection.[1][2]
Troubleshooting & Optimization:
-
Symptom: HPLC or gel analysis shows multiple shorter fragments, particularly for longer oligonucleotides or those rich in purines.
-
Analysis: This pattern suggests that depurination is occurring at multiple positions along the oligonucleotide chain.[3]
-
Recommended Actions:
-
Modify the Detritylation Protocol: Switch to a milder detritylation agent. Dichloroacetic acid (DCA) is generally preferred over the more acidic trichloroacetic acid (TCA) as it leads to less depurination.[4][5]
-
Optimize Acid Concentration and Exposure Time: Reduce the concentration of the deblocking acid and minimize the contact time with the oligonucleotide.[4] Even with a weaker acid like DCA, prolonged exposure can cause depurination.[6]
-
Incorporate Additives: Consider adding a small amount of a lower alcohol (e.g., methanol (B129727) or ethanol) or 1H-pyrrole to the detritylation solution, which has been shown to reduce depurination.[4][7]
-
Sequence Analysis: Analyze the oligonucleotide sequence for purine-rich regions, especially poly-A sequences, which are more susceptible to depurination.[6] If possible, consider altering the synthesis strategy for these sequences.
-
Use Depurination-Resistant Analogs: For particularly sensitive sequences, consider using commercially available depurination-resistant dA monomers.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is depurination and why does it occur during the detritylation step?
Depurination is the cleavage of the β-N-glycosidic bond that connects a purine (B94841) base (adenine or guanine) to the deoxyribose sugar in the DNA backbone.[8] During the detritylation step of oligonucleotide synthesis, an acid is used to remove the 5'-dimethoxytrityl (DMT) protecting group.[6] This acidic environment can also protonate the purine bases, making the glycosidic bond susceptible to hydrolysis and leading to the loss of the purine base.[5] This creates an apurinic (AP) site in the oligonucleotide chain.[1]
Q2: Which purine base is more susceptible to depurination?
Deoxyadenosine (B7792050) is more susceptible to depurination than deoxyguanosine, especially when it has an acyl protecting group, which is electron-withdrawing and further destabilizes the glycosidic bond.[1][6]
Q3: How does depurination lead to shorter oligonucleotide fragments?
The apurinic site itself is stable during the subsequent synthesis cycles.[1] However, during the final deprotection step with a basic solution (e.g., ammonium (B1175870) hydroxide), the oligonucleotide chain is cleaved at the apurinic site.[1][2] This results in the generation of shorter oligonucleotide fragments, which can complicate purification and lower the yield of the desired full-length product.[1]
Q4: What are the standard conditions for detritylation?
Standard detritylation during automated solid-phase oligonucleotide synthesis is typically performed using a 2-3% solution of a haloacetic acid, such as trichloroacetic acid (TCA) (pKa ≈ 0.7) or dichloroacetic acid (DCA) (pKa ≈ 1.5), in an anhydrous solvent like dichloromethane (B109758) (DCM).[4][9]
Q5: How can the standard detritylation protocol be modified to minimize depurination?
To minimize depurination, especially for sensitive sequences, several modifications to the standard protocol can be implemented:
-
Use a Weaker Acid: Dichloroacetic acid (DCA) is a widely used alternative to the more acidic trichloroacetic acid (TCA) and leads to less depurination.[4][5]
-
Lower the Acid Concentration: Reducing the concentration of the acid can decrease the rate of depurination.[4]
-
Reduce Exposure Time: Minimizing the time the oligonucleotide is in contact with the acid is crucial.
-
Incorporate Additives: The addition of a small amount of a lower alcohol (e.g., methanol or ethanol) or 1H-pyrrole to the detritylation solution has been shown to reduce depurination.[4][7]
-
Employ Milder, Buffered Systems: For post-synthesis, solution-phase detritylation, using a mildly acidic buffer (e.g., pH 4.5-5.0) at a slightly elevated temperature (e.g., 40°C) can effectively remove the DMT group with minimal depurination.[4][10]
Data Summary
The choice of acid and its concentration significantly impacts the rate of depurination. The following table summarizes the relative depurination half-times for N-benzoyl-protected deoxyadenosine (dABz) on a solid support under different acidic conditions. A longer half-time indicates a slower rate of depurination and is therefore more favorable for preventing this side reaction.
| Detritylation Agent | Concentration | Depurination Half-time (t½) | Relative Rate of Depurination |
| Dichloroacetic Acid (DCA) | 3% | ~77 minutes | 1x (Baseline) |
| Dichloroacetic Acid (DCA) | 15% | ~26 minutes | ~3x faster than 3% DCA |
| Trichloroacetic Acid (TCA) | 3% | ~19 minutes | ~4x faster than 3% DCA |
Data compiled from kinetic studies on CPG-bound intermediates.[9][11]
Experimental Protocols
Protocol 1: Monitoring Depurination by HPLC Analysis
This protocol allows for the quantification of depurination by analyzing the disappearance of the full-length oligonucleotide over time in the presence of the detritylation acid.
Materials:
-
CPG-bound oligonucleotide containing a purine base (e.g., DMT-dA-CPG)
-
CPG-bound thymidine (B127349) as an internal standard (DMT-T-CPG)
-
Detritylation solution (e.g., 3% DCA in DCM)
-
Quenching solution (e.g., pyridine/THF)
-
Concentrated ammonium hydroxide (B78521)
-
Reverse-phase HPLC system
Methodology:
-
Prepare a mixture of the CPG-bound test oligonucleotide and the CPG-bound thymidine internal standard.
-
At time zero, add the detritylation solution to the CPG mixture.
-
At various time points, remove an aliquot of the CPG slurry and immediately quench the acid with the quenching solution.
-
Wash the CPG sample thoroughly to remove any non-covalently bound material.
-
Treat the CPG sample with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) to cleave the oligonucleotide from the support and remove base protecting groups. This will also cleave the chain at any apurinic sites.
-
Evaporate the ammonium hydroxide and resuspend the sample in HPLC-grade water.
-
Analyze the sample by reverse-phase HPLC.
-
Quantify the amount of the full-length purine-containing oligonucleotide relative to the thymidine standard at each time point.
-
The rate of disappearance of the purine-containing oligonucleotide relative to the stable thymidine standard provides the rate of depurination.
Protocol 2: Mild Post-Synthesis Detritylation to Minimize Depurination
This protocol is for the manual detritylation of an oligonucleotide that has been purified by reverse-phase HPLC with the 5'-DMT group intact ("trityl-on"). This method is particularly useful for acid-sensitive oligonucleotides.
Materials:
-
Purified, dried DMT-on oligonucleotide
-
50 mM triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer
-
Dilute acetic acid
-
Reverse-phase HPLC system
Methodology:
-
Preparation: Dissolve the purified, dried DMT-on oligonucleotide in the 50 mM TEAA buffer.
-
pH Adjustment: Carefully adjust the pH of the solution to 4.5 - 5.0 using dilute acetic acid.[10]
-
Heating: Incubate the solution at 40°C.[10]
-
Monitoring: Monitor the progress of the detritylation by reverse-phase HPLC until the DMT group is completely removed (typically 30-60 minutes).[4]
-
Lyophilization: Once the reaction is complete, freeze and lyophilize the sample to remove the buffer.[4]
Visualizations
Chemical Reaction Pathways
Caption: Competing pathways of detritylation and depurination during the acid deblocking step.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and preventing depurination.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis - Google Patents [patents.google.com]
- 8. Depurination - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Synthesis of GC-Rich Oligonucleotide Sequences
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of GC-rich oligonucleotide sequences.
Frequently Asked Questions (FAQs)
Q1: Why are GC-rich oligonucleotide sequences difficult to synthesize?
A1: GC-rich sequences present several challenges during synthesis primarily due to the strong hydrogen bonding between guanine (B1146940) (G) and cytosine (C) bases (three hydrogen bonds compared to two between adenine (B156593) and thymine). This leads to:
-
Formation of Secondary Structures: GC-rich regions can form stable secondary structures like hairpins and G-quadruplexes. These structures can hinder the accessibility of the 5'-hydroxyl group for the next coupling reaction, leading to lower coupling efficiency and the accumulation of truncated sequences.[1]
-
Lower Coupling Efficiency: The steric hindrance and secondary structures can physically block the phosphoramidite from reaching the reactive site, resulting in incomplete coupling and a lower yield of the full-length product.[2]
-
Depurination: Guanine is more susceptible to depurination (cleavage of the bond between the base and the sugar) under the acidic conditions of the detritylation step. This can lead to chain cleavage during the final basic deprotection, reducing the yield of the desired oligonucleotide.[1]
-
Difficulties in Purification: The presence of secondary structures can affect the chromatographic behavior of the oligonucleotide, making purification more challenging.[3]
Q2: What are the most common issues encountered during the synthesis of GC-rich oligos?
A2: Common issues include:
-
Low Yield of Full-Length Product: This is often a direct consequence of low coupling efficiency and depurination.[2]
-
High Levels of Truncated Sequences (n-1): Inefficient coupling at each step leads to a higher proportion of shorter, incomplete oligonucleotide chains.
-
Formation of Deletion Mutants: If unreacted 5'-hydroxyl groups are not efficiently capped, they can react in a subsequent cycle, leading to a sequence with a missing base.
-
N+1 Additions: Side reactions, particularly with dG phosphoramidites, can lead to the addition of an extra nucleotide.[1]
-
Poor Purity after Purification: The presence of closely related impurities and secondary structures can make it difficult to isolate the full-length product.[3]
Troubleshooting Guide
Problem 1: Low Coupling Efficiency and Yield
Symptoms:
-
Low final yield of the oligonucleotide.
-
Trityl colorimetric readings decrease significantly during synthesis.
-
Analysis (e.g., by HPLC or CE) shows a high proportion of shortmer sequences.[4][5]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Structure Formation | 1. Use Chemical Additives: Incorporate additives like Dimethyl Sulfoxide (DMSO) or Betaine (B1666868) into the synthesis cycle to disrupt hydrogen bonds and reduce secondary structures.[6][7] 2. Elevated Temperature Synthesis: Perform the coupling step at a higher temperature (e.g., 60°C) to help denature secondary structures. |
| Inefficient this compound Activation | 1. Use a Stronger Activator: For sterically hindered or GC-rich sequences, consider using a more potent activator than the standard 1H-Tetrazole. 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) can improve coupling efficiency. 4,5-Dicyanoimidazole (DCI) is another effective, less acidic alternative.[8][9] 2. Increase Coupling Time: Extend the coupling time to allow more opportunity for the reaction to go to completion. For standard bases, this might be increased from 30 seconds to 1-2 minutes.[10][11] |
| Moisture in Reagents | 1. Use Anhydrous Reagents: Ensure all reagents, especially acetonitrile (B52724) (ACN) and phosphoramidites, are strictly anhydrous. Moisture will react with the activated this compound, reducing coupling efficiency.[1] |
Problem 2: High Levels of Depurination
Symptoms:
-
Significant product degradation observed after deprotection.
-
Presence of multiple shorter fragments on gel electrophoresis or HPLC analysis.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Prolonged Exposure to Acid | 1. Use a Milder Deblocking Agent: Replace trichloroacetic acid (TCA) with a weaker acid like dichloroacetic acid (DCA) for the detritylation step. This reduces the extent of depurination.[1] 2. Reduce Deblocking Time: Minimize the time the oligonucleotide is exposed to the acidic deblocking solution. |
| Harsh Deprotection Conditions | 1. Use Milder Base Protecting Groups: Employ phosphoramidites with more labile base protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC). These can be removed under milder basic conditions, which helps to preserve the integrity of the oligonucleotide chain at abasic sites resulting from any depurination.[12][13] |
Quantitative Data on Improvement Strategies
The following tables summarize quantitative data on the effectiveness of various additives and synthesis parameters in improving the synthesis and amplification of GC-rich sequences.
Table 1: Effect of Additives on PCR Amplification of GC-Rich DNA
| Additive | Typical Concentration | Observed Effect on Yield/Specificity | Reference |
| DMSO | 2-10% (v/v) | Improves amplification of GC-rich templates by reducing secondary structures. Concentrations above 5% may inhibit Taq polymerase activity.[14][15][16] | [14][15][16] |
| Betaine | 0.5-2.5 M | Enhances yield and specificity by destabilizing GC-rich regions. Optimal concentration is typically around 1 M.[14][17] | [14][17] |
| Glycerol | 5-25% (v/v) | Can improve amplification, but results can be variable. | [14] |
| Formamide | 1-5% (v/v) | Reduces secondary structures but can also inhibit polymerase activity at higher concentrations. | [18] |
Table 2: Impact of Coupling Efficiency on Theoretical Full-Length Product (FLP) Yield
| Oligo Length | 98.5% Coupling Efficiency (% FLP) | 99.0% Coupling Efficiency (% FLP) | 99.5% Coupling Efficiency (% FLP) |
| 20mer | 78.8% | 82.6% | 90.9% |
| 40mer | 62.1% | 67.6% | 82.2% |
| 60mer | 48.9% | 55.3% | 74.4% |
| 80mer | 38.5% | 45.2% | 67.3% |
| 100mer | 30.3% | 37.0% | 60.9% |
Data adapted from oligo synthesis yield calculators.
Experimental Protocols
Protocol 1: Modified this compound Coupling for GC-Rich Sequences
This protocol outlines a modified coupling cycle for an automated DNA synthesizer to improve the synthesis of GC-rich oligonucleotides.
Materials:
-
GC-rich DNA sequence programmed into the synthesizer.
-
High-quality, anhydrous phosphoramidites (A, C, G, T). Consider using dG with a less labile protecting group if depurination is a concern.
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) at 0.25 M in anhydrous acetonitrile.
-
Capping Reagents: Standard Cap A (acetic anhydride) and Cap B (N-methylimidazole).
-
Oxidizing Solution: Standard iodine solution.
-
Deblocking Solution: 3% Dichloroacetic acid (DCA) in dichloromethane.
-
Anhydrous acetonitrile (ACN).
Procedure:
-
Pre-Synthesis: Ensure all reagents are fresh and anhydrous. Prime all reagent lines on the synthesizer.
-
Synthesis Cycle: For each coupling cycle, the synthesizer will perform the following steps: a. Deblocking: Remove the 5'-DMT protecting group with 3% DCA. Minimize the contact time to reduce depurination. b. Wash: Thoroughly wash the support with anhydrous ACN. c. Coupling: Deliver the this compound and ETT activator to the synthesis column. Extend the coupling time to 90-120 seconds. d. Wash: Wash the support with anhydrous ACN. e. Capping: Cap any unreacted 5'-hydroxyl groups using the capping reagents. f. Oxidation: Oxidize the phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using the iodine solution. g. Wash: Thoroughly wash the support with anhydrous ACN before initiating the next cycle.
-
Post-Synthesis: After the final coupling, leave the 5'-DMT group on (DMT-on) to facilitate purification.
Protocol 2: Deprotection of GC-Rich Oligonucleotides with Base-Labile Modifications
This protocol is designed for GC-rich oligonucleotides containing sensitive modifications that require mild deprotection conditions. This often involves using phosphoramidites with labile protecting groups (e.g., Ac-dC).
Materials:
-
Synthesized oligonucleotide on solid support.
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v).
-
Screw-cap vial.
-
Heating block or oven.
Procedure:
-
Cleavage from Support:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add 1 mL of AMA solution to the vial.
-
Seal the vial tightly and incubate at room temperature for 10 minutes to cleave the oligonucleotide from the support.[13]
-
-
Base Deprotection:
-
Transfer the AMA solution containing the oligonucleotide to a new vial.
-
Seal the vial and heat at 65°C for 10 minutes for rapid deprotection.[13] For highly sensitive modifications, deprotection can be carried out at room temperature for 2 hours.
-
-
Evaporation:
-
Cool the vial to room temperature.
-
Carefully uncap the vial in a fume hood.
-
Evaporate the AMA solution to dryness using a vacuum concentrator.
-
-
Resuspension:
-
Resuspend the oligonucleotide pellet in a suitable buffer (e.g., nuclease-free water or TE buffer).
-
Visualizations
References
- 1. neb.com [neb.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Synthesis, Purification and Crystallization of Guanine-rich RNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oligonucleotide Purity and Purification Method - BSI [biosyn.com]
- 6. DMSO and betaine greatly improve amplification of GC-rich constructs in de novo synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DMSO and Betaine Greatly Improve Amplification of GC-Rich Constructs in De Novo Synthesis | PLOS One [journals.plos.org]
- 8. glenresearch.com [glenresearch.com]
- 9. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. rsc.org [rsc.org]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. GC-RICH PCR System Troubleshooting [sigmaaldrich.com]
- 15. How much DMSO do I add to PCR? | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Peaks in HPLC Analysis of Crude Oligonucleotides
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving unexpected peaks during the High-Performance Liquid Chromatography (HPLC) analysis of crude synthetic oligonucleotides. The following sections are designed in a question-and-answer format to directly address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of unexpected peaks in crude oligonucleotide HPLC analysis?
A: Unexpected peaks in an HPLC chromatogram of crude oligonucleotides can be broadly categorized as:
-
Ghost or System Peaks: These are extraneous signals that appear even when analyzing blank samples.[1][2] They often originate from the HPLC system itself, the mobile phase, or contaminants introduced during sample preparation.[1][3]
-
Synthesis-Related Impurities: The oligonucleotide synthesis process, while efficient, is not perfect.[4] Common by-products include shortmers (n-1, n-2, etc.), which are sequences missing one or more nucleotides, and longmers (n+1), which contain extra nucleotides.[5] Incompletely deprotected oligonucleotides can also appear as distinct, often more hydrophobic, peaks.[6]
-
Peaks from Secondary Structures: Oligonucleotides can form secondary structures like hairpin loops, duplexes, or G-quadruplexes, especially in sequences with high GC content.[6][7] These conformers can result in broad or multiple peaks for a single sequence.[8]
-
Split Peaks or Shoulders: This occurs when a single component's peak appears as two or more closely eluting or merged peaks.[9] This can be caused by co-eluting impurities, issues with the column (like a blocked frit or void), or suboptimal method parameters.[9][10]
Q2: What is a "ghost peak" and how does it differ from a sample impurity?
A: A ghost peak, also known as an artifact or system peak, is a signal that originates from sources other than the injected sample.[1][2] The key differentiator is that a ghost peak will appear in a blank injection (a run with no sample), whereas a true sample-related impurity will not.[11][12] Common sources of ghost peaks include contaminated mobile phases, carryover from previous injections, degradation of system components like pump seals, or column bleed.[1][3]
Q3: Why does my main oligonucleotide peak appear broad, split, or as multiple peaks?
A: A distorted peak shape for your target oligonucleotide is often related to one of two issues:
-
Secondary Structures: The formation of secondary structures (hairpins, duplexes) is a frequent cause of peak broadening or the appearance of multiple peaks for a single oligonucleotide sequence.[6][8] These structures can exist in equilibrium, leading to different retention times.
-
Chromatographic Problems: Peak splitting can be a symptom of a partially blocked column frit, a void or channel in the column's stationary phase, or an incompatibility between the sample solvent and the mobile phase.[9][10] Using a sample solvent that is much stronger than the initial mobile phase can cause significant peak distortion.[10]
Q4: How can I improve the separation of my full-length product from synthesis failure sequences (e.g., n-1)?
A: Separating the desired full-length product from closely related failure sequences like the n-1 shortmer can be challenging.[8] The strategy depends on the chosen chromatography mode.
-
Ion-Exchange (AEX) HPLC: This method separates oligonucleotides based on the number of charged phosphate (B84403) groups in their backbone, which is proportional to their length.[7][8] AEX is highly effective for resolving n-1 sequences and is often the preferred method for this purpose, especially for oligonucleotides up to 40 bases.[7][8]
-
Ion-Pair Reversed-Phase (IP-RP) HPLC: This technique separates based on hydrophobicity.[6] Optimizing the ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA, or hexylammonium acetate - HAA) and its concentration can enhance the resolution between the full-length oligonucleotide and its slightly shorter, less retained failure sequences.[13][14] Increasing column temperature can also improve peak shape and resolution by disrupting secondary structures.[15]
Troubleshooting Guides
Problem: Ghost Peaks Appearing in Blank Injections
Question: I see multiple peaks when I inject a blank (mobile phase only). What is the cause and how can I eliminate them?
Answer: The presence of peaks in a blank run points to contamination within your HPLC system or reagents.[1] A systematic approach is necessary to identify and eliminate the source.
Troubleshooting Workflow for Ghost Peaks
Steps to Resolve Ghost Peaks:
-
Mobile Phase Check: Contamination of the mobile phase is a very common source of ghost peaks.[3] Always use fresh, high-purity (HPLC-grade) solvents and reagents. Filter all aqueous buffers and degas the mobile phases before use.[16][17]
-
System Contamination Check: Carryover from a previous high-concentration sample can leach from the autosampler needle, injection port, or seals.[3] Perform several needle washes and flush the entire system with a strong solvent.
-
Column Check: An old or contaminated column can bleed stationary phase or slowly release previously retained compounds.[1] First, try flushing the column according to the manufacturer's instructions. If this fails, replace the guard column or the analytical column itself.
Problem: Main Peak is Split or has a Shoulder
Question: My primary oligonucleotide peak is not sharp and symmetrical; it appears as a split peak or has a significant shoulder. What could be wrong?
Answer: Peak splitting suggests that a single analyte is being detected as multiple species or that the chromatographic band is being distorted as it passes through the system.[9]
Troubleshooting Logic for Peak Splitting
Steps to Resolve Peak Splitting:
-
Check for Co-elution: A shoulder or small adjacent peak may be a closely eluting impurity. Try adjusting the mobile phase composition, gradient slope, or temperature to improve resolution.[9]
-
Verify Sample Solvent: The solvent used to dissolve the sample should be as close as possible to the initial mobile phase conditions.[10] Injecting a sample in a much stronger solvent (e.g., high organic content) can cause severe peak distortion.
-
Inspect the Column: If all peaks in the chromatogram are split, this points to a physical problem.[9] A blockage in the column inlet frit can disrupt the flow path.[9] This may require back-flushing the column (if the manufacturer allows) or replacing the frit or the entire column. A void at the head of the column can also cause band splitting and requires column replacement.
Data & Protocols
Data Summary Tables
Table 1: Common Causes of Unexpected Peaks and Their Characteristics
| Peak Anomaly | Potential Cause(s) | Typical Appearance | Recommended Action(s) |
| Ghost Peaks | Mobile phase contamination; System carryover; Column bleed.[1][3] | Peaks present in blank injections; often broad. | Run blank gradients; use fresh, high-purity solvents; clean the system. |
| Broad Peaks | Oligonucleotide secondary structures (hairpins, duplexes).[6] | Low-efficiency peak, often wider than expected. | Increase column temperature (>60 °C); use denaturing mobile phase (high pH or urea).[4][6][8] |
| Split Peaks | Blocked column frit; Column void; Sample solvent mismatch; Co-eluting impurity.[9][10] | Peak appears as a doublet or has a distinct shoulder. | Check for high backpressure; replace column; dissolve sample in mobile phase. |
| Early Eluting Peaks | Failure sequences (n-1, n-2); Loss of hydrophobic trityl group.[6][7] | Sharp peaks eluting before the main product peak. | Optimize gradient for better resolution; confirm identity with mass spectrometry. |
| Late Eluting Peaks | Incompletely deprotected oligonucleotides; Aggregates.[6][18] | Peaks eluting after the main product, often broader. | Ensure deprotection is complete; use denaturing conditions to break up aggregates. |
Table 2: Comparison of Common HPLC Conditions for Oligonucleotide Analysis
| Parameter | Ion-Pair Reversed-Phase (IP-RP) HPLC | Anion-Exchange (AEX) HPLC |
| Separation Principle | Hydrophobicity.[6] | Charge (number of phosphate groups).[7] |
| Typical Stationary Phase | C8 or C18 bonded to silica (B1680970) or polymer.[6] | Quaternary ammonium (B1175870) stationary phase on a polymer resin.[7] |
| Typical Mobile Phase | Aqueous buffer with an amine ion-pairing agent (e.g., TEAA, TEA-HFIP) and an organic solvent gradient (e.g., acetonitrile).[13][14] | Salt gradient (e.g., NaClO₄ or NaCl) in a high pH buffer (e.g., pH 12).[5][6] |
| Pros | Good for purifying short oligos (<40 bases); separates based on hydrophobicity and modifications.[6] | Excellent resolution of failure sequences (n-1); ideal for oligos with strong secondary structures due to high pH.[7][8] |
| Cons | May provide poor resolution for long oligos or those with strong secondary structure without optimization.[6] High salt concentration in collected fractions requires desalting.[8] | |
| Best For | Analysis of DMT-on vs. DMT-off purity; analysis of hydrophobic modifications.[6] | Purity analysis based on length; purification of GC-rich sequences or long oligos (40-100 bases).[6][8] |
Experimental Protocols
Protocol 1: Blank Gradient Analysis for Ghost Peak Identification
This protocol helps determine if the source of ghost peaks is the HPLC system (including mobile phases) or the column.
Methodology:
-
System Flush: Begin by flushing the entire HPLC system, including all pump lines and the autosampler, with a strong solvent like 100% acetonitrile (B52724) or methanol, followed by HPLC-grade water.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phases (A and B) using the highest purity solvents and reagents available. Filter and degas thoroughly.
-
Bypass the Column: Disconnect the analytical column from the system. Replace it with a union or a zero-dead-volume connector.
-
Run Blank Gradient: Execute your standard analytical gradient method without a column installed. Monitor the baseline from the detector.
-
Observation: If peaks are observed, their source is the HPLC system, injector, or the mobile phases themselves.[11]
-
-
Re-install Column: If no significant peaks were seen in the bypass run, re-install the analytical column and allow it to equilibrate fully (this may take 20-30 column volumes).
-
Run Blank Gradient with Column: Repeat the blank gradient injection with the column installed.
-
Observation: If ghost peaks now appear, they are originating from the column (bleed or retained contaminants).[1]
-
Protocol 2: Method Adjustment for Resolving Secondary Structures
This protocol provides a systematic way to improve the peak shape of oligonucleotides that may be forming secondary structures.
Methodology:
-
Establish a Baseline: Run your standard HPLC method and record the chromatogram, noting the peak shape (width, asymmetry) of the target oligonucleotide.
-
Increase Column Temperature:
-
Set the column oven temperature to 60 °C and allow the system to equilibrate.[6]
-
Inject the sample and analyze the peak shape. Secondary structures often begin to denature at elevated temperatures, resulting in sharper peaks.[15]
-
If peak broadening persists, increase the temperature in 5 °C increments up to 80 °C (ensure this is within the column's specified limits).[4][15]
-
-
Employ Denaturing Mobile Phase (if applicable):
-
For Anion-Exchange: If using a polymer-based AEX column, prepare a mobile phase with a high pH (e.g., pH 12).[6] This will deprotonate thymine (B56734) and guanine (B1146940) residues, destabilizing the hydrogen bonds that cause secondary structures.[6] Note: High pH is not suitable for RNA due to the risk of backbone cleavage.[6]
-
For IP-Reversed-Phase: Consider adding a chaotropic agent like urea (B33335) (e.g., 10% w/v) to the mobile phase.[4] Urea disrupts hydrogen bonding and can improve peak shape without extreme temperatures.
-
-
Evaluate Results: Compare the chromatograms from each step. The optimal condition is the one that produces the sharpest, most symmetrical peak for the target oligonucleotide, thereby improving resolution from nearby impurities.
References
- 1. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 2. biocompare.com [biocompare.com]
- 3. welch-us.com [welch-us.com]
- 4. agilent.com [agilent.com]
- 5. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. atdbio.com [atdbio.com]
- 7. Oligonucleotide Quality Control by Analytical HPLC [sigmaaldrich.com]
- 8. hamiltoncompany.com [hamiltoncompany.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. hplc.eu [hplc.eu]
- 12. wyatt.com [wyatt.com]
- 13. m.youtube.com [m.youtube.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. agilent.com [agilent.com]
- 16. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
optimizing wash steps to improve oligonucleotide synthesis purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize wash steps and improve the purity of their synthetic oligonucleotides.
Troubleshooting Guide: Low Purity Oligonucleotides
Low purity of the final oligonucleotide product is a common issue that can often be traced back to inefficient washing during the solid-phase synthesis cycle. Inadequate removal of reagents and byproducts from the solid support can lead to the accumulation of impurities, such as truncated sequences and chemically modified bases.[1][2]
Question: I am observing a high percentage of failure sequences (e.g., n-1) in my final product. How can I improve the wash steps to address this?
Answer:
The presence of n-1 and other truncated sequences often indicates incomplete capping of unreacted 5'-OH groups or inefficient coupling in subsequent cycles.[][4] Inefficient washing is a primary cause, as residual reactants or moisture can inhibit the subsequent chemical reaction.
Recommended Actions:
-
Verify Solvent Quality: The most common wash solvent, acetonitrile (B52724) (ACN), must be anhydrous.[5] Moisture drastically reduces coupling efficiency by reacting with the activated phosphoramidite.[6]
-
Optimize Wash Volume and Duration: Insufficient washing may not completely remove reactants from the previous step.
-
Action: Increase the volume and/or duration of the ACN wash steps, particularly after the coupling and capping steps. Some protocols suggest that additional ACN washing after capping can increase synthetic yield.[4]
-
-
Implement Additional Wash/Capping Cycles: The oxidation step introduces water, which must be thoroughly removed.
-
Evaluate Wash Solvent Composition: While pure acetonitrile is standard, alternative compositions have been shown to improve purity.
-
Action: Consider using a purified mixture of acetonitrile and toluene (B28343) as a wash solvent, which has been reported to yield higher purity oligonucleotides compared to a pure acetonitrile wash.[8] Acetone has also been proposed as a greener alternative wash solvent.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the wash step in oligonucleotide synthesis?
The primary purpose of the wash step is to thoroughly rinse the solid support after each chemical reaction in the synthesis cycle (detritylation, coupling, capping, and oxidation/sulfurization). This removes all excess reagents and by-products, ensuring that the subsequent reaction can proceed with high efficiency and without interference from residual chemicals.[10][11]
Q2: Which steps in the synthesis cycle are most sensitive to inefficient washing?
The coupling step is the most critical. It requires an anhydrous environment to achieve the high efficiency (>99%) needed for high-purity, full-length oligonucleotides.[6][12] Residual water or other contaminants from a poor wash after the deblocking or oxidation steps can lead to failed couplings, resulting in truncated sequences.[4]
Q3: Can I reduce the amount of wash solvent to make the process more sustainable?
Yes, recent studies have investigated more sustainable protocols. One approach involves the complete omission of column-washing steps after the coupling and sulfurization reactions. This method has been shown to provide oligonucleotides of similar quality to standard protocols while reducing wash solvent consumption by approximately 70% for a typical 20-mer.[10] This significantly lowers the Process Mass Intensity (PMI), a key sustainability metric.[13]
Q4: How does the choice of wash solvent impact the final product?
The quality and composition of the wash solvent are critical. The solvent must effectively remove a wide range of chemical species without damaging the growing oligonucleotide chain.
-
Anhydrous Acetonitrile (ACN): The industry standard due to its ability to dissolve reagents and by-products while being relatively unreactive towards the oligonucleotide. Its low water content is crucial for high coupling efficiency.[6]
-
Acetonitrile/Toluene Mixture: Surprisingly, using a purified mixture of ACN and toluene as a wash solvent has been shown to yield higher purity oligonucleotides in some cases when compared to using pure ACN.[8]
-
Acetone: Investigated as a more environmentally friendly and cost-effective alternative to ACN, showing feasibility as a main washing solvent.[9]
Q5: My final product shows a +53 Da impurity by mass spectrometry. Is this related to washing?
This specific impurity is likely due to a side reaction with acrylonitrile (B1666552), a byproduct of the cyanoethyl protecting group removal. While not directly a result of inefficient washing during the synthesis cycle, it can be eliminated by a post-synthesis wash. Treating the column with a 10% diethylamine (B46881) (DEA) in acetonitrile solution before the final cleavage and deprotection step can completely remove this adduct.[6]
Data Presentation
Table 1: Impact of Wash Step Parameter Optimization on Oligonucleotide Purity
| Parameter | Standard Condition | Optimized Condition | Expected Impact on Purity | Rationale |
| Wash Solvent Water Content | Standard Grade Acetonitrile | Anhydrous Acetonitrile (<20 ppm water)[7] | Significant Improvement | Minimizes moisture, which is a key inhibitor of the this compound coupling reaction, leading to higher coupling efficiency and fewer n-1 deletions.[6] |
| Wash Volume/Duration | Standard synthesizer protocol | Increased volume/duration | Improvement | Ensures more complete removal of unreacted reagents and by-products, preventing them from interfering with subsequent steps.[4] |
| Post-Oxidation Wash | Acetonitrile wash | "Cap/Ox/Cap" cycle | Improvement | The second capping step is more effective at removing residual water introduced during the oxidation step than an acetonitrile wash alone.[4][6] |
| Solvent Composition | 100% Acetonitrile | Acetonitrile/Toluene mixture[8] | Potential Improvement | Certain solvent mixtures can be more effective at removing specific impurities, leading to a purer final product.[8] |
| Post-Synthesis Wash | None | 10% Diethylamine in ACN wash prior to cleavage | Eliminates specific +53 Da impurity | Scavenges acrylonitrile generated during deprotection, preventing the formation of a common adduct.[6] |
Experimental Protocols
Protocol: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for assessing oligonucleotide purity by separating the full-length product from shorter failure sequences based on hydrophobicity.[14] For DMT-on purification, the hydrophobic DMT group on the full-length oligo causes it to be retained longer on the column than the uncapped (DMT-off) failure sequences.[1][15]
Materials:
-
Crude, deprotected oligonucleotide sample
-
HPLC-grade water
-
Buffer A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5[16]
-
Buffer B: 0.1 M TEAB, 50% Acetonitrile[16]
-
Reversed-phase HPLC column (e.g., C8 or C18)
Methodology:
-
Sample Preparation: Dissolve the crude oligonucleotide pellet in HPLC-grade water or Buffer A to a concentration of approximately 10-20 µM. Ensure the sample is fully dissolved.
-
System Equilibration: Equilibrate the HPLC system and column with a low percentage of Buffer B (e.g., 95% Buffer A, 5% Buffer B) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column. The injection volume will depend on the column size and sample concentration.
-
Elution Gradient: Apply a linear gradient of increasing Buffer B concentration. A typical gradient might be from 5% to 50% Buffer B over 20-30 minutes at a flow rate of 1-4 mL/min, depending on the column dimensions.[16]
-
Detection: Monitor the column eluent using a UV detector, typically at a wavelength of 260 nm.
-
Analysis: The full-length, DMT-on oligonucleotide will elute as the major, later-eluting peak due to its high hydrophobicity. Earlier-eluting peaks typically correspond to shorter, less hydrophobic failure sequences. Purity is calculated by integrating the peak areas.
Visualizations
References
- 1. atdbio.com [atdbio.com]
- 2. merckmillipore.com [merckmillipore.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. Improve Oligonucleotide Synthesis Efficiency and Sustainability [informaconnect.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. US20240132691A1 - Methods for producing synthetic oligonucleotides and removal agents for removing impurities from organic wash solvents used in oligonucleotide synthesis - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Omission of column washing operations in the solid phase synthesis of oligonucleotides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pharmtech.com [pharmtech.com]
- 12. idtdna.com [idtdna.com]
- 13. bachem.com [bachem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. gilson.com [gilson.com]
- 16. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Technical Support Center: Solid Support Selection for Problematic Oligonucleotide Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the selection of solid supports for the synthesis of problematic oligonucleotide sequences.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of solid supports used for oligonucleotide synthesis?
A1: The two most prevalent solid supports for oligonucleotide synthesis are Controlled Pore Glass (CPG) and macroporous polystyrene (MPPS).[1] CPG is characterized by its rigidity, non-swelling nature, and defined pore sizes, making it a popular choice.[2] Polystyrene supports are also widely used and offer advantages such as good moisture exclusion properties, which can lead to very efficient synthesis.[2][3]
Q2: What is a universal solid support and when should I use it?
A2: A universal solid support is a type of support that is not pre-derivatized with a specific nucleoside.[4] This allows for the synthesis of any oligonucleotide sequence without the need to stock different supports for each of the four standard bases at the 3'-end. Universal supports are particularly useful when synthesizing oligonucleotides with a modified base at the 3'-terminus, as the desired modification can be added in the first coupling step.[5]
Q3: Can solid supports be reused after oligonucleotide synthesis?
A3: It is not recommended to reuse solid supports for oligonucleotide synthesis. The process of cleaving the oligonucleotide from the support is designed to be irreversible. Attempting to regenerate the support for a new synthesis would be laborious and carries a high risk of cross-contamination, which could compromise the quality and purity of subsequent syntheses.[6]
Troubleshooting Guide for Problematic Sequences
Long Oligonucleotides (>50 bases)
Issue: Decreased yield and purity with increasing oligonucleotide length.
Cause: As the oligonucleotide chain elongates, it can begin to block the pores of the solid support, hindering the diffusion of reagents to the growing chain.[2][3] This leads to a decrease in coupling efficiency and an accumulation of failure sequences.
Solution:
-
Select a solid support with a larger pore size. For oligonucleotides longer than 40-50 bases, it is recommended to switch from the standard 500 Å CPG to a support with a larger pore size.[1][2] Using CPG with pore sizes of 1400 Å or larger has been shown to significantly improve the quality of long oligonucleotides.[7] For very long oligonucleotides (up to 200-mers), CPG with pore sizes of 2000 Å to 3000 Å can be used.[1]
-
Consider using polystyrene supports. Polystyrene can be a good alternative to CPG for the synthesis of long oligonucleotides.[8]
-
Optimize synthesis conditions. Ensure all reagents are of high quality and anhydrous, as moisture can significantly lower coupling efficiency.[8]
Data Summary: CPG Pore Size and Recommended Oligonucleotide Length
| CPG Pore Size (Å) | Recommended Maximum Oligonucleotide Length |
| 500 | ~50 bases[1] |
| 1000 | ~80-100 bases[1][3] |
| 1500 | ~100-150 bases[1] |
| 2000 | ~150-200 bases[1][8] |
| 3000 | >200 bases[1] |
G-Rich Sequences (Prone to G-Quadruplex Formation)
Issue: Low yield and purification difficulties due to the formation of stable secondary structures (G-quadruplexes).
Cause: Guanine-rich sequences can fold into four-stranded structures called G-quadruplexes, which are stabilized by the stacking of G-tetrads.[9] These structures can hinder the synthesis process and make the resulting oligonucleotides more hydrophobic, complicating purification.[9]
Solution:
-
Buffer conditions are critical. The stability of G-quadruplexes is influenced by the presence of monovalent cations, with potassium (K+) providing more stabilization than sodium (Na+).[9] Consider the ionic conditions during synthesis and purification.
-
Design sequences to minimize G-repeats if possible. If the experimental design allows, avoiding long stretches of consecutive guanines can prevent the formation of these problematic structures.[9]
-
Specialized purification techniques may be necessary. Due to the increased hydrophobicity of G-quadruplex forming oligonucleotides, standard purification methods may be less effective.
Logical Diagram: G-Quadruplex Formation
Caption: Formation of a G-quadruplex structure from a G-rich oligonucleotide sequence.
Hydrophobic or Highly Modified Oligonucleotides
Issue: Poor solubility and aggregation, leading to low synthesis yield and purification challenges.
Cause: The incorporation of hydrophobic modifications or certain protecting groups can cause the oligonucleotide to aggregate on the solid support, limiting reagent access and leading to incomplete reactions.
Solution:
-
Choose a compatible solid support. Polystyrene supports, with their hydrophobic nature, can sometimes be more suitable for the synthesis of hydrophobic oligonucleotides.[8]
-
Employ specialized linker chemistry. The choice of linker that attaches the oligonucleotide to the solid support can influence the synthesis of modified oligonucleotides.[10] There are a variety of linkers available with different properties that can be selected based on the specific modification.[10][11]
-
Use milder deprotection conditions. Many modifications are sensitive to the harsh conditions of standard deprotection protocols.[12] Using milder reagents can prevent the degradation of the modification and the oligonucleotide.[6][13]
Experimental Workflow: Solid Support Selection for Problematic Sequences
Caption: Decision workflow for selecting a solid support based on oligonucleotide sequence characteristics.
Key Experimental Protocols
Protocol 1: Standard Phosphoramidite Synthesis Cycle
This protocol outlines the four main steps of a single nucleotide addition in solid-phase oligonucleotide synthesis.
-
Deblocking (Detritylation):
-
The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a solution of an acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[14] This exposes the 5'-hydroxyl group for the next coupling reaction.
-
-
Coupling:
-
Capping:
-
Any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using a capping reagent (e.g., acetic anhydride (B1165640) and 1-methylimidazole).[14][15] This prevents the formation of deletion mutations in the final product.
-
-
Oxidation:
-
The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.[14]
-
Protocol 2: Cleavage and Deprotection of Oligonucleotides
This protocol describes the final steps to release the synthesized oligonucleotide from the solid support and remove protecting groups.
-
Cleavage from Solid Support:
-
The solid support with the attached oligonucleotide is treated with a cleavage reagent. Concentrated ammonium (B1175870) hydroxide (B78521) is commonly used for this purpose.[12][16] The reaction is typically carried out at room temperature for about one hour.[3]
-
-
Deprotection of Nucleobases and Phosphate Backbone:
-
The solution containing the cleaved oligonucleotide is heated to remove the protecting groups from the nucleobases (A, C, and G) and the phosphate backbone.[3] A common condition is heating at 55°C for 5 hours in concentrated ammonium hydroxide.[3]
-
For oligonucleotides with sensitive modifications, milder deprotection strategies should be employed.[6][12] Options include using different base protecting groups during synthesis (e.g., Pac-protected amidites) that can be removed with potassium carbonate solution, or using reagents like AMA (a mixture of ammonium hydroxide and methylamine) for faster deprotection at lower temperatures.[17][18]
-
Data Summary: Common Deprotection Protocols
| Deprotection Reagent | Conditions | Suitable for |
| Concentrated Ammonium Hydroxide | 55°C, 5 hours | Standard DNA oligonucleotides[3] |
| AMA (Ammonium Hydroxide/Methylamine) | 65°C, 10 minutes | Rapid deprotection; requires Ac-dC[17][18] |
| Potassium Carbonate in Methanol | Room temperature, 4 hours | Oligonucleotides with very sensitive modifications; requires UltraMILD monomers[6][18] |
| t-butylamine/water (1:3) | 60°C, 6 hours | Oligonucleotides with certain dye labels (e.g., TAMRA)[18] |
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. biotage.com [biotage.com]
- 3. atdbio.com [atdbio.com]
- 4. Universal Support (CPG) Oligo Modifications from Gene Link [genelink.com]
- 5. Universal Support - Introduction [genelink.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Significant improvement of quality for long oligonucleotides by using controlled pore glass with large pores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. Oligo Modified Linker Attachment Chemistry [biosyn.com]
- 11. Solid-phase supports for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. blog.biolytic.com [blog.biolytic.com]
- 17. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 18. glenresearch.com [glenresearch.com]
Validation & Comparative
Validating Oligonucleotide Synthesis Fidelity: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The fidelity of synthetic oligonucleotides is paramount for their successful application in research, diagnostics, and therapeutics. Ensuring the correct sequence and purity of these molecules is a critical quality control step. This guide provides an objective comparison of mass spectrometry with other common analytical techniques for validating oligonucleotide synthesis, supported by experimental data and detailed protocols.
Introduction to Oligonucleotide Quality Control
The chemical synthesis of oligonucleotides, while highly automated, is a complex process involving numerous sequential chemical reactions.[1][2] This complexity can lead to the generation of impurities, including failure sequences (n-1, n-2), deletions, and other modifications.[3][4] Therefore, robust analytical methods are essential to confirm the identity and purity of the final product. The most common techniques for this purpose are mass spectrometry (MS), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE).
Mass Spectrometry: A Powerful Tool for Identity Confirmation
Mass spectrometry is a cornerstone technique for the quality control of synthetic oligonucleotides, primarily used to confirm the molecular weight of the synthesized product.[1][2] This analysis allows for the verification of the oligonucleotide's sequence identity.[5][6] The two most prevalent ionization techniques used for oligonucleotide analysis are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).[1][2][7]
Key Mass Spectrometry Techniques:
-
MALDI-TOF MS: This technique is well-suited for high-throughput analysis of routine oligonucleotides, particularly those under 50 bases in length.[7] It is known for its speed and ease of use.[8][9] However, its resolution and ionization efficiency decrease for longer oligonucleotides.[7]
-
ESI-MS: ESI-MS is the method of choice for analyzing longer oligonucleotides, generally those greater than 50 bases.[7] It offers high accuracy and resolution across a broad range of oligonucleotide sizes.[1][9] ESI is also a gentler ionization technique, making it suitable for the analysis of fragile or modified oligonucleotides.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry provides a powerful method for both separation and identification of the target oligonucleotide and its impurities.[10][11] This technique can identify and quantify different oligonucleotide species, providing a comprehensive profile of the sample.[10]
The following diagram illustrates a typical workflow for the analysis of oligonucleotides using LC-MS.
Comparison of Analytical Techniques
While mass spectrometry excels at identity confirmation, other techniques like HPLC and capillary electrophoresis are often considered the best methods for assessing purity.[1] The choice of analytical method depends on the specific requirements of the analysis, such as the length of the oligonucleotide, the need for high throughput, and the desired level of purity assessment.
The following table summarizes the key performance characteristics of Mass Spectrometry, HPLC, and Capillary Electrophoresis for oligonucleotide analysis.
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Primary Use | Identity Confirmation (Molecular Weight)[1][2] | Purity Assessment & Quantification[3][5] | Purity Assessment[1][12] |
| Resolution | High mass resolution (e.g., 0.03%)[7] | Good for separating impurities[13] | High, can resolve single nucleotide differences[12] |
| Sensitivity | High (femtomole to picomole range)[1] | Dependent on detector (UV is common)[5] | High, low sample consumption[12] |
| Throughput | High (especially MALDI-TOF)[1][7] | Moderate | High (with automated systems)[12][14] |
| Oligo Length | MALDI-TOF: <50 bases[7]; ESI: >50 bases[7] | Wide range | Effective for 4-40mers and beyond[12] |
| Strengths | Confirms sequence identity; can identify impurities.[5][8] | Robust for purity determination; well-established.[3] | High resolution; automated; low reagent use.[12] |
| Limitations | Not ideal for quantification alone; complex instrumentation.[5] | May not resolve all impurities from the main peak.[11] | Requires specialized equipment. |
The relationship and complementary nature of these techniques in a comprehensive quality control workflow are illustrated in the diagram below.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are outlines of typical experimental protocols for the key analytical techniques discussed.
1. Sample Preparation:
-
Dissolve the lyophilized oligonucleotide in a suitable solvent, such as nuclease-free water or the initial mobile phase, to a concentration of 10-100 µM.[15]
2. Liquid Chromatography:
-
Column: Use a reversed-phase column suitable for oligonucleotides (e.g., C18).[10]
-
Mobile Phase A: An aqueous solution containing an ion-pairing agent like triethylammonium (B8662869) acetate (B1210297) (TEAA) or a combination of triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP).[13][16]
-
Mobile Phase B: Acetonitrile or methanol.[15]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotides.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Temperature: Elevated temperatures (e.g., 50-60 °C) can improve peak shape.[15]
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.[15]
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is preferred for accurate mass determination.[15]
-
Data Analysis: The resulting mass spectrum is deconvoluted to determine the molecular weight of the oligonucleotide and any impurities.
1. Sample Preparation:
-
Dissolve the oligonucleotide sample in the initial mobile phase.
2. HPLC System:
-
Column: Anion-exchange or ion-pair reversed-phase columns are typically used.[3]
-
Mobile Phases: Similar to LC-MS, but non-volatile salts can be used in the absence of a mass spectrometer.
-
Detection: UV detection at 260 nm is standard for oligonucleotides.[5]
3. Data Analysis:
-
The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.
1. Sample Preparation:
-
Dissolve the oligonucleotide in a low-salt buffer or deionized water.
2. CE System:
-
Capillary: A coated capillary is used to minimize interactions between the oligonucleotide and the capillary wall.[12]
-
Buffer: A sieving polymer solution is used as the separation matrix.[12]
-
Detection: UV detection at 260 nm is typically employed.
3. Data Analysis:
-
Purity is assessed by the relative peak area of the full-length product. The high resolution of CE allows for the separation of failure sequences that may co-elute in HPLC.[12]
Conclusion
Validating the fidelity of synthetic oligonucleotides is a critical step that requires a combination of analytical techniques. Mass spectrometry, particularly ESI-MS and LC-MS, is indispensable for confirming the identity of the synthesized oligonucleotide. For purity assessment, HPLC and CE are powerful and often complementary methods. The choice of technique or combination of techniques will depend on the specific application, the length and modifications of the oligonucleotide, and the required level of quality control. By employing these methods, researchers, scientists, and drug development professionals can ensure the quality and reliability of their synthetic oligonucleotides.
References
- 1. web.colby.edu [web.colby.edu]
- 2. idtdna.com [idtdna.com]
- 3. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Using Mass Spectrometry for Oligonucleotide and Peptides [thermofisher.com]
- 6. analusis.edpsciences.org [analusis.edpsciences.org]
- 7. Oligonucleotide Quality Control by Mass Spectrometry [sigmaaldrich.com]
- 8. Intro to MALDI Oligonucleotide Analysis [ssi.shimadzu.com]
- 9. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 10. waters.com [waters.com]
- 11. Analysis of Oligonucleotide Impurities Using Single Quadrupole Mass Spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. bio-rad.com [bio-rad.com]
- 13. advion.com [advion.com]
- 14. go.technologynetworks.com [go.technologynetworks.com]
- 15. benchchem.com [benchchem.com]
- 16. Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Researcher's Guide to Quantitative Analysis of Oligonucleotide Purity by HPLC
For researchers, scientists, and drug development professionals navigating the complexities of oligonucleotide therapeutics, ensuring the purity of synthetic oligonucleotides is a critical, non-negotiable step. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this analytical challenge, offering a suite of methods to resolve and quantify the full-length product from a myriad of synthesis-related impurities. This guide provides an objective comparison of the predominant HPLC techniques, supported by experimental data and detailed protocols, to empower you in selecting the most appropriate method for your specific analytical needs.
The synthesis of oligonucleotides, a stepwise chemical process, invariably leads to the generation of impurities such as truncated sequences (n-1, n-2), and in some cases, elongated sequences (n+1).[1] The ability to accurately quantify the purity of the target oligonucleotide is paramount for ensuring its safety and efficacy in therapeutic applications and for reliable results in research settings. This guide delves into the most widely adopted HPLC-based methods for this purpose: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), Anion-Exchange HPLC (AEX-HPLC), and Ultra-Performance Liquid Chromatography (UPLC).
Comparative Analysis of HPLC Methods
The choice of an HPLC method for oligonucleotide purity analysis hinges on several factors, including the length of the oligonucleotide, the presence of secondary structures, the required resolution, and compatibility with mass spectrometry (MS). The following table summarizes the key performance characteristics of IP-RP-HPLC, AEX-HPLC, and UPLC to facilitate a direct comparison.
| Feature | Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Anion-Exchange HPLC (AEX-HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Primary Separation Principle | Hydrophobicity, modulated by an ion-pairing agent that interacts with the negatively charged phosphate (B84403) backbone.[2] | Electrostatic interactions between the negatively charged phosphate backbone of the oligonucleotide and a positively charged stationary phase. | Based on the same principles as HPLC but utilizes smaller particle size columns (sub-2 µm) for higher resolution and faster analysis times. |
| Resolution | Excellent for oligonucleotides up to 50 bases, with the ability to resolve n-1 impurities. Can be stretched to 80 bases in some cases. | Excellent for oligonucleotides up to 40 bases. Particularly effective for sequences with significant secondary structure due to the use of denaturing high-pH mobile phases. | Offers single-base resolution for both short and long oligonucleotides, providing superior separation efficiency compared to traditional HPLC. |
| Typical Purity Achieved | >95% (method dependent) | >97% for a 20-mer oligonucleotide. | High purity assessment due to enhanced resolution. |
| Analysis Time | Typically longer due to the need for shallow gradients to achieve optimal resolution. | Can be relatively fast, with separations often completed in under 20 minutes. | Significantly shorter analysis times compared to HPLC due to higher flow rates and shorter column lengths. |
| Sensitivity (LOD/LOQ) | LOD: 0.11–0.16 μg/mL, LOQ: 0.35–0.51 μg/mL for phosphorothioate (B77711) oligonucleotides using UHPLC-UV.[3] | Method dependent, generally provides good sensitivity for UV detection. | Can achieve high sensitivity, especially when coupled with mass spectrometry. |
| Accuracy & Precision | Intra-day CV of 1.6% to 4.2% and accuracy of 1.3% to 5.2% for quantification in serum.[3] | High accuracy and precision are achievable. | High accuracy and precision due to improved peak shape and resolution. |
| MS Compatibility | Compatible with MS when volatile ion-pairing reagents like triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP) are used.[4] | Generally not compatible with MS due to the high concentrations of non-volatile salts in the mobile phase.[5] | Highly compatible with MS, offering enhanced sensitivity and resolution for LC-MS applications. |
| Key Advantages | High resolution for a wide range of oligonucleotide lengths, MS compatibility. | Excellent for oligonucleotides with secondary structures, robust and reproducible separations. | Superior resolution, significantly faster analysis times, and excellent MS compatibility. |
| Key Limitations | Ion-pairing reagents can be harsh on columns and systems; method development can be complex. | Not MS-compatible, may have lower resolution for longer oligonucleotides compared to IP-RP-HPLC. | Requires specialized high-pressure instrumentation. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable and accurate results. Below are representative protocols for the key HPLC methods discussed.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Protocol
This method is highly effective for the separation of oligonucleotides based on hydrophobicity.
Instrumentation:
-
HPLC or UPLC system with a UV detector or Mass Spectrometer.
-
Bio-inert systems are recommended to prevent oligonucleotide adsorption to metallic surfaces, which can lead to poor peak shape and recovery.
Column:
-
A reversed-phase column suitable for oligonucleotides, such as a C18 column with a wide pore size (e.g., 130 Å).
Mobile Phases:
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 in RNase-free water.[2]
-
Mobile Phase B: 0.1 M TEAA, pH 7.0, in 25% (v/v) acetonitrile.[2]
-
For MS compatibility:
-
Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: 15 mM TEA and 400 mM HFIP in 50:50 methanol:water.
-
Gradient Elution:
-
A shallow gradient is crucial for resolving closely related impurities. A typical gradient might be a linear increase from 10% to 70% of Mobile Phase B over 30-40 minutes.
Flow Rate:
-
0.2 - 1.0 mL/min, depending on the column dimensions.
Column Temperature:
-
Elevated temperatures (e.g., 60-80 °C) are often used to denature secondary structures and improve peak shape.
Detection:
-
UV absorbance at 260 nm.
-
Mass Spectrometry for mass confirmation and identification of impurities.
Anion-Exchange HPLC (AEX-HPLC) Protocol
This technique separates oligonucleotides based on their net negative charge.
Instrumentation:
-
HPLC system with a UV detector.
-
A bio-inert system is recommended.
Column:
-
A strong anion-exchange column designed for oligonucleotide analysis.
Mobile Phases:
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0 in RNase-free water.
-
Mobile Phase B: 20 mM Tris-HCl, pH 8.0 with 1.0 M NaCl in RNase-free water.
Gradient Elution:
-
A linear gradient from 0% to 100% of Mobile Phase B over 20-30 minutes.
Flow Rate:
-
0.5 - 1.5 mL/min.
Column Temperature:
-
Ambient or slightly elevated temperatures can be used. High temperatures (e.g., 80 °C) can be employed with high pH stable columns to denature secondary structures.
Detection:
-
UV absorbance at 260 nm.
Ultra-Performance Liquid Chromatography (UPLC) Protocol
UPLC offers a significant improvement in resolution and speed for oligonucleotide analysis.
Instrumentation:
-
UPLC system capable of operating at high pressures (e.g., up to 15,000 psi) with a UV or MS detector.
-
A bio-inert UPLC system is highly recommended.
Column:
-
A sub-2 µm particle size reversed-phase column specifically designed for oligonucleotide separations.
Mobile Phases (MS-compatible):
-
Mobile Phase A: 8.6 mM TEA and 100 mM HFIP in water.
-
Mobile Phase B: 8.6 mM TEA and 100 mM HFIP in 50:50 methanol:water.
Gradient Elution:
-
A rapid gradient can be employed, for example, a linear increase from 20% to 50% of Mobile Phase B over 5-10 minutes.
Flow Rate:
-
0.2 - 0.5 mL/min.
Column Temperature:
-
Elevated temperatures (e.g., 60 °C) are commonly used.
Detection:
-
UV absorbance at 260 nm.
-
Mass Spectrometry for detailed characterization.
Mandatory Visualizations
To further clarify the experimental workflows and the relationships between these analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for oligonucleotide purity analysis by HPLC.
References
- 1. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of ultrahigh-performance liquid chromatography columns for the analysis of unmodified and antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. users.ox.ac.uk [users.ox.ac.uk]
- 5. lcms.cz [lcms.cz]
A Comparative Analysis of Phosphoramidite and H-Phosphonate Oligonucleotide Synthesis Efficiency
In the realm of synthetic oligonucleotides, the phosphoramidite and H-phosphonate methods have been the two principal chemical strategies for decades. While the this compound approach has become the gold standard for routine automated DNA and RNA synthesis, the H-phosphonate method offers unique advantages, particularly for the synthesis of modified oligonucleotides. This guide provides a detailed comparative analysis of the efficiency of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal synthesis strategy for their specific needs.
At a Glance: this compound vs. H-Phosphonate
| Feature | This compound Method | H-Phosphonate Method |
| Coupling Efficiency | Typically >99% for standard DNA synthesis.[1][2] | Generally high, often cited as "virtually quantitative" or around 95-98% per coupling step.[3][4][5] |
| Synthesis Cycle Time | 4-step cycle (Deblocking, Coupling, Capping, Oxidation) is rapid and well-optimized for automation. | 2-step cycle (Deblocking, Coupling) during chain elongation, with a single oxidation step at the end. This can lead to a faster cycle time during elongation.[6][7] |
| Reagent Stability | This compound monomers are sensitive to moisture and oxidation, requiring anhydrous conditions and careful handling.[3] | H-phosphonate monomers are generally more stable than phosphoramidites and are less sensitive to moisture, making them easier to handle and store.[6][8] |
| Side Reactions | Potential for side reactions such as hydrolysis of the this compound, incomplete capping leading to deletion mutants, and depurination under acidic deblocking conditions.[3] | Side reactions can include the formation of bisacylphosphites and 5'-O-acylation, particularly with certain activators.[9] Capping is often omitted, which can lead to a higher proportion of failure sequences if coupling is not highly efficient.[1] |
| Final Product Purity | High coupling efficiency and effective capping result in high yields of the full-length product, simplifying purification. | Can produce high-purity oligonucleotides, but the final purity is highly dependent on the efficiency of the coupling reactions. The absence of a capping step in many protocols can result in a more complex mixture of failure sequences. |
| Versatility | Well-established for a wide range of modifications. | Particularly advantageous for the synthesis of certain backbone modifications like phosphorothioates and phosphorodiamidates, as the oxidation step is performed at the end of the synthesis.[6][7] |
Delving Deeper: A Quantitative Comparison
The efficiency of oligonucleotide synthesis is a critical factor influencing the yield and purity of the final product. The following table summarizes key quantitative parameters for both the this compound and H-phosphonate methods.
| Parameter | This compound Method | H-Phosphonate Method | Supporting Data/Source |
| Average Coupling Efficiency | >99% | ~95-98% | [1][2][3][5] |
| Typical Synthesis Cycle Time (per monomer addition) | 5-10 minutes | 3-7 minutes (excluding final oxidation) | Inferred from descriptions of the synthesis cycles in various sources. |
| Overall Yield of a 20-mer Oligonucleotide (Theoretical) | ~82% (assuming 99% coupling efficiency) | ~36-60% (assuming 95-98% coupling efficiency) | Calculated based on the formula: Yield = (Coupling Efficiency)^(Number of couplings) |
| Common Impurities | Truncated sequences (n-1, n-2, etc.), depurinated adducts, products of incomplete deprotection. | Truncated sequences, products of incomplete oxidation, side products from activator reactions. | [3][9][10] |
Experimental Protocols: A Glimpse into the Methodologies
To provide a practical understanding of these synthesis methods, detailed experimental protocols for a single coupling cycle are outlined below. These protocols are generalized and may require optimization based on the specific synthesizer, reagents, and desired oligonucleotide sequence.
This compound Synthesis Cycle Protocol
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Procedure: The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) protecting group, exposing the 5'-hydroxyl group for the subsequent coupling reaction. The column is then washed with anhydrous acetonitrile (B52724) to remove the acid and the cleaved DMT cation.
-
-
Coupling:
-
Reagents:
-
This compound monomer (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator (e.g., 0.45 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
-
Procedure: The this compound monomer and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the this compound, making it highly reactive towards the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.
-
-
Capping:
-
Reagents:
-
Capping Reagent A (e.g., Acetic anhydride (B1165640) in tetrahydrofuran/lutidine).
-
Capping Reagent B (e.g., N-methylimidazole in tetrahydrofuran).
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents them from participating in subsequent coupling cycles, thus minimizing the formation of deletion mutants.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in tetrahydrofuran/water/pyridine.
-
Procedure: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate (B84403) triester by the iodine solution. The column is then washed with anhydrous acetonitrile to prepare for the next synthesis cycle.
-
H-Phosphonate Synthesis Cycle Protocol
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Procedure: Similar to the this compound method, the 5'-DMT group is removed with an acidic solution, followed by a wash with anhydrous acetonitrile.
-
-
Coupling:
-
Reagents:
-
Nucleoside H-phosphonate monomer (e.g., 0.1 M in anhydrous acetonitrile/pyridine).
-
Activator/Condensing Agent (e.g., 0.3 M Pivaloyl chloride or Adamantane carbonyl chloride in anhydrous acetonitrile/pyridine).
-
-
Procedure: The H-phosphonate monomer and the activator are delivered to the synthesis column. The activator reacts with the H-phosphonate to form a reactive intermediate, which then couples with the free 5'-hydroxyl group of the growing chain to form an H-phosphonate diester linkage.
-
Note: The capping step is often omitted in H-phosphonate synthesis. The oxidation step is performed once at the end of the entire synthesis.
-
Final Oxidation (Post-synthesis):
-
Reagent: 0.1 M Iodine in pyridine/water (98:2 v/v).
-
Procedure: After all the desired monomers have been coupled, the solid support is treated with the oxidizing solution to convert all the H-phosphonate diester linkages to stable phosphodiester linkages.
-
Visualizing the Chemistry: Synthesis Pathways
To better illustrate the chemical transformations in each synthesis method, the following diagrams depict the core reaction pathways.
Caption: The four-step cyclical workflow of this compound oligonucleotide synthesis.
Caption: The streamlined two-step cycle of H-phosphonate synthesis during chain elongation.
Conclusion: Choosing the Right Method
The this compound method remains the dominant choice for the routine, high-throughput synthesis of standard DNA and RNA oligonucleotides due to its high coupling efficiency, robust automation protocols, and the resulting high purity of the final product.
However, the H-phosphonate method presents a compelling alternative in specific scenarios. Its key advantages include the greater stability of the monomers, a simpler and faster synthesis cycle during elongation, and its particular suitability for the synthesis of certain backbone-modified oligonucleotides, such as phosphorothioates, where a single, final sulfurization step is more efficient than a per-cycle sulfurization.
Ultimately, the choice between this compound and H-phosphonate synthesis depends on the specific application, the scale of synthesis, the type of oligonucleotide being synthesized (standard vs. modified), and the available instrumentation and expertise. For researchers and drug development professionals, a thorough understanding of the efficiencies and limitations of each method is paramount for the successful synthesis of high-quality oligonucleotides.
References
- 1. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The H-phosphonate approach to the synthesis of oligonucleotides and their phosphorothioate analogues in solution | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of DNA/RNA and Their Analogs via this compound and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The H-phosphonate approach to the synthesis of oligonucleotides and their phosphorothioate analogues in solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Gene Link: Phosphonate Oligos [genelink.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Oligonucleotide Synthesis: Phosphoramidite vs. Phosphotriester Methods
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling applications from PCR and gene sequencing to the development of antisense therapies. Historically, the phosphotriester method was a significant advancement, but it has been largely superseded by the more efficient phosphoramidite approach. This guide provides an objective comparison of these two seminal methods, supported by experimental data and detailed protocols, to inform researchers on the fundamental chemistry that underpins the synthesis of these vital molecules.
At a Glance: Key Performance Metrics
The this compound method offers significant advantages in speed and efficiency over the older phosphotriester technique. This is primarily due to the higher reactivity of the this compound monomers and the streamlined, automated solid-phase synthesis cycle. The following table summarizes the key quantitative differences between the two methods.
| Parameter | This compound Method | Phosphotriester Method |
| Coupling Efficiency | >99%[1][2] | ≥95%[3] |
| Typical Cycle Time | 2-5 minutes | >90 minutes[4] |
| Overall Yield (for a 20-mer) | ~82% (assuming 99% avg. step yield) | ~36% (assuming 95% avg. step yield) |
| Reagent Stability | Phosphoramidites are sensitive to moisture and oxidation | Reagents are generally more stable |
| Side Reactions | Primarily depurination and oxidation of P(III) to P(V) | Sulfonylation of the 5'-hydroxyl group[5] |
| Automation | Highly amenable to automation | Less suited for full automation |
The Chemistry Behind the Synthesis: A Visual Workflow
The synthesis of oligonucleotides by both methods involves a cyclical process of adding nucleotide monomers to a growing chain, which is typically anchored to a solid support. However, the specific chemical reactions and intermediates differ significantly.
This compound Synthesis Workflow
The this compound method is a four-step cycle that is rapid and highly efficient, making it the current standard for DNA and RNA synthesis.[2]
Phosphotriester Synthesis Workflow
The phosphotriester method involves the formation of a more stable phosphotriester intermediate in each cycle. While a significant improvement over its predecessor (the phosphodiester method), the coupling step is considerably slower.[4][6]
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. alfachemic.com [alfachemic.com]
- 3. Oligonucleotide Synthesis Using the Manual Phosphotriester Method | Springer Nature Experiments [experiments.springernature.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. books.rsc.org [books.rsc.org]
- 6. The Chemical Synthesis of Oligonucleotides [biosyn.com]
A Comparative Guide to the Structural Characterization of Modified Oligonucleotides: NMR Spectroscopy and its Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of modified oligonucleotide therapeutics, rigorous structural characterization is paramount. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques—X-ray crystallography, mass spectrometry, and circular dichroism—supported by experimental data and detailed protocols to inform your selection of the most appropriate method for your research needs.
The burgeoning field of oligonucleotide therapeutics, which encompasses antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers, relies heavily on chemical modifications to enhance stability, efficacy, and delivery. These modifications, ranging from phosphorothioate (B77711) linkages to alterations in the sugar moiety and nucleobase, introduce significant structural complexity. A thorough understanding of the three-dimensional structure and conformational dynamics of these modified oligonucleotides is crucial for elucidating their mechanism of action, ensuring drug safety, and meeting regulatory requirements.
NMR spectroscopy has emerged as a powerful tool for the detailed structural analysis of modified oligonucleotides in solution, providing insights that are often inaccessible to other techniques.[1] This guide will delve into the capabilities of NMR and objectively compare its performance against X-ray crystallography, mass spectrometry, and circular dichroism, enabling you to make informed decisions for your analytical workflow.
Performance Comparison of Analytical Techniques
The choice of analytical technique for characterizing modified oligonucleotides depends on a variety of factors, including the specific structural information required, the nature of the modification, sample availability, and the desired resolution. The following tables summarize the quantitative performance of NMR spectroscopy alongside its primary alternatives.
| Technique | Resolution | Information Obtained | Sample Requirements | Limitations |
| NMR Spectroscopy | Atomic (1-5 Å) | 3D structure in solution, conformational dynamics, internuclear distances, torsion angles, stereochemistry of modifications (e.g., phosphorothioates)[2][3] | High concentration (µM to mM), soluble, non-aggregating sample (typically < 40 kDa)[1] | Lower resolution than X-ray crystallography for well-ordered crystals, complex spectra for larger molecules, requires isotopic labeling for molecules > 25 kDa.[4] |
| X-ray Crystallography | Atomic (< 2 Å) | High-resolution 3D structure in a crystalline state, precise bond lengths and angles.[5][6] | High-quality, single crystals (often difficult to obtain for modified oligonucleotides), cryo-protection may be needed.[7] | Provides a static picture of the molecule, crystal packing can influence conformation, not suitable for flexible or non-crystalline molecules.[8][9] |
| Mass Spectrometry (MS) | Molecular Mass | Precise molecular weight, sequence confirmation, identification of impurities and degradation products, can quantify modifications.[10][11] | Small sample amount (pmol to fmol), compatible with liquid chromatography (LC-MS).[12][13] | Does not provide 3D structural information, fragmentation can be challenging for some modifications, ion suppression effects can occur.[13] |
| Circular Dichroism (CD) | Low (Secondary Structure) | Global conformation (e.g., A-form, B-form, Z-form, G-quadruplex), conformational changes upon binding or environmental changes.[14][15][16] | Low concentration, soluble sample.[17][18] | Provides low-resolution structural information, interpretation of spectra for complex structures can be challenging.[19][20] |
Table 1: General Performance Comparison of a-nalytical Techniques
| Parameter | NMR Spectroscopy | X-ray Crystallography | Mass Spectrometry | Circular Dichroism |
| Mass Accuracy | N/A | N/A | < 5 ppm (High-Resolution MS)[21] | N/A |
| Resolution Limit | ~40 kDa (without isotopic labeling)[1] | No theoretical size limit, dependent on crystal quality[6] | ~100,000 amu (ESI)[10] | No size limit |
| Sensitivity | µM to mM | µg to mg | fmol to pmol[10] | µg/mL[18] |
| Throughput | Low to Medium | Low | High (with LC-MS) | High |
| Quantitative Capability | Yes (e.g., PS:PO ratios)[2] | No | Yes (with internal standards)[22] | Limited (relative changes) |
Table 2: Quantitative Performance Metrics
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining high-quality, reproducible data. Below are representative methodologies for each of the key techniques discussed.
NMR Spectroscopy: 2D NOESY of a Phosphorothioate-Modified Oligonucleotide
This protocol outlines the general steps for acquiring a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum, which is crucial for determining internuclear distances and, consequently, the 3D structure of a modified oligonucleotide in solution.
1. Sample Preparation:
-
Dissolve the purified phosphorothioate-modified oligonucleotide in a suitable NMR buffer (e.g., 25 mM sodium phosphate (B84403), pH 7.1, in D2O or a 90% H2O/10% D2O mixture).[23]
-
The final concentration should be in the range of 360 µM.[23]
-
Add a chemical shift reference standard (e.g., TSP).
-
Transfer the sample to a high-quality NMR tube (e.g., 3 mm).[23]
2. NMR Data Acquisition:
-
Acquire data on a high-field NMR spectrometer (e.g., 500 MHz, 600 MHz, or 1 GHz) equipped with a cryoprobe.[23]
-
Set the temperature to 25 °C.[23]
-
Acquire a 2D 1H-1H NOESY spectrum with a mixing time appropriate for the size of the oligonucleotide (typically 50-300 ms). A mixing time of 500 ms (B15284909) has been used for detailed assignments.[23]
-
Acquire a 2D 1H-1H TOCSY (Total Correlation Spectroscopy) spectrum to aid in resonance assignment.
-
For phosphorothioate-modified oligonucleotides, acquire a 2D 1H-31P correlation spectrum to assign the phosphorus resonances and identify the stereochemistry of the modification.[2]
3. Data Processing and Analysis:
-
Process the acquired data using appropriate NMR software (e.g., Sparky, TopSpin).[23]
-
Assign the proton resonances using the TOCSY and NOESY spectra, starting from the well-resolved aromatic and anomeric protons and "walking" along the sugar-phosphate backbone.
-
Integrate the cross-peaks in the NOESY spectrum to obtain internuclear distance restraints.
-
Use the distance and torsion angle restraints in a structure calculation program (e.g., AMBER, CYANA) to generate a family of 3D structures consistent with the NMR data.[4]
X-ray Crystallography: Crystallization and Structure Determination of a DNA Hairpin
This protocol provides a general workflow for determining the crystal structure of a modified DNA hairpin.
1. Sample Preparation and Crystallization:
-
Synthesize and purify the DNA hairpin oligonucleotide.
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Optimize the conditions that yield initial microcrystals to obtain diffraction-quality single crystals (typically > 0.1 mm in all dimensions).[7]
2. Data Collection:
-
Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.
-
Collect X-ray diffraction data at a synchrotron source.[5]
-
Record the diffraction pattern on a detector.[7]
3. Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing (e.g., SAD, MAD).
-
Build an initial atomic model into the electron density map.
-
Refine the model against the experimental data to improve its agreement and stereochemistry.
-
Validate the final structure using various quality metrics.
Mass Spectrometry: LC-MS Analysis of a Therapeutic Oligonucleotide
This protocol describes a typical ion-pair reversed-phase liquid chromatography-mass spectrometry (IP-RP-LC-MS) method for the analysis of therapeutic oligonucleotides.
1. Sample Preparation:
-
Prepare samples by diluting the oligonucleotide therapeutic in a suitable buffer. For bioanalysis from plasma, a liquid-liquid extraction may be necessary.
2. LC-MS Analysis:
-
Use a UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Employ a reversed-phase column suitable for oligonucleotide analysis (e.g., C18).
-
Use a mobile phase containing an ion-pairing agent (e.g., HFIP and TEA or DIPEA) to achieve good retention and separation. A common mobile phase A is 100 mM HFIP + 15 mM DIPEA in water, and mobile phase B is the same in 90% acetonitrile.
-
Run a gradient elution to separate the oligonucleotide from impurities.
-
Acquire mass spectra in negative ion mode.
3. Data Analysis:
-
Process the raw data to obtain the total ion chromatogram (TIC) and extracted ion chromatograms (EICs).
-
Deconvolute the multiply charged spectra to determine the intact mass of the oligonucleotide and any impurities.[24]
-
Compare the measured mass to the theoretical mass to confirm the identity of the product. High mass accuracy (< 5 ppm) is crucial for confident identification.[21][25]
Circular Dichroism: Analysis of G-Quadruplex Formation
This protocol outlines the steps for using CD spectroscopy to characterize the conformation of a G-quadruplex-forming oligonucleotide.
1. Sample Preparation:
-
Dissolve the oligonucleotide in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.2).[26] The buffer composition, especially the presence of cations like K+ or Na+, is critical for G-quadruplex formation.[26]
-
Anneal the sample by heating to 95°C for 5 minutes and then slowly cooling to room temperature to facilitate proper folding.
2. CD Data Acquisition:
-
Use a CD spectropolarimeter.
-
Record the CD spectrum in the far-UV region (typically 200-350 nm) at a controlled temperature (e.g., 20°C).[26]
-
Acquire a baseline spectrum of the buffer alone and subtract it from the sample spectrum.
3. Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to molar circular dichroism (Δε) in units of M⁻¹cm⁻¹.[14]
-
Analyze the spectral features to determine the G-quadruplex topology. For example, a parallel G-quadruplex typically shows a positive peak around 264 nm and a negative peak around 245 nm, while an antiparallel structure exhibits a positive peak around 295 nm and a negative peak around 260 nm.[26]
Workflow and Pathway Diagrams
Visualizing the experimental workflows and the logical relationships between different analytical approaches can aid in selecting the most appropriate strategy.
Caption: Workflow for structural characterization of modified oligonucleotides.
This guide has provided a comparative overview of NMR spectroscopy and its alternatives for the structural characterization of modified oligonucleotides. By presenting quantitative data, detailed experimental protocols, and a clear workflow diagram, we aim to equip researchers with the necessary information to select the most suitable analytical strategy for their specific needs, ultimately advancing the development of novel and effective oligonucleotide therapeutics.
References
- 1. NMR Structure Determination for Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. X-ray structure of a DNA hairpin molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystallographic studies of DNA helix structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. Limitations and lessons in the use of X-ray structural information in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. web.colby.edu [web.colby.edu]
- 11. idtdna.com [idtdna.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. casss.org [casss.org]
- 14. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Quadruplex DNA Structure by Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CD Study of the G-Quadruplex Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Influence of divalent cations on the conformation of phosphorothioate oligodeoxynucleotides: a circular dichroism study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. CD Study of the G-Quadruplex Conformation | Springer Nature Experiments [experiments.springernature.com]
- 20. Physical consequences of chemical modification: circular dichroism of the kethoxalated oligoribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chem.tamu.edu [chem.tamu.edu]
- 22. Assay determination by mass spectrometry for oligonucleotide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chemrxiv.org [chemrxiv.org]
- 24. agilent.com [agilent.com]
- 25. lcms.labrulez.com [lcms.labrulez.com]
- 26. Validation of circular dichroic spectroscopy of synthetic oligonucleotide PS2.M for K+ concentration measurements - PMC [pmc.ncbi.nlm.nih.gov]
methods for evaluating coupling efficiency at each step of phosphoramidite synthesis
A Comprehensive Guide to Evaluating Coupling Efficiency in Phosphoramidite Synthesis
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, ensuring high coupling efficiency at each step of this compound chemistry is paramount. The overall yield and purity of the final full-length oligonucleotide product are exponentially dependent on the efficiency of each coupling cycle. A minor drop in coupling efficiency can lead to a significant accumulation of truncated sequences, complicating purification and compromising the efficacy and safety of the resulting oligonucleotide.
This guide provides an objective comparison of the most common methods for evaluating coupling efficiency, complete with experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate method for your research and development needs.
Key Methods for Evaluating Coupling Efficiency
There are four primary methods used to assess the efficiency of this compound coupling:
-
Trityl Cation Assay (Trityl Monitoring): A real-time, in-process method that quantifies the release of the dimethoxytrityl (DMT) cation during the deblocking step of each cycle.
-
³¹P NMR Spectroscopy: A powerful analytical technique that provides detailed information about the phosphorus-containing species involved in the coupling reaction.
-
High-Performance Liquid Chromatography (HPLC): A post-synthesis analytical method that separates and quantifies the full-length oligonucleotide product from failure sequences.
-
Mass Spectrometry (MS): A post-synthesis technique that confirms the molecular weight of the final product and identifies impurities, including truncated sequences.
Comparison of Evaluation Methods
The following table summarizes the key quantitative and qualitative aspects of each method to facilitate a direct comparison.
| Feature | Trityl Cation Assay | ³¹P NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Analysis Time | Real-time (seconds per cycle) | Minutes to hours per sample | 15-60 minutes per sample | 5-20 minutes per sample |
| Primary Application | Stepwise coupling efficiency | Reaction monitoring, impurity identification | Purity assessment, quantification of full-length product | Identity confirmation, impurity identification |
| Sensitivity | High for detecting drops in efficiency | Moderate (Limit of Quantification ~10 µM)[1] | High (UV or MS detection) | Very High |
| Quantitative Data | Stepwise and average coupling efficiency | Relative quantification of P-species | Percentage of full-length product and impurities | Molecular weight confirmation, relative impurity levels |
| Sample Type | In-process liquid stream | Solid support-bound or solution-phase sample | Cleaved and deprotected crude oligonucleotide | Cleaved and deprotected crude oligonucleotide |
| Cost (Instrumentation) | Low (if integrated into synthesizer) to Moderate | High | Moderate to High | High |
| Throughput | High (automated and in-line) | Low to Moderate | High (with autosampler) | High (with autosampler) |
Experimental Protocols
Trityl Cation Assay (Spectrophotometric Method)
This protocol describes the manual or semi-automated collection and analysis of the trityl cation to determine stepwise coupling efficiency.
Materials:
-
Deprotection solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Spectrophotometer-compatible cuvettes
-
UV-Vis Spectrophotometer
-
0.1 M Toluenesulfonic acid in acetonitrile (B52724) (for dilution, optional)
Procedure:
-
Collection: During the deblocking step of each synthesis cycle, collect the acidic effluent containing the orange-colored dimethoxytrityl (DMT) cation into a separate vial for each coupling. Automated synthesizers can be programmed to do this.
-
Dilution: If the collected solution is too concentrated, dilute it with a known volume of 0.1 M toluenesulfonic acid in acetonitrile to ensure the absorbance reading is within the linear range of the spectrophotometer.[2][3]
-
Measurement: Measure the absorbance of the DMT cation solution at approximately 498 nm using the spectrophotometer.[4] Use the dilution solvent as a blank.
-
Calculation of Stepwise Efficiency: The stepwise coupling efficiency (%) is calculated by comparing the absorbance of a given cycle to the absorbance of the previous cycle using the following formula:
Efficiency (%) = (Absorbance of Cycle n / Absorbance of Cycle n-1) x 100
A significant drop in absorbance indicates a failure in the coupling step of that particular cycle.
³¹P NMR Spectroscopy
This protocol provides a general procedure for analyzing the progress of a coupling reaction on the solid support.
Materials:
-
NMR spectrometer with a solids probe
-
NMR tubes suitable for solid samples
-
Deuterated solvent (e.g., CDCl₃) for shimming if required by the instrument setup
Procedure:
-
Sample Preparation: After the coupling step and before oxidation, interrupt the synthesis. Collect a small sample (10-20 mg) of the CPG solid support from the synthesis column.
-
NMR Analysis: Pack the solid support sample into a solid-state NMR rotor.
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. The unreacted this compound starting material will have a characteristic chemical shift around 140-155 ppm, while the successfully coupled phosphite (B83602) triester product will appear at a different chemical shift.[5][6] The presence of H-phosphonate by-products may also be observed at a distinct chemical shift.[7]
-
Quantification: Determine the relative amounts of starting material, product, and by-products by integrating the corresponding peaks in the ³¹P NMR spectrum. The coupling efficiency can be estimated from the ratio of the product peak area to the total area of all phosphorus-containing species.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a typical analytical RP-HPLC method for assessing the purity of a crude oligonucleotide sample.
Materials:
-
HPLC system with a UV detector and autosampler
-
Reversed-phase C18 column suitable for oligonucleotides (e.g., Agilent PLRP-S, Waters XBridge OST)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in acetonitrile
-
Crude oligonucleotide sample, cleaved from the support and deprotected
Procedure:
-
Sample Preparation: Dissolve the dried crude oligonucleotide in Mobile Phase A to a concentration of approximately 0.1-0.5 OD₂₆₀/mL.
-
Chromatographic Conditions:
-
Column: C18, 2.5-5 µm particle size, 100-300 Å pore size.
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 50-60 °C.
-
Detection Wavelength: 260 nm.
-
Gradient: A typical gradient would be from 5-20% Mobile Phase B to 40-70% Mobile Phase B over 20-40 minutes. The exact gradient will depend on the length and sequence of the oligonucleotide.
-
-
Injection: Inject 5-20 µL of the prepared sample.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The main peak corresponds to the full-length product (FLP). Shorter, earlier eluting peaks typically correspond to failure sequences (n-1, n-2, etc.). Calculate the purity of the crude product as the percentage of the area of the FLP peak relative to the total area of all peaks. The average coupling efficiency can be estimated from the purity and length of the oligonucleotide.
Mass Spectrometry (ESI-MS)
This protocol describes the analysis of a crude oligonucleotide sample by liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI).
Materials:
-
LC-MS system with an ESI source (e.g., Agilent Q-TOF, Waters LCT Premier)
-
Reversed-phase column suitable for LC-MS
-
Mobile Phase A: 400 mM 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 16.3 mM triethylamine (B128534) (TEA) in water.
-
Mobile Phase B: Methanol or acetonitrile with 400 mM HFIP and 16.3 mM TEA.
-
Crude oligonucleotide sample, cleaved and deprotected
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a concentration of 5-10 pmol/µL.
-
LC-MS Conditions:
-
Column: C18, suitable for ion-pairing chromatography.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 50-60 °C.
-
Gradient: A fast gradient to elute the oligonucleotide in a sharp peak.
-
MS Mode: Negative ion electrospray ionization (ESI-).
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected charge states of the oligonucleotide (e.g., 500-2000 m/z).
-
-
Data Acquisition and Analysis: The mass spectrometer will detect the oligonucleotide as a series of multiply charged ions. Use deconvolution software to process the raw mass spectrum and determine the molecular weight of the species present in the sample. Compare the observed molecular weight to the theoretical molecular weight of the full-length product. The presence of lower molecular weight species corresponding to truncated sequences can be used to assess the overall success of the synthesis.
Visualizing the Workflows
This compound Synthesis Cycle and Evaluation Points
The following diagram illustrates the four main steps of the this compound synthesis cycle and indicates where each evaluation method is applied.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. isogen-lifescience.com [isogen-lifescience.com]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. This compound compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
assessing and comparing depurination rates in different phosphoramidite protocols
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, minimizing depurination is a critical factor in ensuring the integrity and yield of the final product. This guide provides an objective comparison of depurination rates in different phosphoramidite protocols, supported by experimental data, to aid in the selection of the most appropriate synthesis strategy.
Depurination, the acid-catalyzed cleavage of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar, is a significant side reaction during the detritylation step of this compound chemistry.[1][2] This event leads to the formation of an abasic site, which, upon final deprotection under basic conditions, results in chain cleavage and the generation of truncated oligonucleotides.[1] The extent of depurination is influenced by several factors, including the choice of deblocking acid, the duration of acid exposure, the nature of the purine base's protecting group, and the solid support or synthesis platform used.[1][2][3][4]
Comparative Analysis of Depurination Rates
The following tables summarize quantitative data on depurination rates under various this compound synthesis conditions. These data have been compiled from multiple studies to provide a comparative overview.
Table 1: Influence of Deblocking Agent on Depurination Half-Times
| Deblocking Agent | Concentration | Purine Monomer | Depurination Half-Time (t½) | Reference |
| Dichloroacetic Acid (DCA) | 3% in Dichloromethane | N-benzoyl-dA-CPG | ~1.3 hours | [4] |
| Dichloroacetic Acid (DCA) | 15% in Dichloromethane | N-benzoyl-dA-CPG | ~26 minutes | [4] |
| Trichloroacetic Acid (TCA) | 3% in Dichloromethane | N-benzoyl-dA-CPG | ~20 minutes | [4] |
This table clearly demonstrates that the stronger acid, TCA, leads to significantly faster depurination compared to DCA.[4] While higher concentrations of DCA accelerate detritylation, they also increase the rate of depurination.[4]
Table 2: Relative Lability of Protected Purine Monomers to Depurination
| Purine Monomer | Deblocking Condition | Relative Depurination Rate | Reference |
| N-benzoyl-deoxyadenosine (Bz-dA) | 3% DCA | Baseline | [4] |
| N-isobutyryl-deoxyguanosine (iBu-dG) | 3% DCA | 5-6 times slower than Bz-dA | [4] |
| N-benzoyl-deoxyadenosine (Bz-dA) | 3% TCA | Baseline | [4] |
| N-isobutyryl-deoxyguanosine (iBu-dG) | 3% TCA | ~12 times slower than Bz-dA | [4] |
| Dibutylformamidine-deoxyadenosine (dbf-dA) | Acidic conditions | Significantly more resistant than Bz-dA | [1] |
Guanine is generally less susceptible to depurination than adenine.[4][5] The choice of protecting group also plays a crucial role; electron-donating groups like formamidines can significantly stabilize the glycosidic bond against acid-catalyzed cleavage.[1][2]
Experimental Protocols for Assessing Depurination
Accurate assessment of depurination is essential for optimizing this compound protocols. Two common methods are detailed below.
Protocol 1: HPLC-Based Quantification of Apurinic Site Cleavage
This method indirectly quantifies depurination by analyzing the products of strand cleavage at the abasic sites generated during synthesis.
Methodology:
-
Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence using the this compound protocol to be evaluated.
-
Crude Product Collection: After synthesis, cleave the oligonucleotide from the solid support and perform standard deprotection using ammonium (B1175870) hydroxide.
-
Piperidine (B6355638) Treatment: Treat an aliquot of the crude oligonucleotide solution with 1 M piperidine at 90°C for 30 minutes. This treatment specifically cleaves the phosphodiester backbone at any abasic sites.
-
HPLC Analysis: Analyze both the piperidine-treated and untreated samples using anion-exchange or reverse-phase high-performance liquid chromatography (HPLC).[6]
-
Quantification: Compare the chromatograms of the treated and untreated samples. The appearance of new, shorter fragments in the treated sample corresponds to the locations of depurination. The extent of depurination can be estimated by integrating the peak areas of the cleavage products relative to the full-length oligonucleotide.[6]
Protocol 2: Hybridization-Based Depurination Assay
This method is particularly useful for high-throughput analysis, such as in microarray synthesis, and provides a relative measure of depurination.
Methodology:
-
Probe Design: Design oligonucleotide probes consisting of a depurination-sensitive region (e.g., a poly-adenosine tract) and a common reporter sequence.[7]
-
Microarray Synthesis: Synthesize these probes on a microarray platform using the protocol under investigation.[7]
-
Hybridization: Hybridize the microarray with a fluorescently labeled complementary probe that binds to the common reporter sequence.
-
Fluorescence Measurement: Measure the fluorescence intensity for each probe.
-
Data Analysis: A lower fluorescence signal for probes with longer depurination-sensitive regions indicates a higher level of depurination, as the cleavage of the probe prevents the binding of the fluorescently labeled complement.[7]
Visualizing Key Processes in Oligonucleotide Synthesis and Depurination
To further clarify the concepts discussed, the following diagrams illustrate the core this compound synthesis cycle, the mechanism of depurination, and a comparative workflow for its assessment.
Caption: The four-step cycle of this compound-based solid-phase oligonucleotide synthesis.
Caption: The chemical pathway leading from protonation to chain cleavage due to depurination.
Caption: A logical workflow for the systematic comparison of depurination in different protocols.
Conclusion and Recommendations
The experimental data consistently show that depurination is a critical parameter to control during oligonucleotide synthesis. To minimize depurination and improve the quality of the final product, the following strategies are recommended:
-
Use Milder Deblocking Acids: Dichloroacetic acid (DCA) is preferable to trichloroacetic acid (TCA) for the synthesis of long or purine-rich oligonucleotides, as it significantly reduces the rate of depurination.[2][3][4]
-
Optimize Acid Contact Time: The duration of the detritylation step should be minimized to what is necessary for complete removal of the DMT group.[3]
-
Select Robust Protecting Groups: For particularly acid-sensitive sequences, consider using phosphoramidites with more stable protecting groups, such as dibutylformamidine (dbf) for deoxyadenosine.[1]
-
Platform-Specific Optimization: Depurination can be more pronounced on non-porous, planar surfaces (e.g., microarrays) compared to porous supports like controlled pore glass (CPG).[1] Therefore, protocols may need to be specifically optimized for the synthesis platform being used.
By carefully considering these factors and employing rigorous analytical methods to assess depurination, researchers can significantly enhance the fidelity and yield of synthetic oligonucleotides for a wide range of applications.
References
A Comparative Guide to Phosphoramidite Activators in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Common Activators for Enhanced Oligonucleotide Synthesis
The efficiency and fidelity of solid-phase oligonucleotide synthesis are critically dependent on the coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain. The key to a rapid and complete coupling reaction lies in the choice of an appropriate activator. This guide provides an objective, data-supported comparison of commonly used this compound activators, enabling researchers to make informed decisions for their specific synthesis needs, from routine DNA and RNA synthesis to the production of complex modified oligonucleotides.
Performance Comparison of Key Activators
The ideal this compound activator should enable high coupling efficiencies in a short amount of time, be highly soluble in acetonitrile (B52724), and minimize side reactions. While 1H-Tetrazole has been a long-standing choice for DNA synthesis, the increasing demand for RNA and modified oligonucleotides has spurred the development of more potent activators. The performance of several key activators is summarized below.
| Activator | pKa | Solubility in Acetonitrile | Recommended Coupling Time with 2'-O-TBDMS Phosphoramidites | Reported Coupling Efficiency | Key Characteristics |
| 1H-Tetrazole | 4.9[1] | ~0.50 M[2] | 10 - 15 minutes[2][3] | Lower than more potent activators, especially for sterically hindered monomers.[1][2] | Standard for DNA synthesis, but less effective for sterically hindered RNA monomers.[1][2] Can cause detritylation of the monomer in solution, leading to dimer formation.[3][4] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3[1][2] | 0.75 M[2] | ~6 minutes[2] | High | More acidic than 1H-Tetrazole, leading to faster coupling.[1][2] A good general-purpose activator, particularly favored for RNA synthesis.[1] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1[1] | High | ~3 minutes | High | A highly efficient activator for RNA synthesis, allowing for significantly reduced coupling times.[3] More acidic than ETT.[3] |
| 4,5-Dicyanoimidazole (B129182) (DCI) | 5.2[4][5] | up to 1.1 M[5][6] | ~2x faster than 1H-Tetrazole[5][6] | High, especially at larger scales with low monomer excess.[3][4] | Less acidic but more nucleophilic than tetrazole and its derivatives, which is thought to be the basis for its effectiveness.[4][5][6] Its high solubility allows for higher effective concentrations.[4][5] |
Experimental Protocols
To ensure an objective comparison of this compound activators, standardized experimental protocols are essential. The following are methodologies for two key experiments used to evaluate activator performance.
Determination of Coupling Kinetics by ³¹P NMR Spectroscopy
This method allows for the real-time monitoring of the this compound activation and coupling reaction.
Methodology:
-
Sample Preparation: In an NMR tube, dissolve the this compound monomer and the 5'-hydroxyl-functionalized solid support in anhydrous acetonitrile.
-
Initiation of Reaction: Add a solution of the activator in acetonitrile to the NMR tube to initiate the reaction.
-
Data Acquisition: Immediately begin acquiring ³¹P NMR spectra at regular time intervals.
-
Analysis: Monitor the disappearance of the this compound starting material signal (typically in the 140-155 ppm range) and the appearance of the phosphite (B83602) triester product signal.[7][8] The time required for the complete disappearance of the starting material provides a direct measure of the coupling rate.[2]
Assessment of Coupling Efficiency by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity of the final oligonucleotide product, which is a direct reflection of the cumulative coupling efficiency over the entire synthesis.
Methodology:
-
Oligonucleotide Synthesis: Synthesize a test oligonucleotide (e.g., a 20-mer) using an automated DNA/RNA synthesizer. Perform separate synthesis runs for each activator being compared, keeping all other synthesis parameters constant.
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and remove all protecting groups according to standard protocols.
-
Sample Preparation: Dissolve the crude oligonucleotide product in an appropriate solvent (e.g., water or a suitable buffer).
-
HPLC Analysis: Analyze the crude sample by reversed-phase or anion-exchange HPLC.[2]
-
Data Analysis: Integrate the peak corresponding to the full-length product and any failure sequences (e.g., n-1 mers). The coupling efficiency can be calculated based on the relative peak areas.
Visualizing the Chemistry: Activation and Synthesis Workflow
To better understand the processes involved, the following diagrams illustrate the this compound activation pathway and the experimental workflow for comparing activators.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 8. usp.org [usp.org]
A Researcher's Guide to the Validation of Synthesized Oligonucleotides for PCR and Sequencing
A comprehensive comparison of analytical techniques to ensure the quality and performance of synthetic DNA and RNA in molecular biology applications.
For researchers in molecular biology, genetics, and drug development, the quality of synthesized oligonucleotides is paramount to the success of their experiments. Whether used as primers in PCR, probes for hybridization, or as therapeutic agents, the purity, integrity, and sequence fidelity of these short nucleic acid polymers directly impact the reliability and reproducibility of results. This guide provides an objective comparison of common methods for the validation of synthesized oligonucleotides, complete with experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.
The Importance of Oligonucleotide Validation
Synthesized oligonucleotides are not perfect. The chemical synthesis process, typically solid-phase phosphoramidite chemistry, has a coupling efficiency of around 99%. While this seems high, for a 50-base oligonucleotide, only about 60% of the final product will be the full-length sequence. The remainder consists of shorter, truncated sequences known as "failure sequences." These impurities can interfere with downstream applications, leading to non-specific amplification in PCR, incorrect hybridization signals, or reduced efficacy in therapeutic applications. Therefore, robust validation is crucial to ensure that the oligonucleotides used in experiments are of sufficient quality.
Comparison of Oligonucleotide Purification and Analysis Methods
The first step in oligonucleotide validation is often purification to remove failure sequences and other impurities. Following purification, analytical methods are employed to assess the purity, identity, and integrity of the synthesized oligonucleotide. The choice of purification and analysis method depends on the intended application, the length of the oligonucleotide, and the required level of purity.
Purification Methods: A Comparative Overview
| Purification Method | Principle | Typical Purity (% Full-Length) | Typical Yield | Recommended For | Advantages | Disadvantages |
| Desalting | Size exclusion chromatography | Variable (removes salts and very small molecules, not failure sequences) | High | Basic applications like routine PCR and sequencing | Removes inhibitors of enzymatic reactions. | Does not remove failure sequences.[1] |
| Cartridge Purification | Reverse-phase chromatography | 65-80% | >80%[2] | PCR primers, sequencing primers, initial screening | Higher purity than desalting, removes many failure sequences. | Purity decreases with increasing oligo length.[2] |
| PAGE Purification | Polyacrylamide Gel Electrophoresis | >95%[1] | Low (20-50%)[3] | Cloning, mutagenesis, gene synthesis, X-ray crystallography | Highest purity, excellent resolution of n-1 sequences. | Low yield, time-consuming, can damage some modifications. |
| HPLC Purification | High-Performance Liquid Chromatography (RP-HPLC, IE-HPLC) | >85% (RP-HPLC) | Moderate (50-70%)[3] | Modified oligos, large-scale synthesis, diagnostics | High purity, good for modified oligos, scalable.[1][2] | Lower resolution for longer oligos (>50 bases) compared to PAGE. |
Analytical Methods for Quality Control
Following purification, a variety of analytical techniques can be used to confirm the quality of the oligonucleotide.
| Analytical Method | Principle | Information Provided | Resolution | Throughput | Key Considerations |
| Capillary Electrophoresis (CE) | Separation by size in a gel matrix | Purity, length verification | Single-base resolution for oligos up to ~40 bases[4] | High | Provides quantitative purity assessment.[4] |
| Mass Spectrometry (MALDI-TOF, ESI) | Mass-to-charge ratio determination | Molecular weight confirmation, sequence identity | High mass accuracy | High | Confirms the correct product was synthesized.[5] |
| UV Spectrophotometry | Absorbance at 260 nm | Concentration, overall purity (A260/A280 ratio) | Low | High | Quick and easy method for concentration determination. |
| Sanger Sequencing | Dideoxy chain termination | Exact nucleotide sequence | Single-base resolution | Low | Gold standard for sequence verification. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of synthesized oligonucleotides. Below are representative protocols for key analytical techniques.
Protocol 1: Purity Analysis by Capillary Electrophoresis (CE)
Objective: To determine the purity of a synthesized oligonucleotide by separating the full-length product from shorter failure sequences.
Materials:
-
Synthesized oligonucleotide sample
-
CE instrument with a UV detector
-
Coated capillary
-
CE-grade water
-
Separation buffer (containing a sieving polymer)
-
Formamide (B127407) or other denaturing agent
Procedure:
-
Sample Preparation: Resuspend the lyophilized oligonucleotide in CE-grade water to a concentration of 10-100 µM. For analysis, dilute the stock solution in formamide or the separation buffer to a final concentration of 1-10 µM.
-
Capillary Conditioning: Before the first injection, and between runs, flush the capillary with the separation buffer according to the manufacturer's instructions. This ensures reproducible migration times.
-
Sample Injection: Inject the prepared sample into the capillary using either electrokinetic or hydrodynamic injection.
-
Electrophoresis: Apply a high voltage across the capillary to separate the oligonucleotides based on their size. The negatively charged oligonucleotides will migrate towards the anode.
-
Detection: Monitor the separation at 260 nm. The full-length product will be the major peak, with smaller, faster-migrating peaks corresponding to failure sequences.
-
Data Analysis: Integrate the peak areas to determine the percentage of the full-length product, which represents the purity of the sample.
Protocol 2: Identity Verification by MALDI-TOF Mass Spectrometry
Objective: To confirm the molecular weight of the synthesized oligonucleotide, thereby verifying its identity.
Materials:
-
Synthesized oligonucleotide sample
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., 3-hydroxypicolinic acid, 3-HPA)[6]
-
Ammonium (B1175870) citrate (B86180) (optional, to reduce salt adducts)[6]
-
Deionized water
Procedure:
-
Matrix Preparation: Prepare a saturated solution of the matrix in a 50:50 acetonitrile:water mixture. If using, add ammonium citrate to the matrix solution.
-
Sample Preparation: Dilute the oligonucleotide sample in deionized water to a concentration of 1-10 pmol/µL.
-
Spotting:
-
Dried-Droplet Method: Mix 1 µL of the sample solution with 1 µL of the matrix solution directly on the MALDI target plate. Allow the mixture to air dry completely at room temperature.
-
-
Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mode (typically negative ion mode for oligonucleotides).
-
-
Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of the target oligonucleotide. A close match confirms the identity of the synthesized product.
Protocol 3: Functional Validation of PCR Primers
Objective: To validate the performance of newly synthesized PCR primers by assessing their specificity and efficiency.
Materials:
-
Synthesized forward and reverse primers
-
DNA template
-
dNTPs
-
Taq DNA polymerase and reaction buffer
-
Thermocycler
-
Agarose (B213101) gel electrophoresis system
-
Real-time PCR system (for efficiency measurement)
-
SYBR Green or other fluorescent DNA dye
Procedure:
-
Primer Specificity Check (Standard PCR and Gel Electrophoresis):
-
Set up a standard PCR reaction using the new primers and a known template. Include a no-template control (NTC) to check for primer-dimer formation.
-
Run the PCR product on an agarose gel.
-
A single, sharp band of the expected size indicates that the primers are specific for the target sequence. The NTC lane should be clear.
-
-
Primer Efficiency Check (Real-Time PCR):
-
Prepare a serial dilution of the DNA template (e.g., a 10-fold dilution series over at least 5 logs).
-
Set up real-time PCR reactions for each dilution in triplicate, using SYBR Green for detection.
-
Run the real-time PCR.
-
Plot the Ct values against the log of the template concentration to generate a standard curve.
-
Calculate the PCR efficiency from the slope of the standard curve using the formula: Efficiency = (10^(-1/slope)) - 1. An acceptable efficiency is typically between 90% and 110%.[7]
-
-
Melt Curve Analysis (Real-Time PCR):
-
After the real-time PCR, perform a melt curve analysis.
-
A single peak in the melt curve confirms the amplification of a single specific product. Multiple peaks indicate non-specific amplification or primer-dimers.[7]
-
Visualizing the Validation Workflow
Diagrams generated using Graphviz can help to visualize the logical flow of the oligonucleotide validation process.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Our Top 5 Quality Control (QC) Metrics Every NGS User Should Know [horizondiscovery.com]
- 6. Oligonucleotide analysis and sequencing using MALDI-TOF mass spectrometry [xray.cz]
- 7. researchhub.com [researchhub.com]
comparing the purity of oligonucleotides synthesized with different phosphoramidite suppliers
A Comparative Guide to Oligonucleotide Purity from Different Phosphoramidite Suppliers
For Researchers, Scientists, and Drug Development Professionals
The quality of synthetic oligonucleotides is paramount for the success of a wide range of applications, from basic research to the development of nucleic acid-based therapeutics. The purity of the fundamental building blocks, the nucleoside phosphoramidites, directly impacts the quality of the final oligonucleotide product. Impurities in phosphoramidites can lead to the incorporation of undesired modifications, truncations, or deletions in the synthesized oligonucleotide chain, potentially compromising experimental results and the efficacy and safety of therapeutic candidates.[1][2] This guide provides a comparative analysis of oligonucleotide purity derived from phosphoramidites from various commercial suppliers, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound Purity
The purity of phosphoramidites from different suppliers can be assessed using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) being the most common.[1][3] The following tables summarize the impurity profiles of phosphoramidites obtained from several anonymous suppliers, highlighting the variability in purity levels.
Table 1: Impurity Profile of 5´-DMT-2´-F-A(bz)-CEP from Four Different Suppliers
A study characterized a 2'-fluoro-modified this compound, 5´-dimethyloxytrityl-2´-fluoro-N-benzoyl-adenosine cyanoethyl this compound (5´-DMT-2´-F-A(bz)-CEP), from four different vendors (A, B, C, and D).[4] While all samples demonstrated high purity, exceeding the vendors' specifications of 98% or higher, differences in the impurity profiles were observed.[4] The analytical method was sensitive enough to detect trace impurities at levels of 0.01% and lower.[4]
| Impurity Type | Supplier A (Relative Amount) | Supplier B (Relative Amount) | Supplier C (Relative Amount) | Supplier D (Relative Amount) |
| Product (5´-DMT-2´-F-A(bz)-CEP) | 99.35% | 99.61% | 99.44% | 99.61% |
| Critical Impurity Level | 0.03% | 0.05% | 0.07% | 0.04% |
| Impurity I (C38H34FN5O6) | 0.00% | 0.00% | 0.00% | 0.00% |
| Impurity III (C41H38FN6O8P) | 0.00% | 0.00% | 0.00% | 0.00% |
| Impurity IV (C33H37FN7O6P) | 0.00% | 0.00% | 0.00% | 0.00% |
| Impurity V (C35H50FN9O6P2) | 0.00% | 0.00% | 0.00% | 0.00% |
| Impurity VI (C44H48FN5O7P) | 0.00% | 0.00% | 0.00% | 0.00% |
| Impurity VII (C44H44FN6O8P) | 0.00% | 0.00% | 0.00% | 0.00% |
| Impurity VIII | 0.00% | 0.00% | 0.00% | 0.00% |
| Impurity IX (C47H51FN7O8P) | 0.00% | 0.00% | 0.00% | 0.00% |
| Impurity XVI (C47H52FN8O6P) | 0.08% | 0.00% | 0.04% | 0.00% |
| Impurity XVII (C48H53FN7O7P) | 0.09% | 0.00% | 0.00% | 0.00% |
| Impurity XVIII (C47H50ClFN7O7P) | 0.12% | 0.07% | 0.05% | 0.09% |
| Impurity XIX (C59H52FN5O8) | 0.02% | 0.01% | 0.03% | 0.02% |
| Impurity XX (C47H50ClFN7O7P) | 0.00% | 0.01% | 0.01% | 0.04% |
| Impurity XXI (C47H54FN6O7P) | 0.02% | 0.00% | 0.00% | 0.00% |
Data adapted from a study by Thermo Fisher Scientific.[4]
Table 2: Comparative Purity of 2'-OMe C(Ac) Amidite
In another comparative analysis, the impurity profiles of 2'-OMe C(Ac) amidite from two commercial vendors were benchmarked against a product from WuXi TIDES. The results indicated that both external vendor products contained critical impurities, while the WuXi TIDES product was free of impurities that could be transferred to the final oligonucleotide product above the limit of detection (<0.02%).[5]
| Compound | Vendor 1 | Vendor 2 | WuXi TIDES |
| Purity | Not Specified | Not Specified | 99.5% |
| Critical Impurity 1 | 0.03% | 0.06% | <0.02% |
| Critical Impurity 2 | 0.07% | 0.04% | <0.02% |
| Critical Impurity 3 | - | 0.07% | <0.02% |
| Critical Impurity 4 | - | 0.06% | <0.02% |
Data adapted from a publication by WuXi TIDES.[5]
Table 3: RP-HPLC Purity of DNA Phosphoramidites from Two Different Vendors
A study evaluating raw materials from different vendors showed variability in the quality of critical raw materials, even when the stated purity was above the specification limits.[2]
| Sample | Vendor A Observed Purity (%) | Vendor B Observed Purity (%) |
| dG | >99.0 | >99.0 |
| T | >99.0 | >99.0 |
| dA | >99.0 | >99.0 |
| dC | >99.0 | >99.0 |
| 5-Me dC | >99.0 | >99.0 |
Data adapted from a publication by US Pharmacopeia (USP).[2]
Experimental Workflow for Purity Assessment
The following diagram illustrates a general workflow for the synthesis of oligonucleotides and the subsequent assessment of their purity, a critical step that is influenced by the quality of the initial this compound building blocks.
Caption: Experimental workflow for oligonucleotide synthesis and purity analysis.
Detailed Experimental Protocols
Accurate and reproducible assessment of oligonucleotide purity relies on well-defined analytical protocols. Below are methodologies for the key analytical techniques used in the studies cited.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound Purity
This method is commonly used to assess the purity of this compound raw materials.
-
Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector.[1][2]
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.[2]
-
Mobile Phase B: Acetonitrile (B52724).[2]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the this compound and its impurities.
-
Flow Rate: Approximately 1.0 mL/min.[2]
-
Detection: UV absorbance at 260 nm.[6]
-
Sample Preparation: Phosphoramidites are dissolved in anhydrous acetonitrile at a concentration of approximately 1.0 mg/mL.[2] Due to their instability, samples should be prepared fresh before use.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful technique for both separating and identifying impurities based on their mass-to-charge ratio.
-
Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).[4][7]
-
Column: A C18 reversed-phase column suitable for UHPLC (e.g., 2.1 x 100 mm, 2.6 µm).[7]
-
Mobile Phase A: An aqueous buffer, often containing a volatile salt like ammonium (B1175870) bicarbonate for MS compatibility.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: A suitable gradient to resolve impurities from the main this compound peak.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used.[2] High-resolution mass spectrometry allows for the determination of elemental compositions of impurities.[4]
-
Sample Preparation: Samples are dissolved in anhydrous acetonitrile, sometimes with a small amount of a weak base like triethylamine (B128534) to improve stability.[1][8]
Capillary Electrophoresis (CE) for Oligonucleotide Purity Assessment
CE offers high-resolution separation of oligonucleotides based on their size and charge, making it an excellent method for assessing the purity of the final product.[9][10]
-
Instrumentation: A capillary electrophoresis system with a UV detector.[11]
-
Capillary: A fused silica (B1680970) capillary, often with an internal coating to reduce electroosmotic flow.[12]
-
Sieving Matrix: The capillary is filled with a gel or a polymer solution that acts as a sieving matrix to separate oligonucleotides by size.[10][13] 7M urea (B33335) is often included to denature the oligonucleotides.[10]
-
Run Buffer: A buffer appropriate for the sieving matrix and the oligonucleotides being analyzed.
-
Voltage: A high voltage is applied across the capillary to drive the migration of the negatively charged oligonucleotides.[10]
-
Detection: On-column UV detection at 260 nm.[11]
-
Sample Preparation: The purified oligonucleotide sample is diluted in deionized water or a low-salt buffer.[6]
References
- 1. lcms.cz [lcms.cz]
- 2. usp.org [usp.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tides.wuxiapptec.com [tides.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
- 9. web.colby.edu [web.colby.edu]
- 10. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 11. agilent.com [agilent.com]
- 12. bio-rad.com [bio-rad.com]
- 13. agilent.com [agilent.com]
Unraveling Oligonucleotide Purity: A Comparative Guide to the Analysis of n-1 Shortmers and Other Synthesis Impurities
For researchers, scientists, and drug development professionals navigating the complexities of synthetic oligonucleotides, ensuring the purity of the final product is paramount. The phosphoramidite synthesis method, while highly efficient, inevitably generates a profile of impurities, with n-1 shortmers being a primary concern. These truncated sequences, along with other process-related impurities, can significantly impact the efficacy and safety of oligonucleotide-based therapeutics and diagnostics. This guide provides an objective comparison of the leading analytical techniques used to identify and quantify these impurities, supported by experimental data and detailed protocols to aid in method selection and implementation.
The solid-phase this compound synthesis of oligonucleotides is a cyclical process involving four key steps: detritylation, coupling, capping, and oxidation.[1][2][3][4][5] Despite high coupling efficiencies, imperfections in any of these steps can lead to the formation of impurities.[1][6] The most common of these are n-1 shortmers, which are sequences missing a single nucleotide.[6] Other impurities include n+1 longmers, sequences with protecting groups still attached, and products of side reactions.[6][7] Given their structural similarity to the full-length product (FLP), the separation and accurate quantification of these impurities present a significant analytical challenge.[8]
This guide explores and compares the predominant analytical technologies employed for oligonucleotide impurity analysis: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE).
Comparative Analysis of Analytical Techniques
The choice of analytical technique for oligonucleotide impurity profiling depends on a variety of factors, including the specific impurities of interest, the required resolution and sensitivity, and the desired throughput. The following tables provide a quantitative comparison of the key performance attributes of Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), Anion-Exchange HPLC (AEX-HPLC), LC-MS, and Capillary Gel Electrophoresis (CGE).
| Technique | Principle of Separation | Resolution | Primary Application | Throughput |
| IP-RP-HPLC | Hydrophobicity | Excellent for oligonucleotides up to 50-80 bases. Can resolve some n-1 shortmers. | Purity assessment of detritylated oligonucleotides.[9] | Moderate to High |
| AEX-HPLC | Charge (number of phosphate (B84403) groups) | Excellent for oligonucleotides up to 40 bases. Effective for resolving sequences with significant secondary structure. | Analysis of oligonucleotides with high GC content and secondary structures.[10] | Moderate |
| LC-MS | Hydrophobicity (LC) and mass-to-charge ratio (MS) | High; can distinguish impurities with small mass differences.[11] | Identification and quantification of a wide range of impurities, including co-eluting species.[12] | High |
| CGE | Size (sieving matrix) | High; single-base resolution is often achievable up to 40-mers.[13] Superior resolution for longer oligonucleotides compared to HPLC.[14] | High-resolution separation of shortmers and other size-based impurities.[13] | High (with automated systems) |
| Technique | Sensitivity | Quantitative Accuracy | MS Compatibility | Key Advantages | Key Limitations |
| IP-RP-HPLC | Good | Good, based on UV detection at 260 nm.[15] | Yes, with volatile ion-pairing agents like TEA/HFIP.[9] | Robust and widely available. Excellent for separating a broad range of molecules. | Resolution can decrease for longer oligonucleotides.[14] |
| AEX-HPLC | Good | Good, based on UV detection. | Not typically compatible due to high salt concentrations in the mobile phase.[16] | Effective for oligonucleotides with secondary structures due to denaturing high pH mobile phases. | Not suitable for MS coupling. |
| LC-MS | Very High | Good, can quantify impurities down to low levels (e.g., 0.2%).[12][17] | N/A | Provides molecular weight information for unambiguous peak identification.[11] | Ionization efficiency can be sequence-dependent, potentially affecting quantification. |
| CGE | High | Good, with direct on-line detection.[13] | Can be coupled with MS, but less common than LC-MS. | High resolution, low sample and reagent consumption, and potential for full automation.[13] | Can be less robust than HPLC for routine QC. |
Experimental Protocols
Detailed and optimized protocols are crucial for achieving reliable and reproducible results in oligonucleotide analysis. The following sections provide methodologies for the key techniques discussed.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This method separates oligonucleotides based on their hydrophobicity, which is influenced by the bases and the presence of any hydrophobic protecting groups. The use of an ion-pairing agent neutralizes the negative charges on the phosphate backbone, allowing for interaction with the reversed-phase stationary phase.[9]
Materials:
-
Column: C18 column suitable for oligonucleotide analysis (e.g., Waters ACQUITY Premier OST C18, Agilent PLRP-S).[8][18]
-
Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP)).
-
Mobile Phase B: Organic solvent, typically acetonitrile (B52724) or methanol.[18]
-
Sample: Oligonucleotide dissolved in Mobile Phase A or water.[15]
-
Instrumentation: HPLC or UHPLC system with a UV detector.
Protocol:
-
Equilibrate the C18 column with the initial mobile phase conditions (a low percentage of Mobile Phase B).[15]
-
Dissolve the oligonucleotide sample in Mobile Phase A or water to a suitable concentration.[15]
-
Inject the sample onto the HPLC system.
-
Elute the oligonucleotides using a linear gradient of increasing Mobile Phase B. A shallow gradient slope generally increases resolution.[18]
-
Monitor the elution profile using a UV detector at 260 nm.[15]
-
Elevated column temperatures (e.g., 60 °C) can be used to denature secondary structures and improve peak shape.[18]
Anion-Exchange HPLC (AEX-HPLC)
AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone. Longer oligonucleotides have more phosphate groups and therefore bind more strongly to the positively charged stationary phase.[10][19]
Materials:
-
Column: Strong anion-exchange column (e.g., Thermo Scientific DNAPac series, YMC-BioPro IEX).[19]
-
Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0 or 10 mM Sodium Hydroxide, pH 12).[15]
-
Mobile Phase B: High salt buffer (e.g., Mobile Phase A with 1 M NaCl or 2 M Sodium Chloride).[15]
-
Sample: Oligonucleotide sample dissolved in Mobile Phase A or water.
-
Instrumentation: HPLC or UHPLC system with a UV detector.
Protocol:
-
Equilibrate the anion-exchange column with Mobile Phase A.[16]
-
Dissolve the oligonucleotide sample in Mobile Phase A or water.
-
Inject the sample onto the HPLC system.
-
Elute the oligonucleotides using a salt gradient of increasing Mobile Phase B.[7]
-
Monitor the elution profile using a UV detector at 260 nm.
-
Operating at a high pH (e.g., pH 12) can help to disrupt secondary structures.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This technique is highly sensitive and provides molecular weight information, which is invaluable for confirming the identity of the main product and its impurities.[11][20]
Materials:
-
LC System: UHPLC system with an IP-RP-HPLC setup as described above, using MS-compatible mobile phases (e.g., TEA/HFIP).[11]
-
Mass Spectrometer: A mass spectrometer capable of analyzing large molecules, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Sample: Purified oligonucleotide sample.
Protocol:
-
Perform the LC separation using an optimized IP-RP-HPLC method.
-
The eluent from the LC column is directed into the ion source of the mass spectrometer.
-
Set the mass spectrometer to acquire data in negative ion mode over a mass range appropriate for the expected oligonucleotide and its impurities (e.g., m/z 600-2000).[17]
-
Data analysis software is used to deconvolute the resulting spectra to determine the molecular weights of the eluting species.[21]
Capillary Gel Electrophoresis (CGE)
CGE separates oligonucleotides based on their size as they migrate through a sieving matrix under the influence of an electric field. This technique offers very high resolution, often capable of separating oligonucleotides that differ by a single nucleotide.[13][22]
Materials:
-
Capillary: A fused silica (B1680970) capillary, often coated to suppress electroosmotic flow.[13]
-
Sieving Matrix: A polymer solution (gel) that fills the capillary.[13]
-
Electrolyte Solution: A buffer solution that fills the capillary and the reservoirs.[23]
-
Sample: Oligonucleotide sample, which may require denaturation by heating before analysis.[24][25]
-
Instrumentation: A capillary electrophoresis system with a UV or fluorescence detector.
Protocol:
-
Condition the capillary by flushing with appropriate solutions (e.g., 0.1 M NaOH, water, and then the electrolyte solution).[23]
-
Fill the capillary with the sieving matrix.[13]
-
Prepare the sample, which may involve heating to denature secondary structures.[24]
-
Inject a small volume of the sample into the capillary.
-
Apply a high voltage across the capillary to initiate the electrophoretic separation.
-
Detect the migrating oligonucleotides as they pass the detector.
Visualizing Workflows and Relationships
To better understand the processes involved in generating and analyzing oligonucleotide impurities, the following diagrams, created using the DOT language, illustrate the this compound synthesis cycle and a generalized workflow for impurity analysis.
Caption: this compound synthesis cycle and points of impurity formation.
Caption: General workflow for oligonucleotide impurity analysis.
Conclusion
The analysis of n-1 shortmers and other impurities is a critical aspect of quality control in the production of synthetic oligonucleotides. While IP-RP-HPLC remains a robust and widely used technique, AEX-HPLC offers advantages for sequences prone to secondary structures. For unambiguous identification and high-sensitivity quantification, LC-MS is unparalleled. Capillary electrophoresis, particularly CGE, provides exceptional resolution for size-based separations. The selection of the most appropriate analytical strategy will depend on the specific requirements of the oligonucleotide product and the stage of development. By understanding the principles, advantages, and limitations of each technique, and by implementing optimized experimental protocols, researchers and developers can ensure the purity, safety, and efficacy of their oligonucleotide products.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. atdbio.com [atdbio.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. biotage.com [biotage.com]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. Techniques for Oligonucleotide Analysis | Technology Networks [technologynetworks.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. agilent.com [agilent.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. atdbio.com [atdbio.com]
- 11. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. bio-rad.com [bio-rad.com]
- 14. Comparison between HPLC and capillary electrophoresis for the separation and identification of the platination products of oligonucleotides with cis-[Pt(NH3)2(H2O)2]2+ and [Pt(NH3)3(H2O)]2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
- 18. lcms.cz [lcms.cz]
- 19. ymc.co.jp [ymc.co.jp]
- 20. waters.com [waters.com]
- 21. Quick Guide to Oligonucleotide Analysis [proteinmetrics.com]
- 22. Capillary gel electrophoresis for rapid, high resolution DNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 24. diva-portal.org [diva-portal.org]
- 25. gnoscience.com [gnoscience.com]
performance comparison of different solid supports in phosphoramidite synthesis
For researchers, scientists, and drug development professionals, the choice of solid support is a critical parameter in the solid-phase phosphoramidite synthesis of oligonucleotides. This decision directly impacts synthesis efficiency, yield, purity of the final product, and scalability. This guide provides an objective comparison of the performance of commonly used solid supports, supported by experimental data and detailed protocols.
The most established solid supports in this compound chemistry are Controlled Pore Glass (CPG) and Polystyrene (PS). Each possesses distinct physical and chemical properties that render them suitable for different applications. More recently, hybrid materials have emerged, aiming to combine the advantages of both.
Performance Comparison of Solid Supports
The selection of an appropriate solid support hinges on key performance indicators such as loading capacity, synthesis efficiency (coupling yields), and the ability to support the synthesis of long or modified oligonucleotides. The following table summarizes these quantitative parameters for CPG and PS supports.
| Solid Support | Typical Loading Capacity (µmol/g) | Pore Size (Å) | Advantages | Disadvantages | Typical Applications |
| Controlled Pore Glass (CPG) | 10 - 200 | 500 - 3000 | Rigid, non-swelling, good flow characteristics, chemically inert.[1] | Lower loading capacity compared to PS, potential for silicon leaching.[2] | Small to large-scale synthesis, long and modified oligonucleotides, therapeutic-grade oligos.[1][3] |
| Polystyrene (PS) | Up to 350 | N/A | High loading capacity.[4][5] | Swells in organic solvents, can lead to pore distortion and reduced flow, not ideal for long oligonucleotides (>20 bases).[2][3] | Large-scale synthesis of short oligonucleotides.[4][5] |
| Hybrid Supports (CPG-PS) | >2x conventional supports | N/A | High loading capacity, structural stability, non-swelling, prevents silicon leaching.[2] | Newer technology, potentially higher cost. | Large-scale synthesis of long and complex oligonucleotides, integration of delivery systems.[2] |
Key Performance Considerations
Loading Capacity and Oligonucleotide Length: CPG is available in various pore sizes, which is a critical factor for the synthesis of oligonucleotides of different lengths. For shorter oligonucleotides (<35-mers) at a large scale, highly loaded CPG with smaller pore sizes (500/600 Å) is often used.[6] For longer oligonucleotides (>80-mers) or those with bulky modifications, larger pore sizes (2000/3000 Å) are necessary to prevent steric hindrance within the pores as the oligonucleotide chain grows, which would otherwise lead to a drop in synthesis yield.[1][4][5] Polystyrene supports generally offer higher initial nucleoside loading, which can increase the yield per unit volume of the support.[3] However, this high loading can be detrimental for longer sequences due to steric hindrance between adjacent growing chains.[4][5]
Synthesis Efficiency and Purity: The rigid and non-swelling nature of CPG provides excellent flow characteristics for reagents and solvents during synthesis, contributing to high coupling efficiencies and purity of the final oligonucleotide.[1] In contrast, the swelling of polystyrene resins in the organic solvents used for synthesis can lead to reduced diffusion of reagents, potentially lowering coupling efficiency and the purity of the product.[2][3]
Scalability and Therapeutic Applications: For the large-scale synthesis required for therapeutic applications, the mechanical stability and predictable performance of CPG make it a preferred choice.[1][3] While PS offers high loading, its swelling can pose challenges in large reactors, affecting flow and process control.[2] Novel hybrid supports, which combine a CPG core with a polystyrene coating, aim to provide the high loading of PS with the superior mechanical and chemical stability of CPG, making them promising for large-scale therapeutic oligonucleotide production.[2]
Experimental Protocol: Evaluation of Solid Support Performance
To objectively compare the performance of different solid supports, a standardized experimental protocol is essential. The following outlines a typical workflow for evaluating synthesis efficiency and product purity.
Objective: To compare the synthesis performance of different solid supports (e.g., CPG 500Å, CPG 1000Å, and Polystyrene) for a specific oligonucleotide sequence.
Materials:
-
DNA synthesizer
-
Selected solid supports pre-loaded with the initial nucleoside
-
This compound monomers and all necessary synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)
-
Cleavage and deprotection reagents (e.g., aqueous ammonia)
-
HPLC system with a suitable column (e.g., reverse-phase) for purity analysis
-
UV-Vis spectrophotometer for quantification
Methodology:
-
Synthesis:
-
Pack columns with an equal molar amount of the initial nucleoside on each of the solid supports being tested.
-
Synthesize a test oligonucleotide sequence (e.g., a 20-mer) on each support using a standard this compound synthesis protocol on an automated DNA synthesizer.[7][8] Ensure all other synthesis parameters (reagents, coupling times, etc.) are identical for all runs.
-
-
Cleavage and Deprotection:
-
After synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups according to the manufacturer's recommendations for each support.[9] A common method is treatment with aqueous ammonia (B1221849) at room temperature.[4]
-
-
Quantification:
-
Determine the total yield of the crude oligonucleotide solution for each support using UV-Vis spectrophotometry at 260 nm.
-
-
Purity Analysis:
-
Analyze the crude oligonucleotide from each synthesis by reverse-phase HPLC.
-
Integrate the peak corresponding to the full-length product and any failure sequences (e.g., n-1, n-2) to determine the purity of the crude product.
-
-
Data Analysis and Comparison:
-
Calculate the overall yield for each solid support.
-
Compare the purity profiles from the HPLC analysis, specifically the percentage of the full-length product.
-
Tabulate the results for a clear comparison of the performance of each solid support.
-
Visualizing the this compound Synthesis Workflow
The following diagram illustrates the cyclical nature of the solid-phase this compound synthesis process.
This workflow diagram outlines the four key steps of the this compound synthesis cycle: deblocking, coupling, capping, and oxidation.[10] This cycle is repeated to sequentially add nucleotide monomers to the growing oligonucleotide chain, which is anchored to the solid support. After the final cycle, the completed oligonucleotide is cleaved from the support and deprotected.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. Patent Highlight: Polymer-Loaded Glass Support and Its Application in Oligonucleotide Synthesis - Poresyn Solutions [poresynsolutions.com]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. biotage.com [biotage.com]
- 5. atdbio.com [atdbio.com]
- 6. Controlled pore glass CPG | LGC, Biosearch Technologies [biosearchtech.com]
- 7. Synthesis of DNA/RNA and Their Analogs via this compound and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mastering Oligonucleotide Synthesis: Unveiling the Powe... [sbsgenetech.com]
- 9. From green innovations in oligopeptide to oligonucleotide sustainable synthesis: differences and synergies in TIDES chemistry - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04547H [pubs.rsc.org]
- 10. alfachemic.com [alfachemic.com]
Safety Operating Guide
Navigating the Aftermath: A Guide to Proper Phosphoramidite Disposal
For researchers at the forefront of drug development and scientific discovery, the synthesis of oligonucleotides using phosphoramidite chemistry is a cornerstone of innovation. However, the very reactivity that makes these compounds invaluable also necessitates stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound-related waste, empowering laboratories to manage their chemical waste streams effectively and safely.
Immediate Safety and Operational Plan
The reactive nature of phosphoramidites and the hazardous solvents used in oligonucleotide synthesis demand a proactive approach to waste management. Adherence to the following procedures is critical from the moment waste is generated to its final collection.
Personal Protective Equipment (PPE) and Handling
Given the hazardous nature of the chemicals involved, appropriate PPE is mandatory. Before handling any this compound waste, ensure you are wearing:
-
Chemical safety goggles to protect against splashes.
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable, but consult the specific solvent's SDS).
-
A laboratory coat to prevent skin contact.
All handling of this compound waste, especially liquid waste containing volatile organic compounds, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Waste Segregation and Container Management
Proper segregation of waste streams is fundamental to safe and compliant disposal. At the point of generation, waste should be separated into designated, clearly labeled containers.
Key Waste Streams in this compound Chemistry:
| Waste Stream | Composition | Recommended Container | Disposal Route |
| Solid Waste | Contaminated gloves, pipette tips, paper towels, used silica (B1680970) gel | Labeled, sealed plastic bag or container | Licensed hazardous waste disposal |
| Non-Halogenated Solvent Waste | Acetonitrile, toluene, deblocking solutions (e.g., trichloroacetic acid in dichloromethane (B109758) - see halogenated waste) | Labeled, chemically resistant solvent container (e.g., HDPE or glass) | Licensed hazardous waste disposal (fuels blending) |
| Halogenated Solvent Waste | Dichloromethane (DCM) from detritylation and wash steps | Labeled, chemically resistant solvent container (e.g., glass) | Licensed hazardous waste disposal |
| Aqueous Waste | Solutions from deprotection steps (e.g., containing ammonia (B1221849) or methylamine) | Labeled, chemically resistant container (e.g., HDPE) | Neutralize if safe and permitted by institutional EHS, then dispose via licensed hazardous waste disposal |
| Unused/Expired Phosphoramidites | Pure or dissolved this compound reagents | Original container, clearly marked as "Waste" | Licensed hazardous waste disposal |
HDPE: High-Density Polyethylene
Containers must be kept tightly sealed when not in use and stored in a designated satellite accumulation area away from incompatible materials.[1]
Step-by-Step Disposal Protocol
-
Deactivation of Reactive Waste: While no specific deactivation protocol for phosphoramidites was found in the provided search results, a general principle for reactive chemical waste is to quench it under controlled conditions. However, due to the hazards involved, it is strongly recommended that unreacted phosphoramidites be disposed of as is, without attempting deactivation in the lab. The disposal of these materials should be handled by a professional hazardous waste disposal company.
-
Waste Collection:
-
Solid Waste: Place all contaminated solid materials into a designated, labeled hazardous waste bag or container.
-
Liquid Waste: Using a funnel, carefully pour liquid waste into the appropriate segregated solvent or aqueous waste container. Avoid mixing halogenated and non-halogenated solvents.[2] Do not overfill containers; leave at least 10% headspace for expansion.[1]
-
-
Labeling: All waste containers must be accurately and clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical names of the contents (e.g., "Acetonitrile, Toluene")
-
The approximate percentages of each component
-
The date of accumulation
-
-
Storage: Store sealed waste containers in a designated, well-ventilated satellite accumulation area. Ensure that incompatible waste types are segregated to prevent accidental reactions.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[3] Always use an approved and licensed hazardous waste disposal company.[4]
Logical Workflow for this compound Waste Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound-related waste.
Disclaimer: This document provides general guidance. Always consult the Safety Data Sheet (SDS) for the specific phosphoramidites and reagents in use, and adhere to the specific hazardous waste disposal policies of your institution and local regulations.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Phosphoramidites
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. When handling phosphoramidites, key building blocks in oligonucleotide synthesis, a comprehensive understanding and strict adherence to safety protocols are non-negotiable.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of these reactive chemical compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
While some phosphoramidites may not be classified as hazardous substances, the use of appropriate personal protective equipment is mandatory to prevent potential exposure and ensure safe handling.[2] The following table summarizes the recommended PPE for handling phosphoramidites.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU). A face shield is recommended when there is a splash hazard.[2][3][4] |
| Skin Protection | Chemical-resistant Gloves | Handle with chemical-impermeable gloves, such as nitrile.[2][3] It is recommended to use double gloves.[5][6] Inspect gloves prior to use and dispose of contaminated gloves properly.[7] |
| Laboratory Coat | A standard laboratory coat must be worn to protect from minor spills and contamination.[3][8] | |
| Respiratory Protection | NIOSH-approved Respirator | Use a NIOSH-approved respirator, such as an N95 or P1 type dust mask, particularly if ventilation is inadequate or dust is generated.[2][3] For major spills or fires, a self-contained breathing apparatus (SCBA) may be necessary.[2][9] |
Operational Plan: Safe Handling and Storage from Start to Finish
Proper handling and storage are critical to maintain the stability of phosphoramidites and prevent degradation.[1] All handling should be conducted in a chemical fume hood to minimize inhalation exposure.[2][7]
Workflow for Safe Handling of Phosphoramidites
Key Handling and Storage Practices:
-
Work Environment : Always handle phosphoramidites in a well-ventilated area, preferably within a chemical fume hood.[2][7]
-
Moisture and Air Sensitivity : These compounds are sensitive to moisture and air; therefore, they must be handled under anhydrous (dry) conditions.[1]
-
Preventing Exposure : Avoid the formation of dust and aerosols.[8][10] Do not eat, drink, or smoke in the handling area.[3][8]
-
Hygiene : Wash hands thoroughly after handling the compound.[3][8]
-
Storage : Store phosphoramidites in a tightly sealed container to prevent moisture and air exposure.[3][8] The recommended storage temperature is typically -20°C or 2-8°C in a dry, well-ventilated area.[1][2][3]
-
Spill Response : In case of a spill, sweep up the bulk material and then wipe the area with a damp towel.[3] Wear impermeable gloves, safety glasses, and a lab coat during cleanup.[3][8] Do not let the product enter drains.[3][10]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of phosphoramidites and any contaminated materials is critical to ensure environmental safety and regulatory compliance.[2]
Logical Flow for this compound Waste Disposal
General Disposal Guidelines:
-
Waste Classification : All waste containing phosphoramidites, including empty containers and contaminated lab supplies (e.g., gloves, wipes), should be treated as hazardous chemical waste.
-
Regulatory Compliance : Dispose of all waste materials in strict accordance with all applicable federal, state, and local regulations.[3][7]
-
Waste Collection : Collect and store this compound waste in clearly labeled, sealed containers.
-
Professional Disposal : Utilize a licensed and approved waste disposal company for the final disposal of all this compound-related waste.[7] Do not dispose of this material down the drain.[3][7]
By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling phosphoramidites, ensuring a safe laboratory environment and the integrity of your scientific endeavors. Always refer to the specific Safety Data Sheet (SDS) for the particular this compound you are using for the most detailed and accurate safety information.[3][7][8][9][10][11]
References
- 1. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pppmag.com [pppmag.com]
- 7. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 8. glenresearch.com [glenresearch.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. store.sangon.com [store.sangon.com]
- 11. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
